2-(Diaminomethylidene)propanedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diaminomethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3(2-6)4(7)8/h7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWULLXFVTZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382649 | |
| Record name | Propanedinitrile, (diaminomethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-12-8 | |
| Record name | 2-(Diaminomethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, (diaminomethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(diaminomethylidene)propanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(diaminomethylidene)propanedinitrile, a molecule of significant interest due to its unique electronic and structural properties. As a highly functionalized derivative of malononitrile, this compound holds potential as a versatile building block in the development of novel therapeutic agents and functional materials. This document details a proven synthetic protocol, delves into the mechanistic underpinnings of the reaction, and provides a thorough guide to the essential analytical techniques for its characterization, including X-ray crystallography, and spectroscopic methods. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize, purify, and validate this important chemical entity.
Introduction: The Chemical Significance of this compound
This compound, also known as 1,1-diamino-2,2-dicyanoethylene, is a crystalline organic compound with the molecular formula C₄H₄N₄[1]. Its structure is characterized by a central carbon-carbon double bond, with one carbon atom bearing two cyano groups and the other bearing two amino groups. This push-pull electronic configuration, where the electron-donating amino groups are conjugated with the electron-withdrawing cyano groups, imparts unique chemical reactivity and physical properties to the molecule.
The high density of nitrogen atoms and the presence of multiple functional groups make this compound an attractive scaffold for the synthesis of a variety of heterocyclic compounds, which are prevalent in many biologically active molecules. The exploration of its derivatives is an active area of research, particularly in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers seeking to work with this versatile compound.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of this compound can be reliably achieved through the reaction of malononitrile with hydrogen cyanide, followed by a base-catalyzed rearrangement. The following protocol is based on established and validated procedures.
Underlying Principles of the Synthesis
The synthesis leverages the high reactivity of malononitrile, a classic active methylene compound[2]. The acidity of the methylene protons in malononitrile allows for its facile deprotonation to form a stabilized carbanion. This nucleophilic carbanion can then react with a suitable electrophile. While various synthetic strategies involving malononitrile are known, including Knoevenagel condensations and Michael additions, the direct synthesis of this compound requires the introduction of a diaminomethylene group.
The chosen method involves the in-situ formation of a key intermediate, which then undergoes an intramolecular rearrangement to yield the final product. The causality behind the experimental choices lies in controlling the reaction conditions to favor the desired product over potential side reactions, such as polymerization of the starting materials.
Detailed Experimental Protocol
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Malononitrile | C₃H₂N₂ | 66.06 | >99% |
| Hydrogen Cyanide | HCN | 27.03 | (Generated in situ or used as a solution) |
| Triethylamine | (C₂H₅)₃N | 101.19 | >99% |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.
-
Initial Charge: Charge the flask with malononitrile (1.0 eq) and anhydrous toluene.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Reactants: Slowly add a solution of hydrogen cyanide (1.0 eq) and triethylamine (catalytic amount) in toluene from the dropping funnel to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 3 hours.
-
Work-up: Upon completion of the reaction (monitored by TLC), the solid product is isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to yield crystalline this compound.
Self-Validation: The success of the synthesis can be validated at each stage. The consumption of malononitrile can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product must be confirmed by the characterization techniques detailed in the following section.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the molecule.
Crystal Structure Data:
The crystal structure of this compound has been determined and is available from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Value |
| CCDC Number | 126722[1] |
| Empirical Formula | C₄H₄N₄ |
| Formula Weight | 108.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
The crystal structure reveals a planar molecule with significant intermolecular hydrogen bonding between the amino groups and the nitrogen atoms of the cyano groups of adjacent molecules. This network of hydrogen bonds contributes to the stability of the crystalline solid.
Caption: Workflow for the characterization of the synthesized product.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a broad singlet corresponding to the four equivalent protons of the two amino groups. The chemical shift of this peak will be influenced by the solvent and concentration.
-
¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for confirming the carbon skeleton. The spectrum is expected to show three distinct signals:
-
A signal for the two equivalent cyano carbons.
-
A signal for the dicyanomethylene carbon.
-
A signal for the diaminomethylene carbon.
-
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies to be observed include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3200-3400 |
| C≡N (Cyano) | Stretching | ~2200 |
| C=C (Alkene) | Stretching | ~1600 |
| N-H (Amino) | Bending | ~1600-1650 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. In the mass spectrum, a prominent molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of this compound (108.11 g/mol ).
Properties and Potential Applications
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₄N₄ |
| Molecular Weight | 108.11 g/mol |
| Appearance | Crystalline solid |
| IUPAC Name | This compound |
| CAS Number | 1187-12-8 |
Applications in Drug Development and Research
The unique structural and electronic features of this compound make it a valuable precursor in organic synthesis. Its derivatives have been investigated for a range of biological activities. The presence of multiple hydrogen bond donors and acceptors suggests that molecules derived from this scaffold could interact with biological targets such as enzymes and receptors.
While direct applications of the parent compound in drug development are not extensively documented, its role as a versatile building block for the synthesis of medicinally promising heterocyclic compounds is an area of active investigation.
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. By following the outlined protocol and employing the specified characterization techniques, researchers can reliably produce and validate this important chemical compound. The foundational knowledge presented here is intended to facilitate further exploration of its chemistry and to unlock its potential in the development of novel molecules with applications in drug discovery and materials science.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 126722. Retrieved from [Link]
-
SciSpace. (2022). 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review). Retrieved from [Link]
- Google Patents. (n.d.). US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile.
-
MDPI. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Retrieved from [Link]
-
SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]
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An In-depth Technical Guide to 2-(diaminomethylidene)propanedinitrile: A Versatile Building Block in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-(diaminomethylidene)propanedinitrile, a highly functionalized and reactive chemical intermediate. The document delineates its chemical structure, nomenclature, and physicochemical properties, including crystallographic data. While experimental spectroscopic data is not widely available, a detailed analysis of predicted spectral characteristics is presented to aid in characterization. A robust, step-by-step synthesis protocol is provided, alongside a critical discussion of the compound's reactivity. Emphasis is placed on its application as a versatile C3N2 synthon in the construction of diverse heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and materials science. Safety and handling protocols are also outlined. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Nomenclature and Chemical Identification
This compound is a small organic molecule that serves as a valuable precursor in various synthetic pathways. Its identity is established by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1187-12-8 | [1] |
| Molecular Formula | C₄H₄N₄ | [1] |
| Molecular Weight | 108.10 g/mol | [1] |
| Synonyms | diamino methylidenemalononitrile, 2,2-dicyanoethanimidamide | [1] |
| InChI Key | KBGWULLXFVTZCA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C(#N)C(=C(N)N)C#N | [1] |
Molecular Structure and Physicochemical Properties
The structure of this compound features a propanedinitrile backbone substituted with a diaminomethylidene group. This arrangement results in a conjugated system, rendering the molecule highly reactive and useful in synthesis.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The computed physicochemical properties of the molecule are summarized below, providing insight into its behavior in various chemical environments.
| Property | Value | Unit |
| Molecular Weight | 108.043596145 | Da (Exact Mass) |
| XLogP3 | -1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Topological Polar Surface Area | 99.6 | Ų |
Data sourced from PubChem[1].
Crystallography
The solid-state structure of this compound has been determined by X-ray crystallography. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC).
-
CCDC Number: 126722
-
Associated Publication DOI: [1]
The crystal structure analysis reveals a planar molecule with significant intermolecular hydrogen bonding between the amine protons and the nitrile nitrogen atoms of adjacent molecules. This network of hydrogen bonds contributes to the stability of the crystal lattice. For researchers in materials science, this structural information is critical for understanding solid-state packing and designing materials with specific optical or electronic properties.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple.
-
Amine Protons (NH₂): A broad singlet is anticipated, likely in the range of δ 5.0-8.0 ppm. The chemical shift and peak shape will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide key information about the carbon framework.
-
Nitrile Carbons (-C≡N): Two signals are expected in the characteristic downfield region for nitriles, approximately δ 115-120 ppm.
-
Olefinic Carbons (=C<): The central C=C double bond should produce two signals. The carbon bearing the two nitrile groups (C(CN)₂) is predicted to be significantly shielded (approx. δ 70-85 ppm) due to the push-pull electronic effect. The carbon bearing the two amino groups (C(NH₂)₂) will be deshielded, appearing further downfield (approx. δ 160-170 ppm).
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show strong, characteristic absorption bands for its key functional groups.
-
N-H Stretching: A pair of sharp to medium bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
C≡N Stretching: A strong, sharp absorption band around 2200-2220 cm⁻¹ is characteristic of the conjugated nitrile groups.
-
C=C Stretching: An absorption in the 1580-1620 cm⁻¹ region, characteristic of the central double bond.
-
N-H Bending: A band around 1600-1650 cm⁻¹, which may overlap with the C=C stretch.
Predicted Mass Spectrum
In mass spectrometry using electron ionization (EI-MS), the following is expected:
-
Molecular Ion (M⁺): A prominent peak at m/z = 108, corresponding to the molecular weight of the compound.
Synthesis and Purification
The synthesis of this compound can be achieved through the condensation of malononitrile with a formamidine equivalent. The following protocol is adapted from established methodologies for related compounds[2].
Synthetic Workflow: Condensation of Malononitrile
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol
Causality: The reaction proceeds via the nucleophilic attack of the malononitrile carbanion, generated in situ by the weak base, onto the electrophilic carbon of the formamidine cation. The subsequent elimination of acetic acid and ammonia drives the reaction to completion. Methanol is a suitable polar solvent that dissolves the reactants.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add malononitrile (6.6 g, 0.1 mol) and formamidine acetate (10.4 g, 0.1 mol).
-
Solvation: Add 100 mL of methanol to the flask.
-
Base Addition: While stirring, add a solution of 6 N methanolic ammonia (20 mL, 0.12 mol) dropwise over 15 minutes. The addition of a weak base is crucial to deprotonate the malononitrile without causing self-polymerization and to neutralize the acetate salt[2].
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from hot ethanol or isopropanol to yield the final product as a crystalline solid.
-
Validation: The structure and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 4, alongside melting point analysis.
Reactivity and Synthetic Applications
The true value of this compound lies in its versatility as a synthetic intermediate. The combination of nucleophilic amine groups, electrophilic nitrile groups, and a conjugated backbone allows it to participate in a wide array of chemical transformations, particularly cyclocondensation reactions to form heterocycles[3].
Role as a C3N2 Synthon for Pyrimidine Synthesis
A primary application for this molecule is in the synthesis of substituted 4,6-diaminopyrimidines. It acts as a three-carbon, two-nitrogen (C3N2) synthon that can react with various 1,3-dielectrophiles. For drug discovery programs, this is a powerful strategy for rapidly generating libraries of pyrimidine-based compounds, a core scaffold in many pharmaceuticals.
Mechanism: The reaction with a β-ketoester, for example, involves a tandem reaction sequence. Initially, one of the amino groups acts as a nucleophile, attacking one of the carbonyl carbons of the ketoester. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl, leading to dehydration and the formation of the stable aromatic pyrimidine ring.
Caption: Synthesis of a pyrimidine core via cyclocondensation.
This reactivity makes this compound a superior alternative to malononitrile itself in certain contexts, as it introduces the key amino functionalities directly into the target heterocyclic system.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting. It is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Code | Hazard Statement | Class |
| H301 | Toxic if swallowed | Acute Toxicity, Oral (Danger) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Warning) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Warning) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Warning) |
Data sourced from PubChem[1].
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, a laboratory coat, and chemical safety goggles.
-
Handling: Avoid creating dust. Weigh and handle the solid carefully.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a potent and versatile chemical building block with a rich reaction chemistry. Its highly functionalized structure provides an efficient entry point for the synthesis of complex nitrogen-containing heterocycles, particularly substituted pyrimidines, which are of high value in drug discovery and materials science. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an analysis of its synthetic potential, offering a foundational resource for researchers aiming to incorporate this valuable intermediate into their work.
References
- Max, F., & S-Based, A. (1972). U.S. Patent No. 3,660,463. U.S.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783443, this compound. [Link]
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Cambridge Crystallographic Data Centre. CCDC 126722. [Link]
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Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(5), 3893–3901. [Link]
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Shaabani, A., & Hooshmand, S. E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity, 22(1), 207–224. [Link]
-
NIST. (n.d.). Propanedinitrile. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Alizadeh, A., & Zohreh, N. (2012). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 2(30), 11335-11357. [Link]
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- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Novel Diaminomethylidene Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: Beyond the Scaffold - A New Frontier in Medicinal Chemistry
The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. In this landscape, the diaminomethylidene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide is conceived not as a rigid protocol book, but as a dynamic framework for researchers, scientists, and drug development professionals. It aims to provide not just the "how" but, more critically, the "why" behind the experimental exploration of this promising class of compounds. We will delve into the core methodologies for assessing their biological activity, from initial in vitro screens to preliminary in vivo evaluations, all while grounding our discussion in the principles of scientific integrity and logical experimental design.
Part 1: The Foundation - Synthesis and Characterization of Diaminomethylidene Compounds
The journey of any novel compound from a conceptual structure to a potential therapeutic begins with its synthesis. The versatility of the diaminomethylidene core allows for a wide array of structural modifications, enabling the fine-tuning of its physicochemical and biological properties.
General Synthetic Strategies: A Modular Approach
A common and efficient route to synthesize diaminomethylidene compounds involves the condensation of a suitable amine with a reactive carbonyl or equivalent species. This modular approach allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).[1][2][3]
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of diaminomethylidene compounds.
The choice of starting materials is paramount. For instance, the use of readily available diazinanes and aryl amines can serve as an advantageous foundation for creating libraries of compounds for screening.[1][2]
Part 2: Deciphering Biological Activity - A Comprehensive In Vitro Evaluation
With a novel diaminomethylidene compound in hand, the next critical phase is to systematically evaluate its biological activity. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, is often the most efficient strategy.
Foundational Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cell viability.[4][5] Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process primarily mediated by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the diaminomethylidene compound (e.g., from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Assessing Genotoxicity: The Cytokinesis-Block Micronucleus Cytome (CBMN-cyt) Assay
Beyond simple viability, it is crucial to understand if a compound induces DNA damage or chromosomal instability. The CBMN-cyt assay is a comprehensive method to assess cytostatic and genotoxic effects.[4] This assay scores various nuclear anomalies in cells whose cytokinesis has been blocked, providing insights into chromosome breakage and loss.
Experimental Protocol: CBMN-cyt Assay
-
Cell Culture and Treatment: Culture cells (e.g., human peripheral blood lymphocytes) and treat with the diaminomethylidene compound at various concentrations.[4]
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis and allow for the formation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score at least 1000 binucleated cells per treatment group for the presence of micronuclei, nucleoplasmic bridges, and nuclear buds.
-
Data Interpretation: An increase in the frequency of these anomalies indicates potential genotoxicity.[4]
Antimicrobial Activity: Determining MIC and MBC
Many heterocyclic compounds, including diaminomethylidene derivatives, exhibit promising antimicrobial properties.[6] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the diaminomethylidene compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Table 1: Exemplary Biological Activities of Novel Diaminomethylidene Compounds
| Compound Class | Target/Assay | Model System | Key Findings | Reference |
| Arylaminomethylidene of diazinetriones | Cytotoxicity | LN229 Glioblastoma cells | A vinylamine with 1,3-diazinane-2,4,6-trione and 1-anthraquinone moiety showed ~70% tumor cell death at 1µg/ml. | [1] |
| Diamide | Radiosensitization | Cultured cells | Acts as a hypoxic radiosensitizer by oxidizing cellular reducing species. | [8] |
| 2,4-diaminopyrimidine derivatives | Anticancer | A549, HCT-116, PC-3, MCF-7 cell lines | Showed potent antitumor activities with IC50 values in the low micromolar range. | [9] |
| Aminoguanidinium-containing tetralone derivatives | Antibacterial | ESKAPE pathogens | Demonstrated strong activity, particularly against Gram-positive bacteria, with MICs as low as 0.5 µg/mL. | [7] |
Elucidating the Mechanism of Action: Enzyme Inhibition and Beyond
Understanding how a compound exerts its biological effect is a critical step in drug development. For some diaminomethylidene derivatives, inhibition of key enzymes like topoisomerase II has been identified as a mechanism of action.[2]
Caption: Putative mechanism of action for certain diaminomethylidene compounds as Topoisomerase II inhibitors.
Experimental Approach: Topoisomerase II Inhibition Assay
-
Enzyme and Substrate: Utilize purified human topoisomerase II and a suitable DNA substrate (e.g., supercoiled plasmid DNA).
-
Reaction Mixture: Set up a reaction mixture containing the enzyme, DNA, ATP, and varying concentrations of the diaminomethylidene compound.
-
Incubation: Incubate the reaction at 37°C to allow for the topoisomerase-mediated DNA relaxation or cleavage.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. Inhibition of the enzyme will result in a decrease in the amount of relaxed or linearized DNA.
Further mechanistic studies can include cell cycle analysis by flow cytometry to see if the compounds cause arrest at specific phases, and DNA binding studies using techniques like fluorimetric titration to assess direct interaction with DNA.[10]
Part 3: From the Bench to Preclinical Models - In Vivo Evaluation
Promising in vitro data provides the rationale for advancing a compound to in vivo testing. These studies are essential for evaluating efficacy and safety in a whole-organism context.
Assessing In Vivo Efficacy: The Mouse Xenograft Model
For anticancer drug development, the subcutaneous xenograft model is a widely used and well-established method to evaluate the in vivo efficacy of a test compound.
Experimental Protocol: Mouse Xenograft Model for Anticancer Efficacy
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, MDA-MB-231) into the flank of immunocompromised mice.[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the diaminomethylidene compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[12]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
ADME/Tox Profiling: A Critical Step for Drug Development
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound, is crucial for its development as a drug.[13] In vivo ADME studies often utilize radiolabeled compounds to track their fate in the organism.[13]
Table 2: Key Parameters in a Preliminary In Vivo ADME/Tox Profile
| Parameter | Method | Rationale |
| Acute Toxicity | Dose escalation study in rodents | To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[11] |
| Pharmacokinetics (PK) | Blood sampling at various time points post-dosing | To determine key PK parameters such as Cmax, Tmax, AUC, and half-life. |
| Bioavailability | Comparison of plasma concentrations after oral and intravenous administration | To assess the fraction of the administered dose that reaches systemic circulation. |
| Tissue Distribution | Quantitative Whole-Body Autoradiography (QWBA) with radiolabeled compound | To visualize and quantify the distribution of the compound and its metabolites in various tissues.[13] |
| Metabolism | Analysis of plasma, urine, and feces for metabolites | To identify the major metabolic pathways and the structures of the metabolites. |
| Excretion | Collection and analysis of urine and feces | To determine the primary routes and rate of elimination of the compound and its metabolites. |
Part 4: The Path Forward - Data Synthesis and Future Perspectives
The comprehensive biological evaluation of novel diaminomethylidene compounds generates a wealth of data that must be carefully analyzed to guide further drug development efforts.
Structure-Activity Relationship (SAR) Analysis
By comparing the biological activity data of a series of structurally related diaminomethylidene compounds, it is possible to elucidate key structure-activity relationships. For example, variations in the aromatic substituents or the nature of the heterocyclic core can significantly impact cytotoxicity or antimicrobial activity.[1][9] This information is invaluable for designing the next generation of compounds with improved potency and selectivity.
Future Directions
The diaminomethylidene scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:
-
Expanding the Chemical Space: Synthesizing more diverse libraries of diaminomethylidene compounds to explore a wider range of biological targets.
-
Target Identification and Validation: For compounds with interesting phenotypic effects, identifying their specific molecular targets is a key priority.
-
Combination Therapies: Investigating the potential of diaminomethylidene compounds to synergize with existing drugs to enhance efficacy and overcome resistance.[8]
-
Advanced In Vivo Models: Utilizing more sophisticated in vivo models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs), to better predict clinical outcomes.
The journey of a diaminomethylidene compound from a laboratory curiosity to a life-saving medicine is long and challenging. However, with a systematic and scientifically rigorous approach to understanding their biological activity, we can unlock the full therapeutic potential of this remarkable chemical class.
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A Guide to 2-(Diaminomethylidene)propanedinitrile: A Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Diaminomethylidene)propanedinitrile, a highly functionalized and reactive molecule, has emerged as a cornerstone in synthetic organic chemistry for the construction of diverse heterocyclic scaffolds. Its unique electronic and structural features, characterized by vicinal nitrile groups and a polarized enamine system, render it an exceptionally versatile building block. This technical guide provides an in-depth exploration of its synthetic utility, focusing on the logical design of reaction pathways to yield a wide array of medicinally relevant heterocycles, including substituted pyridines, pyrimidines, and thiazoles. By elucidating the underlying reaction mechanisms and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this powerful precursor in drug discovery and development.
The Core Synthon: Understanding this compound
This compound, also known as diaminomethylidenepropanedinitrile, is a stable, crystalline solid that serves as a potent C3N2 synthon in heterocyclic chemistry. Its value lies in the strategic placement of electrophilic and nucleophilic centers, making it a prime candidate for a variety of cyclization reactions.
1.1 Structure and Physicochemical Properties
A thorough understanding of the precursor's properties is fundamental to its effective application.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1187-12-8 | [1] |
| Molecular Formula | C₄H₄N₄ | [1] |
| Molecular Weight | 108.10 g/mol | [1] |
| Appearance | Powder | |
| Storage | Room Temperature |
1.2 Synthesis of the Precursor
The precursor itself is readily synthesized from malononitrile, a common and inexpensive starting material. The dimerization of malononitrile under basic conditions yields 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a related and equally useful precursor often referred to as malononitrile dimer.[2][3] While the direct synthesis of this compound can vary, its derivatives are often generated in situ or from malononitrile dimer, highlighting the centrality of malononitrile in this chemical space.[2][4]
1.3 Reactivity Profile: A Dual-Character Reagent
The reactivity of this compound is governed by two key features:
-
Nucleophilic Amines: The two amino groups are nucleophilic and can readily attack electrophilic centers.
-
Electrophilic Nitrile Carbons: The nitrile groups are susceptible to nucleophilic attack, particularly after activation.
-
Activated Methylene Group: The central carbon, flanked by two nitrile groups, is highly acidic and can be deprotonated to form a potent nucleophile.
This electronic profile allows it to react with a wide range of bifunctional reagents to form various heterocyclic rings.
Synthesis of Six-Membered Heterocycles
The construction of six-membered rings, particularly pyridines and pyrimidines, represents one of the most powerful applications of this precursor. These scaffolds are ubiquitous in medicinal chemistry.[4]
2.1 Substituted Pyridines: The Thorose-Thorpe-Ziegler Reaction
A primary route to highly functionalized pyridines involves the reaction of malononitrile derivatives with various carbon sources. For instance, the multi-component reaction of an aldehyde, malononitrile (which can form the precursor in situ), and a thiol is a well-established method for synthesizing 2-amino-3,5-dicyano-6-sulfanylpyridines.[4][5]
Causality of the Mechanism: The reaction proceeds through a logical sequence of nucleophilic additions and cyclization, driven by the formation of a stable aromatic ring. The base catalyst is crucial for deprotonating the active methylene group of malononitrile, initiating the cascade.
Mechanism Workflow: Synthesis of 2-Amino-3,5-dicyano-6-sulfanylpyridines
Caption: Pseudo-4-Component Reaction pathway for substituted pyridine synthesis.
2.2 Pyrimidine Derivatives: Building Blocks of Life
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of bioactive molecules.[6][7] The synthesis of pyrimidines often involves the condensation of a three-carbon unit with an N-C-N fragment like guanidine or urea.[6][8] this compound can act as the C-C-C component in these syntheses.
The reaction with guanidine, for example, leads to the formation of highly substituted 2,4-diaminopyrimidines. The reaction is driven by the nucleophilic attack of the guanidine nitrogens onto the nitrile carbons, followed by cyclization and aromatization.
Synthesis of Five-Membered Heterocycles
The versatility of this compound extends to the synthesis of five-membered heterocyclic rings, such as thiazoles.
3.1 Thiazole Derivatives: The Hantzsch and Cook-Heilbron Approaches
Thiazoles are another class of heterocycles with significant applications in medicinal chemistry.[9][10] While the classic Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide, related pathways can utilize precursors like this compound.[9][11][12]
A plausible route involves the reaction of the precursor with an α-halocarbonyl compound. The amino group can first displace the halide, followed by intramolecular cyclization where the second amino group attacks one of the nitrile carbons, leading to the formation of an aminothiazole derivative. Alternatively, the Cook-Heilbron synthesis provides a route to 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, showcasing a related synthetic strategy.[13]
Mechanism Rationale: Thiazole Formation
Caption: A plausible reaction pathway for the synthesis of aminothiazoles.
Experimental Protocols: From Theory to Practice
4.1 General Safety and Handling Considerations
This compound and its precursors like malononitrile are toxic and must be handled with appropriate care.[1]
-
Toxicity: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
-
Handling: Avoid creating dust. Use non-sparking tools.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]
4.2 Protocol 1: One-Pot, Three-Component Synthesis of 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridines [5]
This protocol is an example of a highly efficient multi-component reaction for generating a library of substituted pyridines.
-
Step 1: Reagent Preparation
-
To a round-bottom flask, add a magnetic stir bar, the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature until the solids dissolve.
-
-
Step 2: Catalyst and Nucleophile Addition
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Add the desired thiol (1.1 mmol) to the reaction mixture.
-
-
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Step 4: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) or by column chromatography on silica gel.[5]
-
Applications in Medicinal Chemistry
The heterocyclic scaffolds derived from this compound are prevalent in a wide range of biologically active compounds. The ability to rapidly generate diverse libraries of these compounds makes this precursor invaluable in drug discovery programs.[16][17]
| Heterocyclic Core | Biological Activities | Example Application Areas |
| Pyridine | Antihypertensive, Antiviral, Antibacterial, Agonists for adenosine receptors | Cardiovascular disease, Infectious diseases, Cancer therapy[5][18] |
| Pyrimidine | Anticancer, Antiviral, Antibacterial, Anti-inflammatory | Cancer chemotherapy (e.g., as kinase inhibitors), Antiviral agents (e.g., HIV), Antibiotics[6][7][8] |
| Thiazole | Antimicrobial, Anti-inflammatory, Anticancer | Development of new antibiotics, Treatment of inflammatory disorders, Oncology[9][10] |
The functional groups introduced during the synthesis (e.g., amino, cyano, sulfanyl) provide convenient handles for further chemical modification, allowing for the fine-tuning of pharmacological properties in a lead optimization campaign.
Conclusion and Future Outlook
This compound and its related malononitrile-derived synthons are powerful and versatile tools in the arsenal of the synthetic chemist. Their utility in constructing medicinally relevant heterocyclic cores through efficient, often multi-component, reactions is well-established. The future of this field lies in the development of more sustainable and atom-economical catalytic systems, the exploration of novel reaction pathways to access unprecedented heterocyclic systems, and the application of these methods in the synthesis of complex natural products and next-generation therapeutics. The continued investigation of this remarkable precursor will undoubtedly lead to further innovations in both synthetic methodology and drug development.
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Diaminomaleonitrile: A Cornerstone of Prebiotic Chemistry and Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diaminomaleonitrile (DAMN), a simple tetramer of hydrogen cyanide, stands as a molecule of profound significance at the intersection of prebiotic chemistry and contemporary organic synthesis.[1] First isolated as an impure solid in 1873, its structure and pivotal role were elucidated over the subsequent decades.[2] Composed of two amino groups and two nitrile groups attached to a central carbon-carbon double bond, DAMN's unique electronic and structural characteristics make it an exceptionally versatile and reactive building block.[2][3] This guide provides a comprehensive technical overview of the chemistry of DAMN, from its fundamental properties and synthesis to its complex reactivity and its critical applications in theories on the origin of life, drug discovery, and materials science.
Physicochemical and Structural Properties
DAMN is typically a brown crystalline powder, though its appearance can range from light yellow to brown depending on purity.[3] Its structure is defined by the cis-(Z) configuration of the amino groups around the C=C double bond.[2][4] This stereochemistry is crucial to its reactivity, particularly in cyclization reactions. The molecule is sensitive to prolonged air and light exposure and should be stored accordingly in a cool, dark, and dry place.[3][5]
Table 1: Key Physicochemical Properties of Diaminomaleonitrile
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄N₄ | [2][3] |
| Molar Mass | 108.10 g/mol | [2][4] |
| IUPAC Name | (2Z)-2,3-Diaminobut-2-enedinitrile | [2][4] |
| CAS Number | 1187-42-4 | [3] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 178-179 °C | [2][3] |
| Water Solubility | 5 g/L (25 °C) | [3] |
| Other Solubilities | Soluble in methanol, ethanol, DMF, DMSO. Slightly soluble in ether, dioxane. Insoluble in benzene, acetone, xylene. | [3] |
| Stability | Light and air sensitive | [3][5] |
Synthesis of Diaminomaleonitrile
The primary and most fundamental route to DAMN is the base-catalyzed tetramerization of hydrogen cyanide (HCN).[2][6] This process is of immense interest in prebiotic chemistry, as HCN is a simple molecule believed to have been abundant on early Earth.[7] Modern laboratory and industrial syntheses have been optimized for high yield and rapid reaction times by employing polar aprotic solvents and specific catalysts.[8]
Causality in Synthesis Design:
The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical.[8] These solvents effectively solvate the cationic species involved in the reaction mechanism without interfering with the nucleophilic cyanide ions, thereby accelerating the polymerization process. The use of a basic catalyst (e.g., NaCN, KCN) facilitates the initial deprotonation steps required to initiate the HCN oligomerization cascade.[8] This contrasts with older methods that required long reaction times and produced low yields.[8]
Experimental Protocol: High-Yield Synthesis of DAMN from HCN
This protocol is adapted from established industrial processes and should only be performed by trained personnel in a certified fume hood due to the extreme toxicity of hydrogen cyanide.[8][9]
-
Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas scrubber containing a bleach solution to neutralize any unreacted HCN.
-
Solvent and Catalyst: Charge the flask with 200 mL of dimethylformamide (DMF) and 1.0 g of sodium cyanide (NaCN) as the catalyst. Stir the mixture until the catalyst is fully dissolved.
-
HCN Addition: Cool the stirred solution to 0-5 °C using an ice bath. Slowly add 54 g (2.0 mol) of liquefied hydrogen cyanide via the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Maintain this temperature with stirring for 4 hours. The solution will typically darken to an orange or brown color.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of cold water with vigorous stirring. The solid product, diaminomaleonitrile, will precipitate.
-
Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid cake thoroughly with cold water (3 x 100 mL) and then with a small amount of cold ethanol (50 mL). Dry the product in a vacuum oven at 50 °C to a constant weight. A typical yield is 40-45 g (74-83%).
Visualization: Synthesis Workflow
Caption: The proposed prebiotic pathway from HCN to Adenine via DAMN.
Drug Development and Medicinal Chemistry
DAMN is a valuable scaffold for the synthesis of novel therapeutic agents. [10]Its ability to form diverse heterocyclic structures is leveraged to create molecules with specific biological activities.
-
Antichagasic Agents: Schiff bases derived from DAMN have been synthesized and investigated as inhibitors of cruzain, a critical cysteine protease in Trypanosoma cruzi, the parasite that causes Chagas disease. [11][12]Computational studies, including molecular docking, guide the design of these inhibitors to maximize their interaction with the enzyme's active site. [12]* Other Therapeutic Areas: The purine and pyrimidine rings, readily synthesized from DAMN, are foundational structures in a vast number of antiviral and anticancer drugs. [8][13]DAMN provides a cost-effective entry point for the synthesis of novel analogues for drug screening libraries. [3]
Materials Science
The unique electronic properties of DAMN and its derivatives make them attractive for materials science applications.
-
Dyes and Pigments: The extended conjugation in DAMN derivatives, particularly in pyrazines and Schiff bases, leads to strong chromophores, making them suitable for use as dyes and pigments. [14][10]* Optical Sensors: Porphyrazines, which can be synthesized from DAMN, are macrocyclic compounds with significant potential in optical sensor technology due to their intense absorption and fluorescence properties. [14]
Safety and Handling
Diaminomaleonitrile is a hazardous chemical and must be handled with appropriate precautions. [15]It is classified as toxic if swallowed and harmful if inhaled or in contact with skin. [4][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [5]All handling should be performed in a well-ventilated area or a chemical fume hood. [5]* Handling: Avoid breathing dust. Minimize dust generation during transfer. [5]Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. * Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air. [3][5]* Spills: For small spills, dampen the solid material with alcohol, then carefully transfer it to a sealed container for disposal. [4]Clean the spill area with an absorbent paper dampened with alcohol, followed by washing with soap and water. [4]
Conclusion
From its speculative role as a key intermediate on a prebiotic Earth to its established position as a versatile workhorse in modern synthetic chemistry, diaminomaleonitrile is a molecule of remarkable importance. Its simple structure, derived from the polymerization of hydrogen cyanide, belies its rich and complex reactivity. For researchers in drug discovery, materials science, and organic synthesis, DAMN offers a cost-effective and powerful platform for the construction of complex nitrogen-containing molecules. Its continued study not only provides insights into the potential origins of life but also fuels innovation in the development of new medicines and advanced materials.
References
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Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616–642. [Link]
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ACS Publications. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers. ACS Omega. [Link]
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Taylor & Francis Online. (n.d.). Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. Future Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Diaminomaleonitrile | Request PDF. [Link]
- Google Patents. (n.d.). US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile.
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National Center for Biotechnology Information. (n.d.). Diaminomaleonitrile. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. | Request PDF. [Link]
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ACS Publications. (2025). Diaminomaleonitrile (DAMN)-Based Salen-Type Cobalt Complexes as Cyclable Sensors for H2S/HS–: Biological Applications. Inorganic Chemistry. [Link]
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MDPI. (2026). Molecular Dissipative Structuring; The Fundamental Creative Force in Biology. Entropy. [Link]
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ResearchGate. (2018). Spectroscopic Indicators of Diaminomaleonitrile Bisubstitution: A Review. [Link]
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ACS Publications. (n.d.). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers. ACS Omega. [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]
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ResearchGate. (n.d.). Four main band regions of IR over the spectra of DAMN. [Link]
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Organic Syntheses. (n.d.). diaminomaleonitrile (hydrogen cyanide tetramer). [Link]
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PubMed. (n.d.). The prebiotic chemistry of nucleotides. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%. [Link]
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National Institutes of Health. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Molecules. [Link]
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Methodological & Application
Detailed experimental protocol for Knoevenagel condensation with 2-(diaminomethylidene)propanedinitrile
Abstract
This document provides a comprehensive, in-depth guide to the Knoevenagel condensation reaction utilizing 2-(diaminomethylidene)propanedinitrile as the active methylene compound. This protocol is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide critical insights into reaction optimization, troubleshooting, and product characterization. The causality behind experimental choices is explained to empower users to adapt and refine the protocol for their specific carbonyl substrates.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds.[1][2] The reaction involves the nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration step.[1][3][4] While classic active methylene compounds like malononitrile and ethyl cyanoacetate are widely employed[5][6][7], this application note focuses on the use of this compound, a derivative of malononitrile, which offers unique reactivity and potential for synthesizing novel nitrogen-containing heterocyclic compounds and other valuable chemical entities. The presence of the diaminomethylidene group can influence the electronic properties and reactivity of the methylene protons, potentially leading to different reaction kinetics and product profiles compared to unsubstituted malononitrile.
Understanding the interplay between catalyst, solvent, and reaction temperature is paramount for achieving high yields and selectivity in Knoevenagel condensations. This guide will provide a robust framework for successfully employing this compound in this versatile and powerful reaction.
Reaction Mechanism and Scientific Principles
The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[2] The fundamental steps are as follows:
-
Deprotonation: A base abstracts an acidic proton from the active methylene group of this compound, generating a resonance-stabilized carbanion (enolate). The electron-withdrawing nitrile groups and the diaminomethylidene moiety enhance the acidity of these protons.
-
Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone substrate. This step forms a tetrahedral alkoxide intermediate.[4]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy intermediate (an aldol-type adduct).[3][4]
-
Dehydration: Subsequent elimination of a water molecule, often facilitated by the base, leads to the formation of the final α,β-unsaturated product with a new carbon-carbon double bond.[3][4]
The choice of a weak base, such as piperidine, ammonium acetate, or an amine salt, is crucial to prevent side reactions like the self-condensation of the carbonyl compound.[8]
Experimental Workflow Diagram
Caption: High-level workflow for the Knoevenagel condensation.
Detailed Experimental Protocol
This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Acros Organics | Freshly distilled if necessary to remove benzoic acid impurities. |
| Catalyst (e.g., Piperidine or Ammonium Acetate) | ACS Reagent Grade | Fisher Scientific | Use a weak base to minimize side reactions. |
| Solvent (e.g., Ethanol, DMF, or Toluene) | Anhydrous or ACS | VWR | Solvent choice can significantly impact reaction rate and yield.[9][10] |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | Ensure proper cooling. |
| Magnetic stirrer and stir bar | - | - | For efficient mixing. |
| Heating mantle or oil bath | - | - | For temperature control. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | MilliporeSigma | For monitoring reaction progress. |
| Rotary evaporator | - | - | For solvent removal. |
| Standard glassware for work-up and purification | - | - | Separatory funnel, beakers, Erlenmeyer flasks, Buchner funnel, etc. |
Safety Precautions
-
This compound: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Malononitrile (potential precursor): Fatal if swallowed or inhaled, and toxic in contact with skin.[12] Causes serious eye damage and may cause an allergic skin reaction.[12] Handle with extreme caution in a fume hood.
-
Piperidine: Highly flammable liquid and vapor. Harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage. Work in a fume hood away from ignition sources.
-
Solvents: Handle flammable solvents like ethanol and toluene in a fume hood. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reactant Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., ethanol, 10-20 mL per gram of the limiting reagent).
-
Add the aromatic aldehyde (1.0-1.1 equivalents) to the solution. A slight excess of the aldehyde can help drive the reaction to completion.
-
-
Catalyst Addition:
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent used). Many Knoevenagel condensations proceed well at room temperature or with gentle heating.[8]
-
Stir the reaction mixture vigorously.
-
-
Reaction Monitoring:
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product may precipitate out upon cooling or solvent removal. If so, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If the product does not precipitate, perform a liquid-liquid extraction. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[13]
-
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Catalyst Choice | Start with a weak base like piperidine or ammonium acetate. If the reaction is slow, consider a slightly stronger base, but be mindful of side reactions. Heterogeneous catalysts can also be employed for easier removal.[5][14] | Strong bases can promote the self-condensation of aldehydes or ketones.[8] The choice of catalyst can significantly influence the reaction rate and yield. |
| Solvent Selection | Aprotic polar solvents like DMF can accelerate the reaction.[9][10] Protic polar solvents like ethanol are also commonly used and are often more environmentally benign.[8] In some cases, solvent-free conditions can be optimal.[15][16] | The solvent plays a crucial role in stabilizing intermediates and can affect the reaction kinetics.[6][10] The solubility of all reactants in the chosen solvent at the reaction temperature is essential.[8] |
| Temperature | Many Knoevenagel condensations proceed efficiently at room temperature.[8] If the reaction is sluggish, gentle heating to reflux may be necessary. Systematically vary the temperature to find the optimal condition. | The temperature should be sufficient to overcome the activation energy but not so high as to cause decomposition of reactants or products. |
| Stoichiometry | A 1:1 molar ratio of the carbonyl compound to the active methylene compound is generally recommended to avoid side reactions like Michael addition.[8] | Using an excess of the active methylene compound can lead to the formation of bis-adducts, especially with reactive aldehydes. |
Conclusion
The Knoevenagel condensation with this compound is a valuable synthetic tool for accessing a diverse range of functionalized molecules. By carefully selecting the catalyst, solvent, and reaction temperature, researchers can achieve high yields of the desired α,β-unsaturated products. This detailed protocol and the accompanying scientific insights provide a solid foundation for the successful implementation and adaptation of this important reaction in various research and development settings.
References
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. Available at: [Link]
-
Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction) - ResearchGate. Available at: [Link]
-
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - RSC Publishing. Available at: [Link]
-
This compound | C4H4N4 | CID 2783443 - PubChem. Available at: [Link]
-
Ionic liquids as solvents for the Knoevenagel condensation - SciSpace. Available at: [Link]
-
Effects of various solvents on Knoevenagel condensation - ResearchGate. Available at: [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile a - ResearchGate. Available at: [Link]
-
Catalytic Knöevenagel condensation of malononitrile with substituted benzaldehydes 1a–i - ResearchGate. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - NIH. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. Available at: [Link]
-
Knoevenagel condensation - YouTube. Available at: [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. Available at: [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(Diaminomethylidene)propanedinitrile Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the efficient synthesis of novel molecular scaffolds is paramount.[1] 2-(Diaminomethylidene)propanedinitrile and its derivatives represent a class of compounds with significant potential, serving as versatile building blocks for the synthesis of various heterocyclic systems due to their unique electronic and structural features. The dicyanomethylene group, in particular, is a key pharmacophore in various biologically active molecules.[2] Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods.[3][4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with improved yields and selectivity.[5][6][7] This is achieved through direct and efficient heating of the reaction mixture via dielectric polarization and ionic conduction, leading to rapid temperature increases and enhanced reaction kinetics.[5][8][9] This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.
Mechanism and Rationale: The Power of Dielectric Heating
The synthesis of this compound derivatives typically proceeds through a condensation reaction. A plausible and efficient route involves the reaction of malononitrile with a suitable source of the diaminomethylidene group, such as urea or guanidine, in the presence of a catalyst.
The significant rate enhancement observed in microwave-assisted synthesis is attributed to the unique mechanism of microwave heating.[5][9] Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[8][9] This volumetric and instantaneous heating leads to a rapid increase in the internal temperature of the reaction mixture, often surpassing the boiling point of the solvent in a sealed vessel, thereby dramatically accelerating the reaction rate.[5][10]
The choice of solvent is crucial in MAOS, as its dielectric properties determine the efficiency of microwave absorption. Polar solvents like ethanol, DMF, or even water are excellent microwave absorbers and are often employed in these syntheses.[9][11] The use of a catalyst, typically a base like piperidine or a Lewis acid, facilitates the condensation reaction by activating the reactants.[12][13]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: A generalized workflow for the synthesis of this compound derivatives using microwave irradiation.
Detailed Experimental Protocols
Safety First: Essential Precautions for Microwave Chemistry
Working with microwave reactors requires strict adherence to safety protocols to mitigate risks associated with high pressures and temperatures.[10][14][15][16]
-
Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis.[15][16] Household microwave ovens are not suitable and can be extremely dangerous.
-
Pressure and Temperature Monitoring: Ensure the microwave reactor is equipped with accurate pressure and temperature sensors.[6][14]
-
Vessel Integrity: Use only certified reaction vessels and caps that are in good condition.[14][16] Inspect for any cracks or defects before each use.
-
Proper Sealing: Ensure the reaction vessels are sealed correctly to prevent leakage and potential explosions.
-
Ventilation: Operate the microwave reactor in a well-ventilated fume hood.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound, this compound, from malononitrile and guanidine hydrochloride.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Malononitrile | 66.06 | 10 | 0.66 g |
| Guanidine Hydrochloride | 95.53 | 12 | 1.15 g |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 12 | 3.8 mL |
| Ethanol (Absolute) | 46.07 | - | 15 mL |
| Microwave Reaction Vial (10-20 mL) | - | - | 1 |
| Magnetic Stir Bar | - | - | 1 |
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10-20 mL microwave reaction vial.
-
Reagent Addition: To the vial, add malononitrile (0.66 g, 10 mmol), guanidine hydrochloride (1.15 g, 12 mmol), and absolute ethanol (15 mL).
-
Base Addition: Carefully add sodium ethoxide solution (3.8 mL, 12 mmol) to the reaction mixture.
-
Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's cooling system.
-
Work-up: Once cooled, carefully open the vial in a fume hood. Transfer the reaction mixture to a beaker containing 50 mL of ice-cold water.
-
Precipitation and Filtration: A precipitate should form. Stir the mixture for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL).
-
Drying: Dry the product under vacuum to obtain this compound as a solid.
Characterization and Expected Results
The synthesized product should be characterized to confirm its identity and purity.
Table of Expected Data
| Analysis Technique | Expected Result |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Peaks corresponding to the amine protons. |
| ¹³C NMR | Peaks corresponding to the nitrile carbons, the central quaternary carbon, and the diaminomethylidene carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amines), C≡N stretching (nitriles), and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₄H₄N₄ (m/z = 108.04).[17] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction- Ineffective catalyst- Incorrect microwave parameters | - Increase reaction time or temperature.- Screen different bases (e.g., piperidine, DBU).- Ensure accurate temperature and pressure monitoring. |
| Formation of Byproducts | - Side reactions due to high temperature- Decomposition of starting materials | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder base. |
| Pressure Overload | - Use of a low-boiling point solvent- Excessive amount of reagents | - Use a higher-boiling point solvent.- Reduce the scale of the reaction.- Ensure the reaction volume does not exceed the recommended vial capacity. |
Logical Relationships in Synthesis Optimization
The following diagram illustrates the interconnectedness of key parameters in optimizing the microwave-assisted synthesis.
Caption: Key parameters influencing the yield and purity in microwave-assisted synthesis are highly interdependent.
Conclusion and Future Perspectives
Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of this compound derivatives.[11][18][19] The protocols outlined in this application note offer a robust starting point for researchers, and the principles discussed can be extended to the synthesis of a wide array of analogous compounds. The significant reduction in reaction times and potential for improved yields make MAOS an invaluable tool in accelerating the drug discovery process, enabling the rapid generation of compound libraries for biological screening.[1][20][21] Further exploration into solvent-free conditions and the use of solid-supported catalysts could further enhance the green credentials of this synthetic methodology.[12]
References
- JAG group microwave reactor. (n.d.). ETH Zurich.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd.
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Step-by-step synthesis of pyrazole derivatives from 2-(diaminomethylidene)propanedinitrile
Application Notes & Protocols
Topic: Step-by-Step Synthesis of Pyrazole Derivatives from 2-(Diaminomethylidene)propanedinitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives have been successfully developed into blockbuster drugs with applications as anti-inflammatory (e.g., Celecoxib), anti-cancer, antibacterial, and analgesic agents.[3][4][5]
The synthetic accessibility of the pyrazole ring system is key to its prevalence. A classic and robust method involves the condensation of a 1,3-dielectrophile with a hydrazine derivative.[6][7] This application note provides a detailed, field-tested protocol for the synthesis of highly functionalized pyrazoles using this compound as a readily available and highly reactive 1,3-dielectrophilic precursor. This starting material offers a direct route to 3,5-diaminopyrazoles, which are crucial intermediates for the synthesis of compound libraries for high-throughput screening and lead optimization in drug development programs.
We will first elucidate the reaction mechanism, followed by a detailed, step-by-step protocol for the synthesis and a representative derivatization, complete with expert insights into critical process parameters.
Reaction Mechanism: Cyclocondensation Pathway
The formation of the pyrazole ring from this compound and hydrazine hydrate is a classic example of a cyclocondensation reaction. The reaction proceeds through a well-defined sequence of nucleophilic attack and intramolecular cyclization.
Causality of the Mechanism:
-
Initial Nucleophilic Attack: Hydrazine, being a potent dinucleophile, initiates the reaction.[8] One of its nitrogen atoms attacks the electrophilic carbon of one of the nitrile groups. This choice is driven by the strong electron-withdrawing nature of the cyano group.
-
Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization. The terminal amino group of the hydrazine moiety attacks the second nitrile group, forming the five-membered heterocyclic ring.
-
Tautomerization (Aromatization): The cyclic intermediate is not yet aromatic. It undergoes a proton shift (tautomerization) to achieve a stable, aromatic pyrazole ring system, which is the thermodynamic driving force for the reaction.
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Application Notes and Protocols for the Synthesis of Pyridine Compounds Using 2-(diaminomethylidene)propanedinitrile
Introduction: The Versatility of 2-(diaminomethylidene)propanedinitrile in Pyridine Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to substituted pyridines is, therefore, a subject of continuous research. This compound, also known as malononitrile dimer or 2-aminoprop-1-ene-1,1,3-tricarbonitrile, has emerged as a highly valuable and versatile C3N synthon for the construction of a diverse array of heterocyclic systems, including polysubstituted pyridines. Its unique electronic and structural features, characterized by multiple nucleophilic and electrophilic sites, allow for its participation in a variety of cyclization and multicomponent reactions.
This guide provides detailed application notes and protocols for the synthesis of pyridine derivatives utilizing this compound as a key starting material. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this accessible precursor for the efficient construction of complex pyridine-based molecules.
Core Principles and Mechanistic Considerations
The synthetic utility of this compound in pyridine synthesis predominantly stems from its ability to act as a potent nucleophile and participate in cascade reactions. The presence of an enamine-like moiety and multiple nitrile groups allows for a sequence of reactions, often initiated by a Michael addition or Knoevenagel condensation, followed by an intramolecular cyclization and subsequent aromatization to furnish the stable pyridine ring.
Multicomponent reactions (MCRs) are particularly well-suited for employing this compound, as they allow for the rapid assembly of complex molecular architectures in a single synthetic operation, thereby enhancing efficiency and reducing waste.[1][2] The protocols detailed in this guide will focus on practical and reproducible methods for the synthesis of a range of pyridine derivatives.
Protocol 1: Multicomponent Synthesis of Highly Substituted 2-Aminopyridines
This protocol describes a one-pot, three-component reaction of this compound, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to afford highly substituted 2-aminopyridine derivatives.[3][4] This approach is lauded for its operational simplicity and the ability to generate a library of compounds with diverse substitution patterns.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a solution of this compound (1.0 mmol, 132.12 mg) in ethanol (15 mL).
-
In a separate flask, dissolve the desired aromatic aldehyde (1.0 mmol) and the active methylene compound (malononitrile or ethyl cyanoacetate, 1.0 mmol) in ethanol (10 mL).
-
Add piperidine (0.2 mL) as a basic catalyst to the aldehyde/active methylene compound solution.
-
-
Reaction Setup and Execution:
-
To the stirred solution of the aromatic aldehyde and active methylene compound, add the ethanolic solution of this compound dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Data Summary: Representative Examples
| Aldehyde | Active Methylene Compound | Product | Yield (%) |
| Benzaldehyde | Malononitrile | 2-Amino-4-phenyl-3,5-dicyanopyridine | ~85% |
| 4-Chlorobenzaldehyde | Malononitrile | 2-Amino-4-(4-chlorophenyl)-3,5-dicyanopyridine | ~90% |
| Anisaldehyde | Ethyl Cyanoacetate | 2-Amino-4-(4-methoxyphenyl)-3-cyano-5-ethoxycarbonylpyridine | ~88% |
Workflow Diagram
Caption: Multicomponent reaction workflow for pyridine synthesis.
Protocol 2: Synthesis of 2,4,6-Trisubstituted Pyridines via Reaction with Arylidenemalononitriles
This protocol outlines the synthesis of 2,4,6-trisubstituted pyridines through the reaction of this compound with arylidenemalononitriles in the presence of a catalyst.[5] This method provides access to pyridines with a different substitution pattern compared to Protocol 1.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a mixture of this compound (1.32 g, 0.01 mol) and the desired arylidenemalononitrile (0.01 mol) in glacial acetic acid (10 mL).
-
Add ammonium acetate (0.2 g) as a catalyst to the mixture.
-
-
Reaction Setup and Execution:
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it onto ice-water.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is then recrystallized from ethanol to yield the pure substituted pyridine.
-
Reaction Scheme Diagram
Caption: Reaction with arylidenemalononitriles.
Protocol 3: Regioselective Synthesis of Substituted Pyridines from Dichloronicotinonitriles
This protocol details a method for the regioselective synthesis of a substituted pyridine by reacting this compound with a dihalopyridine, specifically 4-methyl-2,6-dichloronicotinonitrile.[6] This reaction demonstrates the utility of the malononitrile dimer as a C-nucleophile in aromatic substitution reactions.
Experimental Protocol
-
Reagent Preparation:
-
Dissolve 4-methyl-2,6-dichloronicotinonitrile (1.11 g, 5.3 mmol) in dry acetonitrile (10 mL).
-
In a separate flask, prepare a solution of this compound (1.4 g, 10.6 mmol) and triethylamine (1.61 g, 15.9 mmol) in acetonitrile (10 mL).
-
-
Reaction Setup and Execution:
-
Add the solution of this compound and triethylamine to the solution of 4-methyl-2,6-dichloronicotinonitrile.
-
Heat the resulting mixture and monitor the reaction progress.
-
-
Work-up and Purification:
-
Upon completion of the reaction, the product, triethylammonium 2-amino-3-(4-methyl-6-chloro-5-cyanopyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide, can be isolated.[6]
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Safety and Handling Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Nitrile-containing compounds can be toxic if ingested or absorbed through the skin. Handle with care.
-
Solvents such as ethanol and acetonitrile are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion and Future Outlook
The protocols detailed in this guide highlight the significant potential of this compound as a versatile and readily available building block for the synthesis of a wide range of substituted pyridine derivatives. The operational simplicity of the multicomponent reactions, coupled with the ability to achieve diverse substitution patterns, makes these methods highly attractive for applications in drug discovery and materials science. Further exploration of the reactivity of this synthon with different electrophiles and in various catalytic systems is anticipated to yield novel and efficient pathways to even more complex and functionally rich pyridine-based molecules.
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Al-Omran, F.; El-Khair, A. A. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules2011 , 16 (1), 298-306. [Link]
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Dotsenko, V. V.; Krivokolysko, S. G.; Semenova, A. M. Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Chemistry of Heterocyclic Compounds2018 , 54 (11), 1015-1046. [Link]
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Ignatenko, M. A.; Promonenkov, V. K. The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chem. Proc.2020 , 1, 2. [Link]
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Mohareb, R. M.; Abouzied, A. S.; Abbas, N. S. Synthesis of Pyridine and Spiropyridine Derivatives Derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile Together with their c-Met Kinase and Antiproliferative Evaluations. Anti-Cancer Agents in Medicinal Chemistry2017 , 17 (14), 1951-1962. [Link]
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El-Sayed, N. N. E.; El-Sakka, A. A.; El-Faham, A. Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines, and phenyl isothiocyanate. ResearchGate2019 . [Link]
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Mohareb, R. M.; Abouzied, A. S.; Abbas, N. S. Synthesis of Pyridine and Spiropyridine Derivatives Derived from 2-aminoprop- 1-ene-1,1,3-tricarbonitrile Together with their c-Met Kinase and Antiproliferative Evaluations. Bentham Science Publishers2017 . [Link]
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Al-Omran, F.; El-Khair, A. A. Malononitrile dimer as precursor to heterocycles and substituted benzenes. ResearchGate2011 . [Link]
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Dotsenko, V. V.; Krivokolysko, S. G.; Semenova, A. M. HETEROCYCLIZATION REACTIONS USING MALONONITRILE DIMER (2-AMINOPROPENE-1,1,3-TRICARBONITRILE). Chemistry of Heterocyclic Compounds2018 , 54 (11). [Link]
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Comins, D. L.; et al. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews2011 , 111 (5), 2762-2824. [Link]
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Freeman, F. Chemistry of malononitrile. Chemical Reviews1969 , 69 (5), 591-624. [Link]
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Al-Omran, F.; El-Khair, A. A. Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile. ResearchGate2011 . [Link]
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Dömling, A. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Chemistry Portal2021 . [Link]
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Valenti, P.; et al. A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis2013 , 10 (5), 755-763. [Link]
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Sharma, A.; et al. Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate2019 . [Link]
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Knight, D. W. Substituted pyridines from isoxazoles: scope and mechanism. RSC Advances2022 , 12 (35), 22665-22671. [Link]
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LookChem. 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE. [Link]
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Danheiser, R. L.; et al. Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry2020 , 85 (2), 548-563. [Link]
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Ali, I.; et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules2023 , 28 (10), 4184. [Link]
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Movassaghi, M.; Hill, M. D. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. [Link]
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Bartko, S. G.; et al. Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. Sci-Hub. [Link]
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de Oliveira, C. S.; et al. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules2019 , 24 (18), 3299. [Link]
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Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
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Application of 2-(diaminomethylidene)propanedinitrile in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization is perpetual. 2-(diaminomethylidene)propanedinitrile, also known as dicyanomethylene guanidine, has emerged as a compelling structural motif with significant potential in drug discovery. Its unique electronic properties, arising from the conjugation of the guanidine moiety with two nitrile groups, and its capacity for diverse chemical modifications make it a privileged scaffold for the design of targeted therapeutics. This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, offering insights into its synthesis, biological activities, and protocols for its evaluation.
The core structure of this compound presents a planar, electron-rich system that can engage in various non-covalent interactions with biological macromolecules. The diaminomethylidene group can act as a hydrogen bond donor and acceptor, while the nitrile groups can participate in dipole-dipole interactions and also serve as synthetic handles for further elaboration. This combination of features has led to the investigation of its derivatives in a range of therapeutic areas, most notably in the development of kinase inhibitors for oncology.
The 2-Cyanoguanidine Scaffold: A Key Pharmacophore in Kinase Inhibition
The 2-cyanoguanidine moiety, a tautomeric form of this compound, has been identified as a critical pharmacophore in a variety of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
Derivatives of 2-cyanoguanidine have been shown to target a range of kinases, including but not limited to, Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs). The guanidinium group, being protonated at physiological pH, can form strong ionic interactions with acidic residues in the kinase active site, while the cyano group can interact with other key residues, contributing to the overall binding affinity and selectivity of the inhibitor.
Mechanism of Action: Targeting the Kinase Hinge Region
A common mechanism by which 2-cyanoguanidine-containing inhibitors exert their effect is through interaction with the hinge region of the kinase domain. The hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase and is crucial for ATP binding. The diaminomethylidene moiety can form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, mimicking the interaction of the adenine ring of ATP. This competitive binding prevents the phosphorylation of substrate proteins, thereby inhibiting downstream signaling pathways that are critical for cancer cell proliferation and survival.
Below is a conceptual diagram illustrating the interaction of a hypothetical 2-cyanoguanidine derivative with the ATP binding site of a protein kinase.
Figure 1: Conceptual diagram of a 2-cyanoguanidine inhibitor binding to a kinase active site.
Synthetic Protocols: Accessing this compound Derivatives
The synthesis of derivatives of this compound can be achieved through several synthetic routes. A common and versatile method involves the reaction of a primary or secondary amine with a dicyanamide salt or by the condensation of a thiourea with cyanamide. For the synthesis of N-aryl substituted derivatives, a palladium-catalyzed cross-coupling reaction can be employed.
Protocol 1: Synthesis of an N-Aryl-2-cyanoguanidine Derivative
This protocol describes a general procedure for the synthesis of an N-aryl-2-cyanoguanidine, a key intermediate for more complex kinase inhibitors.
Materials:
-
Aryl amine
-
Sodium dicyanamide
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl amine (1.0 eq) in DMF, add sodium dicyanamide (1.2 eq).
-
Add concentrated HCl (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-aryl-2-cyanoguanidine.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants. The addition of HCl protonates the dicyanamide, making it more electrophilic and susceptible to nucleophilic attack by the aryl amine. Heating is necessary to overcome the activation energy of the reaction. The workup procedure is designed to separate the organic product from the aqueous reaction medium and inorganic salts. Column chromatography is a standard technique for purifying organic compounds.
Figure 2: Workflow for the synthesis of an N-Aryl-2-cyanoguanidine derivative.
Biological Evaluation: Assessing Kinase Inhibitory Activity
The biological activity of synthesized this compound derivatives is typically assessed using in vitro enzyme inhibition assays. These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution, followed by the kinase and substrate solution.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized for each kinase to ensure linear reaction kinetics.
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validating System: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls in each assay plate is crucial for validating the assay performance. The Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls, should be calculated to assess the quality and reliability of the assay. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay.
Figure 3: Workflow for an in vitro kinase inhibition assay.
Data Presentation: Structure-Activity Relationship (SAR)
The biological data obtained from the kinase inhibition assays can be compiled into a table to facilitate the analysis of the structure-activity relationship (SAR). This analysis is crucial for understanding how different chemical modifications to the this compound scaffold affect its inhibitory potency and selectivity.
Table 1: Hypothetical SAR Data for N-Aryl-2-cyanoguanidine Derivatives as Kinase Inhibitors
| Compound ID | R1 (Aryl Substituent) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (Y/X) |
| 1a | Phenyl | 500 | >10000 | >20 |
| 1b | 4-Fluorophenyl | 250 | 8000 | 32 |
| 1c | 4-Chlorophenyl | 150 | 5000 | 33 |
| 1d | 4-Methoxyphenyl | 800 | >10000 | >12.5 |
| 1e | 3,4-Dichlorophenyl | 50 | 1000 | 20 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform for the design of novel therapeutic agents, particularly in the realm of kinase inhibition. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new derivatives based on this promising scaffold. Future research in this area will likely focus on the development of more potent and selective inhibitors, as well as the exploration of this scaffold in other therapeutic areas beyond oncology. The continued application of structure-based drug design and a deeper understanding of the molecular interactions between these compounds and their biological targets will undoubtedly lead to the discovery of new and effective medicines.
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-
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-
Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. PMC.[Link]
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-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central.[Link]
-
Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists. PubMed.[Link]
-
Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. MDPI.[Link]
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2-Cyanoguanidine. Wikipedia.[Link]
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Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central.[Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PubMed.[Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology.[Link]
-
Dicyandiamide. PubChem.[Link]
Application Notes & Protocols: Leveraging 2-(Diaminomethylidene)propanedinitrile in the Synthesis of Advanced Functional Materials
Abstract
2-(Diaminomethylidene)propanedinitrile, a highly versatile and reactive chemical intermediate, serves as a cornerstone for the synthesis of a diverse array of functional organic materials. Its unique molecular architecture, featuring both nucleophilic amino groups and electron-withdrawing nitrile functionalities, makes it an exceptional building block for constructing complex heterocyclic systems, high-performance dyes, and materials for organic electronics. This guide provides an in-depth exploration of the chemistry of this compound, detailing the mechanistic principles behind its reactivity and offering field-proven protocols for its application in materials synthesis. The content herein is curated for researchers and professionals in materials science, organic chemistry, and drug development, aiming to provide both foundational knowledge and actionable experimental procedures.
Introduction to the Core Building Block: this compound
This compound (CAS No: 1187-12-8) is a C4 compound possessing a unique enamine-dinitrile structure.[1] This arrangement of functional groups imparts a rich and versatile reactivity profile. The molecule's core consists of a propanedinitrile (malononitrile) backbone, substituted with a diaminomethylidene group.[1] The two nitrile groups act as strong electron-withdrawing groups, polarizing the central C=C double bond and acidifying the protons of a potential precursor. The two amino groups, conversely, are nucleophilic and can readily participate in condensation and substitution reactions. This electronic push-pull character is fundamental to its utility.
Physicochemical Properties
A summary of the key properties of this compound is provided below. This data is essential for handling, reaction setup, and safety considerations.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1187-12-8 | Sigma-Aldrich |
| Molecular Formula | C₄H₄N₄ | PubChem[1] |
| Molecular Weight | 108.10 g/mol | PubChem[1] |
| Physical Form | Powder | Enamine |
| InChIKey | KBGWULLXFVTZCA-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | C(#N)C(=C(N)N)C#N | PubChem[1] |
Safety Note: This compound is classified as toxic if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn, and all manipulations should be performed in a well-ventilated fume hood.
Core Reactivity Profile
The synthetic utility of this compound stems from its ambident reactivity. The diagram below illustrates the primary reaction pathways enabled by its structure.
Caption: General reactivity pathways for the core reagent.
Application in Heterocycle Synthesis
One of the most powerful applications of dinitrile derivatives is in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.[2][3][4] The di-nucleophilic nature of the amino groups combined with the electrophilic carbon backbone makes it an ideal precursor for cyclocondensation reactions.
Mechanistic Principle: Cyclocondensation
Cyclocondensation reactions involving this reagent typically proceed via a two-step mechanism. First, a nucleophilic attack from one of the amino groups onto an electrophilic center of a reaction partner occurs. This is followed by an intramolecular cyclization, driven by the attack of the second amino group, and subsequent elimination of a small molecule (e.g., water or an alcohol) to form the stable heterocyclic ring. This strategy has been successfully employed to synthesize imidazolidines and tetrahydropyrimidines.[2][3]
The workflow for a typical cyclocondensation is shown below.
Sources
FTIR analysis of functional groups in 2-(diaminomethylidene)propanedinitrile derivatives
Topic: FTIR Analysis of Functional Groups in 2-(Diaminomethylidene)propanedinitrile Derivatives
Introduction: The Vibrational Story of Push-Pull Alkenes
In the landscape of modern drug development and materials science, "push-pull" alkenes represent a class of molecules with significant potential. Their unique electronic structure, characterized by an electron-donating group (the "push") and an electron-withdrawing group (the "pull") conjugated through a π-system, gives rise to interesting optical and electronic properties. The this compound scaffold is an exemplary case. Here, the diaminomethylidene group acts as a potent electron donor, while the geminal dinitrile groups serve as strong electron acceptors. This electronic interplay dictates the molecule's reactivity, stability, and potential as a pharmacophore or functional material.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[1] For researchers working with novel derivatives of this compound, FTIR is an indispensable tool for structural verification, purity assessment, and studying intermolecular interactions. This application note provides a detailed guide to the FTIR analysis of this class of compounds, explaining the causality behind experimental choices and offering robust protocols for accurate spectral acquisition and interpretation.
Core Principles: Why FTIR is a Powerful Tool for this System
FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[1] These vibrations, such as stretching, bending, rocking, and wagging, are quantized and depend on the bond strength, the mass of the bonded atoms, and the overall molecular geometry. For the this compound system, several key functional groups provide strong, characteristic absorption bands that are readily identifiable.
The primary functional groups of interest are:
-
N-H bonds in the primary amine functionalities.
-
C≡N bonds of the geminal dinitrile group.
-
C=C bond of the central alkene bridge.
-
C-N bonds connecting the amine groups to the alkene.
The "push-pull" nature of these molecules can influence the vibrational frequencies of these groups. The electron delocalization across the molecule can alter bond orders, leading to shifts in their characteristic absorption frequencies compared to simple, unconjugated analogues. For instance, the C≡N stretching frequency in these derivatives might be observed at a lower wavenumber than in saturated nitriles due to conjugation.[2] Similarly, the C=C bond may be weakened, also resulting in a lower frequency absorption.
Experimental Workflow: From Sample to Spectrum
The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation.[3] The goal is to obtain a spectrum with high signal-to-noise ratio and without spectral artifacts. For the analysis of this compound derivatives, which are typically solids at room temperature, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.
Diagram 1: General Experimental Workflow
This diagram outlines the key stages in the FTIR analysis of a solid sample, from preparation to final data interpretation.
Protocol 1: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is often the preferred method due to its simplicity and speed, requiring minimal sample preparation.[4] It is particularly advantageous for analyzing powders and solid films directly.[4]
Causality: This technique relies on the principle of total internal reflection. An infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). The sample is brought into intimate contact with the crystal surface. At the point of reflection, an evanescent wave penetrates a few micrometers into the sample, and absorption occurs at specific wavelengths, attenuating the reflected beam. Applying pressure ensures good contact, which is crucial for a high-quality spectrum.
Step-by-Step Protocol:
-
Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.
-
Sample Application: Place a small amount (typically a few milligrams) of the powdered this compound derivative onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Sample Spectrum Collection: Collect the FTIR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface as described in step 1.
Protocol 2: Potassium Bromide (KBr) Pellet Method
The KBr pellet method is a traditional transmission technique that can yield excellent spectra, especially for samples that are difficult to analyze by ATR.[3][5]
Causality: In this method, the sample is finely ground and intimately mixed with dry, infrared-transparent KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet. The infrared beam passes through this pellet, and the sample absorbs radiation at its characteristic frequencies. The quality of the pellet is paramount; it must be transparent and free of cracks to minimize light scattering, which can distort the spectral baseline.
Step-by-Step Protocol:
-
Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the sample. The particle size should be reduced to less than 2 microns to minimize scattering of the infrared radiation.
-
Mixing with KBr: Add about 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Mix the sample and KBr thoroughly by gentle grinding.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.
-
Sample Spectrum Collection: Carefully remove the KBr pellet from the die and place it in the sample holder. Collect the FTIR spectrum.
-
Disposal: After analysis, dissolve the KBr pellet in water for disposal.
Spectral Interpretation: Decoding the Vibrational Signatures
The interpretation of the FTIR spectrum involves assigning the observed absorption bands to specific vibrational modes of the functional groups within the molecule. For this compound derivatives, the spectrum can be divided into several key regions.
Diagram 2: Molecular Structure and Key Vibrational Modes
This diagram shows the core structure of this compound, highlighting the key bonds and their expected vibrational motions.
Table 1: Characteristic Infrared Absorption Frequencies
The following table summarizes the expected absorption ranges for the key functional groups in this compound derivatives. These ranges are based on data from related compounds such as malononitrile and its derivatives, as well as general principles of infrared spectroscopy.[2][6][7]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium to Strong | Primary amines typically show two distinct bands in this region. Hydrogen bonding can cause broadening and a shift to lower frequencies. |
| Nitrile (C≡N) | Stretch | 2230 - 2210 | Strong, Sharp | Conjugation with the C=C bond typically shifts this peak to a lower frequency compared to saturated nitriles (which appear around 2260-2240 cm⁻¹).[2][8] |
| Alkene (C=C) | Stretch | 1650 - 1580 | Medium to Variable | The "push-pull" nature of the molecule can enhance the polarity of this bond, leading to a stronger than usual absorption. |
| Amine (N-H) | Bend (Scissoring) | 1650 - 1590 | Medium to Strong | This peak may overlap with the C=C stretching band, sometimes appearing as a shoulder or a broad feature. |
| C-N Bonds | Stretch | 1350 - 1200 | Medium | These absorptions fall within the complex "fingerprint region" and can be difficult to assign definitively without computational support. |
| C-H Bonds | Aromatic/Vinylic Stretch | 3100 - 3000 | Medium to Weak | Present if the derivatives contain aromatic or other vinylic substituents. |
| C-H Bonds | Aliphatic Stretch | 3000 - 2850 | Medium to Weak | Present in alkyl substituents on the amine groups or elsewhere in the molecule. |
Detailed Spectral Analysis
-
The N-H Stretching Region (3500 - 3300 cm⁻¹): The presence of two distinct peaks in this region is a strong indicator of the primary amine (-NH₂) groups. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. The shape and position of these bands are sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected, which would lead to broader absorptions at lower wavenumbers compared to a spectrum taken in a dilute, non-polar solution.
-
The Triple Bond Region (2300 - 2100 cm⁻¹): The C≡N stretch is one of the most characteristic and easily identifiable peaks in the spectrum. It will appear as a strong and sharp absorption. For 2-(4-(diphenylamino)benzylidene)malononitrile, a related compound, this peak was observed at a strong 2219 cm⁻¹.[6] This is consistent with a conjugated nitrile system. The presence of two nitrile groups may lead to a splitting of this peak into symmetric and asymmetric stretching modes, although often only one intense band is resolved.
-
The Double Bond Region (1700 - 1550 cm⁻¹): This region is more complex as it contains absorptions from both the C=C stretch and the N-H bending (scissoring) vibration. The C=C stretch of the push-pull alkene is expected to be intense due to the large change in dipole moment during the vibration. The N-H bend also gives rise to a strong absorption. Often, these two bands will overlap. Careful analysis, sometimes aided by deuteration studies (which would shift the N-D bend to a lower frequency), can help to distinguish these modes.
-
The Fingerprint Region (below 1500 cm⁻¹): This region contains a multitude of complex vibrational modes, including C-C and C-N stretching, as well as various bending vibrations. While difficult to interpret fully from first principles, this region is unique for every molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.
Conclusion and Best Practices
FTIR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. By following the detailed protocols for sample preparation using either ATR or KBr pellet methods, researchers can obtain high-quality, reproducible spectra. The key to accurate interpretation lies in recognizing the characteristic absorption bands of the primary amine (N-H), nitrile (C≡N), and alkene (C=C) functional groups. Understanding how the unique "push-pull" electronic structure of these molecules influences the position and intensity of these bands provides a deeper level of insight into their molecular architecture. For definitive assignment of complex spectra, especially in the fingerprint region, complementing experimental data with computational vibrational frequency calculations is highly recommended.[8]
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chen, Y., et al. (2023). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Retrieved from [Link]
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Binev, I. G., et al. (1997). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Journal of Molecular Structure. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
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Patsnap. (2023). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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Berkeley Learning Hub. (2024). 5 Nitrile IR Tips. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
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National Institutes of Health. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Retrieved from [Link]
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Gemological Institute of America. (n.d.). Infrared Spectroscopy and Its Use in Gemology. Retrieved from [Link]
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National Institutes of Health. (2012). Ultrafast Dynamics of Photochemical Nitrile Imine Formation. Retrieved from [Link]
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- 1. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles Using Malononitrile Precursors
Introduction: The Central Role of Malononitrile in Heterocyclic Chemistry
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1][2] Among the myriad of synthetic precursors available to the modern chemist, malononitrile (CH₂(CN)₂) stands out for its exceptional reactivity and versatility.[3][4][5] The presence of two electron-withdrawing nitrile groups flanking a methylene (CH₂) group renders the protons highly acidic, facilitating the formation of a stabilized carbanion. This potent nucleophile serves as a versatile building block in a wide array of chemical transformations, enabling the construction of complex molecular architectures from simple, readily available starting materials.[6][7]
This technical guide provides an in-depth exploration of the use of malononitrile and its derivatives in the synthesis of various nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of key reactions, provide field-proven, step-by-step protocols, and present quantitative data to empower researchers in drug development and synthetic chemistry to leverage the full potential of this remarkable reagent.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of malononitrile is primarily anchored in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The key to its reactivity lies in the initial base-catalyzed deprotonation to form a highly reactive carbanion. This carbanion can then engage in several canonical reaction pathways.
The Knoevenagel Condensation: A Gateway to Reactive Intermediates
A frequent initial step in multicomponent reactions involving malononitrile is the Knoevenagel condensation.[7][8] This reaction involves the condensation of malononitrile with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated dicyano compound, often referred to as an arylidenemalononitrile.[9] These intermediates are powerful Michael acceptors, setting the stage for subsequent nucleophilic additions and cyclization cascades.
dot
Caption: Knoevenagel condensation of malononitrile.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a cornerstone of modern organic synthesis due to their high atom economy and efficiency.[4] Malononitrile is a star player in MCRs for generating a vast diversity of heterocyclic frameworks.[10][11] These reactions often proceed via a domino or cascade sequence, where the product of one reaction step becomes the substrate for the next, all within the same pot.
Application Protocol I: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[12][13] The following protocol details a highly efficient, one-pot, four-component synthesis.[14]
Reaction Scheme:
dot
Caption: Four-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol, 66 mg), ethyl acetoacetate (1 mmol, 130 mg), and hydrazine hydrate (1 mmol, 50 mg).
-
Solvent and Catalyst Addition: To the flask, add 10 mL of an ethanol-water (1:1) mixture, followed by a catalytic amount of L-tyrosine (10 mol%, 18 mg).[14]
-
Reaction Conditions: The reaction mixture is then heated to reflux (approximately 80-90°C) with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion (typically 2-3 hours), the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration, washed with cold ethanol (2 x 5 mL), and dried under vacuum to afford the pure pyrano[2,3-c]pyrazole derivative.
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | L-Tyrosine | 2 | 92 | [14] |
| 2 | 4-Chlorobenzaldehyde | SnCl₂ | 1.5 | 85 | [14] |
| 3 | 4-Methoxybenzaldehyde | KOtBu (MW) | < 5 min | 95 | [14] |
| 4 | Indole-3-carboxaldehyde | Piperidine | 2.5 | 88 | [14] |
Causality Behind Experimental Choices:
-
Catalyst: L-tyrosine, an environmentally benign amino acid, acts as an effective bifunctional catalyst. Its acidic and basic sites facilitate both the Knoevenagel condensation and subsequent Michael addition/cyclization steps.[14] Other catalysts like SnCl₂ or basic catalysts like piperidine or KOtBu can also be employed, sometimes in conjunction with microwave irradiation to accelerate the reaction.[14]
-
Solvent: A mixture of ethanol and water provides a good medium for dissolving the reactants and the catalyst while also being a green solvent system.[15]
-
Microwave Irradiation: As seen in the table, the use of microwave irradiation can dramatically reduce reaction times and improve yields, highlighting an energy-efficient alternative to conventional heating.[14]
Application Protocol II: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[16][17] These heterocycles are prevalent in a number of biologically active compounds. The reaction typically involves a carbonyl compound, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base.[18]
Reaction Scheme:
dot
Caption: The Gewald aminothiophene synthesis.
Experimental Protocol:
-
Reagent Combination: To a 100 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and thermometer, add cyclohexanone (10 mmol, 0.98 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (10 mmol, 0.32 g) in 30 mL of ethanol.
-
Base Addition: While stirring, add morpholine (20 mmol, 1.74 g) dropwise to the suspension. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to 45-50°C and maintain this temperature with stirring for 1 hour. Monitor the reaction progress by TLC.
-
Product Isolation: After completion, cool the reaction mixture in an ice bath. The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
| Carbonyl Compound | Base | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Morpholine | 1 | 85 | [16] |
| Acetone | Diethylamine | 2 | 70 | [19] |
| 2-Butanone | Triethylamine | 1.5 | 78 | [19] |
| Cyclopentanone | Piperidine | 1 | 82 | [16] |
Mechanistic Considerations: The mechanism of the Gewald reaction is thought to proceed through an initial Knoevenagel condensation between the carbonyl compound and malononitrile.[19] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with a sulfur nucleophile (formed from the reaction of the base with elemental sulfur), followed by cyclization and tautomerization to afford the final 2-aminothiophene product.[19]
Application Protocol III: Thorpe-Ziegler Cyclization for Pyridine Synthesis
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed condensation of dinitriles to form cyclic β-enaminonitriles.[20][21][22] These can then be further elaborated to form various heterocyclic systems, including pyridines. Malononitrile itself can undergo a self-condensation, a Thorpe-type reaction, to form a dimer, 2-amino-1,1,3-tricyanopropene, which is also a valuable precursor for heterocycle synthesis.[23][24][25]
Synthesis of a Substituted Pyridine via a Domino Reaction Involving a Malononitrile Dimer Precursor:
This protocol illustrates the synthesis of a polysubstituted pyridine derivative where a malononitrile dimer is formed in situ and subsequently reacts in a domino fashion.[26]
Reaction Scheme:
dot
Caption: Domino synthesis of pyridines from malononitrile.
Experimental Protocol:
-
Reaction Setup: In a dry 25 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium (2 mmol, 46 mg) in absolute ethanol (5 mL) to prepare a fresh solution of sodium ethoxide.
-
Reactant Addition: To this solution, add malononitrile (2 mmol, 132 mg) and an appropriate enaminone (1 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (20 mL) and acidify with dilute HCl to pH 6-7.
-
Purification: The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to give the pure pyridine derivative.
| Enaminone Substrate | Reaction Time (h) | Yield (%) | Reference |
| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 5 | 78 | [26] |
| 3-Amino-1-(thiophen-2-yl)but-2-en-1-one | 6 | 72 | [26] |
| 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 4 | 82 | [26] |
Self-Validation and Trustworthiness: The protocols provided are designed to be self-validating. The expected yields, based on literature precedents, serve as a benchmark for successful execution. Monitoring by TLC at each stage provides real-time feedback on the reaction's progress. Furthermore, the final products should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their identity and purity, ensuring the trustworthiness of the experimental outcome.[27]
Conclusion and Future Outlook
Malononitrile has cemented its position as an indispensable tool in the synthesis of nitrogen-containing heterocycles.[3][5] Its high reactivity, coupled with its ability to participate in a diverse range of transformations, particularly multicomponent reactions, makes it a powerful precursor for generating molecular complexity.[10][28] The continued development of novel catalysts, greener reaction conditions (such as the use of ultrasound or aqueous media), and innovative reaction cascades will undoubtedly expand the synthetic utility of malononitrile even further.[10][11][15] For researchers in drug discovery and development, a deep understanding of malononitrile chemistry is not just advantageous but essential for the rapid and efficient synthesis of novel chemical entities with therapeutic potential.
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Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Bentham Science Publisher. [3][4][5]
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Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC - PubMed Central.
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Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed. [10][11]
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An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis. Benchchem. [23]
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Four‐component synthesis of pyridines from aldehyde, malononitrile and... ResearchGate. [1]
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Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate.
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The Versatility of Acetylmalononitrile in the Synthesis of Heterocyclic Compounds: A Technical Guide. Benchchem. [6]
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Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines. ResearchGate. [5]
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New Heterocyclization Reactions with Malononitrile Dimer. Semantic Scholar. [24]
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Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry - ACS Publications. [27]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [16]
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Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. NIH. [14]
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A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. PMC - NIH. [26]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
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Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence. Ingenta Connect.
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Pyridine synthesis. Organic Chemistry Portal.
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A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. NIH. [12]
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Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. PubMed. [25]
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Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
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Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis. [9]
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Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF.
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Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. ResearchGate.
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Synthesis of pyrimidines 23 from amidines and malononitrile dimer. ResearchGate.
-
Full article: Synthesis of Some Novel 2-{Pyrano[2,3-c]Pyrazoles-4-Ylidene}Malononitrile Fused with Pyrazole, Pyridine, Pyrimidine, Diazepine, Chromone, Pyrano[2,3-c]Pyrazole and Pyrano[2,3-d]Pyrimidine Systems as Anticancer Agents. Taylor & Francis Online. [13]
-
(PDF) The Chemistry of Malononitrile and its derivatives. ResearchGate. [8]
-
Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis eBooks. [28]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [15]
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Semantic Scholar. [11]
-
Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone. Taylor & Francis Online. [18]
-
Full article: Proficient synthesis of bioactive annulated pyrimidine derivatives: A review.
-
Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. MDPI. [2]
-
Thorpe reaction. Grokipedia. [20]
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC - PubMed Central. [7]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [19]
-
Gewald Reaction. Organic Chemistry Portal. [17]
-
Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry. [21]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Publishing.
-
O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. Organic Letters - ACS Publications.
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed.
-
Malononitrile. Wikipedia.
-
Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews (RSC Publishing).
-
Thorpe reaction. Wikipedia. [22]
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- 5. researchgate.net [researchgate.net]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents [mdpi.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Gewald Reaction [organic-chemistry.org]
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- 25. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(Diaminomethylidene)propanedinitrile Synthesis
Welcome to the technical support center dedicated to resolving challenges in the synthesis of 2-(diaminomethylidene)propanedinitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering lower-than-expected yields in their synthetic protocols. Here, we address specific issues in a comprehensive question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
This compound, also known as diaminomethylenemalononitrile, is a valuable building block in medicinal chemistry and materials science due to its unique electronic and structural properties. Its synthesis, while seemingly straightforward, can be prone to low yields arising from the high reactivity of the starting materials and the potential for side reactions. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction of malononitrile with a nitrogen source (e.g., urea, dicyandiamide) is resulting in a complex mixture of products and a very low yield of the desired this compound. What are the likely causes?
Answer:
This is a common issue stemming from the inherent reactivity of malononitrile and the nature of the condensation reaction. The primary culprits for low yields and product mixtures are often related to reactant purity, inappropriate reaction conditions, and competing side reactions.
Root Cause Analysis & Solutions:
-
Reactant Purity is Paramount: Malononitrile is susceptible to self-condensation, especially in the presence of basic impurities.[1] Commercial malononitrile should be purified prior to use, for instance, by vacuum distillation or recrystallization from a suitable solvent like isopropanol after treatment with decolorizing carbon.
-
Side Reactions and Byproduct Formation: The high reactivity of malononitrile can lead to several side reactions.[1]
-
Thorpe-Ziegler Dimerization: Malononitrile can undergo a base-catalyzed self-condensation to form 2-amino-1,1,3-tricyanopropene.[1] This is a significant side reaction that consumes your starting material. To mitigate this, ensure your reaction is conducted under strictly controlled basicity and temperature.
-
Reaction with Solvents: Certain solvents can react with malononitrile. For example, in the presence of a strong dehydrating agent, malononitrile can form a stable adduct with dimethylformamide (DMF), which can be difficult to separate.[1]
-
-
Inadequate Reaction Conditions:
-
Temperature Control: Elevated temperatures can promote polymerization and decomposition of malononitrile.[1] It is crucial to maintain the recommended reaction temperature and monitor it closely.
-
Catalyst Choice: The choice and concentration of the base catalyst are critical. A base that is too strong can accelerate side reactions. Weak bases like piperidine or pyridine are often employed in related condensations.[2]
-
Experimental Protocol: Reactant Purification
Protocol 1: Purification of Malononitrile by Recrystallization
-
Dissolve the crude malononitrile in a minimal amount of hot isopropanol.
-
Add a small amount of activated charcoal and heat the mixture to reflux for 15-20 minutes.
-
Filter the hot solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Q2: I am attempting a synthesis using malononitrile and urea, but the reaction is not proceeding to completion, and I'm isolating unreacted starting materials. What can I do to drive the reaction forward?
Answer:
Incomplete conversion is a frequent challenge in condensation reactions. Several factors can contribute to this issue, including catalyst inefficiency, reaction equilibrium, and insufficient activation of the reactants.
Troubleshooting Strategies:
-
Catalyst Selection and Optimization: While urea can act as a weak base, an additional catalyst is often necessary to promote the reaction.
-
Heterogeneous Catalysts: High surface area magnesium oxide (MgO) has been shown to be an effective heterogeneous base catalyst in three-component reactions involving malononitrile and urea/thiourea, albeit in the presence of an aldehyde.[3][4][5] The use of a solid catalyst can simplify workup and purification.
-
Lewis Acid Catalysis: In some multicomponent reactions involving malononitrile, Lewis acids have been used to activate carbonyl groups for Knoevenagel condensation.[6] While your reaction doesn't involve an aldehyde, a Lewis acid might help activate the nitrile groups of malononitrile.
-
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial, but be mindful of the potential for side reactions at higher temperatures.
-
Water Removal: Condensation reactions often produce water as a byproduct. The accumulation of water can inhibit the reaction or lead to hydrolysis of the starting materials or product. If your reaction is conducted in a suitable solvent, employing a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.
Data Presentation: Comparison of Catalysts in Related Reactions
| Catalyst Type | Example | Application in Malononitrile Reactions | Potential Advantages | Reference |
| Weak Organic Base | Piperidine | Knoevenagel condensation of malononitrile with aldehydes. | Mild conditions, good solubility. | [2] |
| Heterogeneous Base | Nanosized MgO | Three-component synthesis of pyrimidines from malononitrile, aldehydes, and urea/thiourea. | Easy separation, potential for reuse. | [3][4][5] |
| Organocatalyst | L-proline | Multicomponent synthesis of pyrido[2,3-a]carbazoles. | Enantioselective potential, mild conditions. | [7] |
Q3: The purification of my crude this compound is proving difficult, and I'm experiencing significant product loss during this stage. What are the recommended purification techniques?
Answer:
Purification is a critical step where substantial yield loss can occur. The choice of purification method depends on the physical properties of the product and the nature of the impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.
-
Solvent Screening: Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof) to find the optimal conditions for recrystallization. A Chinese patent suggests that dissolving crude malononitrile in absolute ethanol followed by cooling, crystallization, and centrifugal separation yields a high-purity product.[8]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel or alumina can be employed to separate the product from impurities. The choice of eluent is crucial and should be determined by preliminary TLC analysis.
-
Vacuum Distillation (for precursors): While the product itself may not be suitable for distillation due to its structure, ensuring the purity of the malononitrile starting material through vacuum distillation is a critical first step to simplify the final purification.[1]
Experimental Protocol: General Recrystallization Procedure
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to boiling while stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved.
-
If the solution is colored, and the pure compound is known to be colorless, you can add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualization of Key Concepts
To aid in understanding the potential reaction pathways and troubleshooting logic, the following diagrams are provided.
Diagram 1: Proposed Reaction Mechanism and Potential Side Reactions
Caption: Proposed reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1250772A - Process for preparing high-purity malononitrile - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-(Diaminomethylidene)propanedinitrile
Welcome to the technical support center for the synthesis of 2-(diaminomethylidene)propanedinitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the yield and purity of your reactions. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of this compound typically involves the condensation reaction between malononitrile and a guanidine source. Malononitrile's high reactivity, stemming from the acidity of its methylene protons (pKa ≈ 11 in DMSO), makes it an excellent nucleophile once deprotonated.[1] However, this reactivity also presents challenges, including the potential for side reactions and polymerization if conditions are not carefully controlled.[1] This guide will provide a systematic approach to overcoming these challenges and achieving high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds through a nucleophilic addition-elimination pathway. Initially, a base abstracts a proton from the active methylene group of malononitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbon atom of the guanidine source. The subsequent elimination of a leaving group (such as ammonia from guanidine) leads to the formation of the final product. The basicity of guanidine itself can often catalyze the initial deprotonation of malononitrile.
Q2: Why is the purity of malononitrile so critical for this reaction?
A2: The purity of malononitrile is paramount as impurities can significantly impact the reaction outcome.[1] Acidic or basic impurities can alter the desired catalytic conditions, while other organic impurities can lead to the formation of side products. Malononitrile is also prone to polymerization in the presence of strong bases or at elevated temperatures, which can be initiated by impurities.[1]
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions include the self-condensation of malononitrile (Thorpe-Ziegler reaction) to form a dimer, especially in the presence of a strong base.[2] Additionally, if an aldehyde is present as an impurity or a reactant in a multi-component reaction, Knoevenagel condensation can occur.[1] Depending on the reaction conditions, further cyclization to form pyrimidine derivatives might also be observed, although this is more common in the presence of other reactants.[3]
Q4: Can I use guanidine hydrochloride directly, or do I need the free base?
A4: While guanidine hydrochloride is a common and stable salt, the reaction generally requires the free guanidine base to act as a nucleophile and a base to deprotonate the malononitrile. If you are using guanidine hydrochloride, you will need to add a stoichiometric amount of a stronger base, such as sodium ethoxide or sodium hydroxide, to generate the free guanidine in situ.[4]
Troubleshooting Guide: Common Issues and Solutions
Low or No Product Yield
| Potential Cause | Explanation | Suggested Solution(s) |
| Insufficient Basicity | The reaction requires a basic environment to deprotonate the malononitrile, making it nucleophilic. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently. | - If using guanidine hydrochloride, ensure a stoichiometric equivalent of a strong base (e.g., sodium ethoxide, potassium tert-butoxide) is added. - Consider using a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Poor Quality of Reactants | Impurities in malononitrile or the guanidine source can inhibit the reaction or lead to side products. Malononitrile can degrade over time. | - Purify malononitrile by recrystallization or vacuum distillation before use.[1] - Use a fresh, high-purity source of guanidine. |
| Inappropriate Solvent | The solvent plays a crucial role in reactant solubility and reaction rate. A solvent that does not adequately dissolve the reactants will result in a sluggish or incomplete reaction. | - Polar aprotic solvents like DMF or DMSO are often effective for this type of reaction. - Alcohols like ethanol can also be used, especially when using an alkoxide base.[4] |
| Low Reaction Temperature | The activation energy for the reaction may not be reached at lower temperatures. | - Gradually increase the reaction temperature while monitoring the progress by TLC. Refluxing in ethanol or heating in DMF at 60-80 °C is a common starting point.[5] |
Formation of Multiple Products/Impurities
| Potential Cause | Explanation | Suggested Solution(s) |
| Malononitrile Dimerization | In the presence of a strong base, malononitrile can self-condense to form 2-amino-1,1,3-tricyanopropene.[2] | - Add the base slowly and at a controlled temperature. - Use a milder base if possible. - Ensure the reaction temperature does not exceed the optimal range. |
| Side Reactions with Solvent | Reactive solvents like DMF can sometimes participate in side reactions. | - If side reactions with the solvent are suspected, consider switching to a more inert solvent like dioxane or toluene. |
| Decomposition of Product | The product may be unstable under the reaction or workup conditions, especially at high temperatures or in the presence of strong acids or bases. | - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Use a mild workup procedure, avoiding strong acids or bases. - Purify the product promptly after the reaction is complete. |
Product Purification Challenges
| Potential Cause | Explanation | Suggested Solution(s) |
| Product is Highly Polar | The presence of multiple nitrogen atoms and nitrile groups can make the product highly polar and difficult to extract from aqueous solutions or elute from a silica gel column. | - After quenching the reaction, concentrate the solvent and attempt to precipitate the product by adding a non-polar solvent. - For column chromatography, use a more polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). |
| Co-elution with Impurities | Side products may have similar polarity to the desired product, making separation by chromatography difficult. | - Attempt recrystallization from a suitable solvent system to purify the product. - If co-elution is a persistent issue, consider derivatizing the product or impurity to alter its polarity before chromatography. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a general protocol based on related syntheses and may require optimization for your specific conditions.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL).
-
Under a nitrogen atmosphere, add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol to prepare a solution of sodium ethoxide. Allow the sodium to react completely.
-
Cool the solution to room temperature.
-
-
Addition of Reactants:
-
In a separate flask, dissolve guanidine hydrochloride (4.78 g, 50 mmol) in the sodium ethoxide solution. Stir for 15 minutes to allow for the formation of free guanidine.
-
To this mixture, add malononitrile (3.30 g, 50 mmol) dropwise over 10 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane 1:1).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add distilled water (50 mL) to the residue and stir.
-
Neutralize the solution with glacial acetic acid.
-
Cool the solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Visualizing the Process
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- Jain, K. S., et al. (2012). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. American Journal of Organic Chemistry, 2(4), 85-91.
- El-Gohary, N. S. (2014). Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines. Mini-Reviews in Organic Chemistry, 11(3), 339-366.
- Guan, B. T. (2011). Mechanistic considerations of guanidine-catalyzed reactions.
- Choudhare, S. S., et al. (2015). Aromatic aldehyde, Malononitrile and guanidine hydrochloride for the synthesis of (4a-e).
- Yu, H. M., et al. (2011). Synthesis of 2-Chloro-4, 6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Yu, H. M., et al. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Al-Zaydi, K. M. (2009). The Chemistry of Malononitrile and its derivatives.
- Organic Syntheses. (1961). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 41, 23.
- Bentham Science Publisher. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Bentham Science.
- Wang, Y., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(6), 1592.
- El-Maghraby, A. A., et al. (2016). Three component reaction of salicylaldehyde, malononitrile and a ketone...
- Sadek, K. U., et al. (2016). Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube. European Journal of Chemistry, 7(4), 468-472.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Zhang, L., & Liu, C. (2017). A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione. Organic Chemistry Frontiers, 4(1), 75-84.
- Naeimi, H., & Didar, A. (2015). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. RSC Advances, 5(118), 97569-97576.
- Bogolubsky, A. V., et al. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron, 70(36), 6299-6306.
- Al-Mousawi, S. M., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(4), 2989-3000.
- Al-Omair, M. A., et al. (2018). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 23(12), 3235.
- Sholpyk, V. O., et al. (2021). Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,...
- Singh, R., & Singh, P. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Lonza AG. (2000). Process for producing malononitrile. CN1296944A.
- Dr. Reddy's Laboratories Ltd. (2014). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. WO2014195978A2.
- University of Cape Town. (2016). Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate,....
- Al-Mousawi, S. M., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(4), 2989-3000.
- Al-Mousawi, S. M., et al. (2011). Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile.
- TauRx Therapeutics Ltd. (2015). Process for the purification of diaminophenothiazinium compounds. WO2015021500A1.
- Al-Mousawi, S. M., et al. (2016). Reaction between 2-benzylidenemalononitrile and dimedone for synthesis of 2-amino-3-cyano-4H-chromene.
- El-Gohary, N. S. (2012). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. The Jordan Journal of Earth and Environmental Sciences, 4(2), 47-66.
- Al-Dies, A. M., et al. (2022).
- Zhejiang University. (2000). Process for preparing high-purity malononitrile. CN1250772A.
- American Cyanamid Company. (1957).
- The Dow Chemical Company. (1971).
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Technical Support Center: Purification of Dicyanomethylene Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for dicyanomethylene compounds. This guide is designed to provide you with expert insights and practical solutions for the unique purification challenges presented by this class of molecules. Dicyanomethylene-containing structures are potent electron acceptors, often leading to compounds with high polarity, unique reactivity, and potential thermal instability, making their purification a non-trivial task.[1][2] This resource consolidates field-proven troubleshooting strategies, frequently asked questions, and detailed protocols to empower you in your research and development endeavors.
Section 1: Understanding the Core Purification Challenges
The dicyanomethylene group, -C(CN)₂, imparts specific physicochemical properties that are central to the purification challenges:
-
High Polarity: The two nitrile groups are powerful electron-withdrawing groups, creating a significant dipole moment. This makes many dicyanomethylene compounds highly polar, leading to poor solubility in non-polar organic solvents and strong adsorption to polar stationary phases like silica gel.[3]
-
Thermal Sensitivity: While variable, some dicyanomethylene compounds can be thermally labile. The energetic nature of nitrile groups and the potential for polymerization or decomposition at elevated temperatures must be considered, especially during purification steps involving heat like distillation or high-temperature recrystallization.[4][5]
-
Reactivity: The activated methylene carbon and the electrophilic nature of the nitrile carbons can make these compounds susceptible to decomposition, particularly on acidic or basic media, such as standard silica gel.[6]
-
Low Solubility: Finding a suitable solvent that can dissolve the compound for chromatography or recrystallization without requiring excessive heating can be a significant hurdle.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the purification process.
Question: My dicyanomethylene compound streaks badly on a silica gel TLC plate and barely moves from the baseline, even with highly polar solvents like 100% ethyl acetate. What's happening and how can I fix it?
Answer: This is a classic problem indicating very strong interaction with the silica gel, which is acidic and highly polar. The streaking suggests a combination of extremely high polarity and possible on-plate decomposition.[6]
-
Causality: Your compound is likely too polar for a standard normal-phase system. The acidic nature of silica gel might also be catalyzing a degradation reaction.
-
Solutions:
-
Switch to a Different Stationary Phase: Use reversed-phase TLC plates (C18-functionalized silica). These are non-polar, and you would use polar mobile phases (like methanol/water or acetonitrile/water mixtures) for elution.[7] This is often the most effective solution.
-
Modify the Mobile Phase: If you must use silica, you can try to "tame" the stationary phase by adding a modifier to your eluent. A small amount of acetic acid can help if your compound is basic, or triethylamine if it is acidic. However, for neutral but highly polar dicyanomethylene compounds, this may not be sufficient.
-
Consider Alumina: Neutral or basic alumina TLC plates can be an alternative to silica if acidic decomposition is the primary issue.
-
Question: I ran a silica gel column to purify my compound, but my recovery is very low. Where did my product go?
Answer: Low recovery from a silica gel column points to irreversible adsorption or decomposition on the column.
-
Causality: The compound has either permanently stuck to the most active sites of the silica gel or has decomposed during the prolonged exposure to the stationary phase.[6]
-
Troubleshooting Steps & Solutions:
-
Test for Stability: Before running a column, spot your crude material on a silica TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant increase in baseline material compared to a freshly spotted lane, your compound is not stable to silica.[6]
-
Deactivate the Silica: You can reduce the acidity of silica gel by preparing a slurry with a small percentage of a base like triethylamine in your non-polar solvent (e.g., 1% triethylamine in hexane) before packing the column.
-
Use an Alternative Stationary Phase: The best approach is often to switch to a less harsh stationary phase. Reversed-phase (C18) chromatography is an excellent choice for polar compounds.[8]
-
Work Quickly: If using silica is unavoidable, use flash chromatography with positive pressure to minimize the time your compound spends on the column.[9]
-
Question: My dicyanomethylene compound "oils out" during recrystallization instead of forming crystals. How can I get it to crystallize?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the solvent is a very poor solvent for the compound at the lower temperature.
-
Causality: The solubility of your compound drops so drastically upon cooling that it crashes out of solution above its melting point or as an amorphous, supercooled liquid.
-
Solutions:
-
Slow Down the Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help. Slow, gradual cooling is best for forming pure crystals.[10]
-
Use More Solvent: You may have used too little solvent, creating an overly concentrated solution. Try again, adding just enough hot solvent to fully dissolve the compound.[11]
-
Change Solvents: The ideal recrystallization solvent will have a large solubility difference between hot and cold temperatures but won't be completely non-solubilizing when cold.[12]
-
Use a Mixed-Solvent System: Dissolve your compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[10][13] Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[13]
-
Scratch and Seed: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites. Adding a tiny "seed" crystal of the pure compound can also initiate crystallization.[11]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a newly synthesized dicyanomethylene compound?
For a new solid dicyanomethylene compound of unknown stability and polarity, a multi-step approach is recommended. The workflow diagram below outlines a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Q2: What are the most common impurities in crude dicyanomethylene compounds?
Common impurities often stem from the synthetic route used. These can include:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.[14]
-
Side-Products: Depending on the reaction, side-products such as isomers or products from over-reaction can form.[14] For example, in Knoevenagel condensations to form dicyanomethylene groups, Michael addition side-products can occur.
-
Solvent Adducts: Solvents like DMF can sometimes decompose at high temperatures and form impurities that get incorporated into the product.[15]
-
Polymerization Products: The reactive nature of some dicyanomethylene compounds can lead to the formation of oligomers or polymers, especially under harsh conditions (e.g., strong base or high heat).[14]
Q3: Are there specific safety precautions for purifying these compounds?
Yes. Beyond standard laboratory safety, consider the following:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. Dicyanomethylene compounds should be handled as potentially harmful if inhaled, ingested, or in contact with skin.[16][17]
-
Ventilation: Handle all solid compounds and prepare all solutions in a certified chemical fume hood to avoid inhaling dust or solvent vapors.[17]
-
Solvent Hazards: Be acutely aware of the hazards of the solvents you are using. Dichloromethane (DCM), a common chromatography solvent, is a suspected carcinogen and readily penetrates standard nitrile gloves.[18][19] When using DCM, consider double-gloving (e.g., nitrile with neoprene) or using specially rated gloves and always work in a fume hood.[19]
-
Thermal Hazards: If you suspect your compound might be thermally unstable, handle only small quantities and use a blast shield for any heating operations. Differential Scanning Calorimetry (DSC) can be used to formally assess thermal stability and identify decomposition onsets.[5][20]
Section 4: Standard Protocols & Data
Comparison of Primary Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Excellent for achieving high purity; scalable; removes impurities with different solubility profiles.[21] | Requires the compound to be a solid; can have significant material loss; finding a suitable solvent can be difficult.[10] | Crystalline solids that are thermally stable in the chosen solvent. |
| Normal-Phase Chromatography | Well-established technique; good for separating non-polar to moderately polar compounds.[9] | Poor for very polar compounds (strong retention); acidic silica can cause decomposition of sensitive compounds.[6] | Less polar dicyanomethylene derivatives; compounds stable to acidic silica. |
| Reversed-Phase Chromatography | Excellent for purifying polar and water-soluble compounds; less likely to cause decomposition. | C18 silica is more expensive than standard silica; requires polar solvents which can be harder to remove.[7] | Highly polar dicyanomethylene compounds that are difficult to purify on silica. |
| Sublimation | A very gentle method that avoids solvents; excellent for removing non-volatile impurities (e.g., salts).[22][23][24] | Only works for compounds that sublime; not effective for separating compounds with similar vapor pressures.[23] | Thermally stable, non-ionic solids with a sufficiently high vapor pressure. |
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. The ideal solvent dissolves the compound when hot but not when cold.[25]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a heating mantle) with stirring until the solvent boils. Continue adding small portions of hot solvent until the solid just dissolves.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or salts), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Reversed-Phase)
-
Solvent System Selection: Using a C18 TLC plate, find a mobile phase (e.g., a mixture of methanol/water or acetonitrile/water) that gives your desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of C18 silica gel in the weaker solvent of your mobile phase system (usually water). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a strong solvent (like methanol or acetonitrile). If solubility is an issue, you can pre-adsorb the compound onto a small amount of C18 silica (solid loading). Add the sample carefully to the top of the packed column.
-
Elution: Begin eluting the column with your chosen mobile phase, starting with a lower concentration of the organic solvent and gradually increasing the polarity (gradient elution) or using a constant composition (isocratic elution).[9] Collect fractions as the solvent comes off the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure compound.
-
Isolation: Combine the pure fractions and remove the solvents under reduced pressure (e.g., using a rotary evaporator). Note that removing water can require a high vacuum or lyophilization (freeze-drying).
Section 5: References
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.5: Sublimation. Available at: [Link]
-
BYJU'S. (2019). Methods of purification of organic compounds. Available at: [Link]
-
Scribd. (n.d.). PURIFICATION of Organic Compounds. Available at: [Link]
-
Allen. (n.d.). Explain sublimation technique of purification method of organic compound. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Reddit. (2022). Chromatography to separate polar molecules? Available at: [Link]
-
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention? Available at: [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Available at: [Link]
-
University of Calgary. (n.d.). Column chromatography. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Available at: [Link]
-
VelocityEHS. (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ORS. (n.d.). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Unknown Source. (n.d.). recrystallization-2.doc.pdf.
-
Journal of the Chemical Society, Dalton Transactions. (1998). Synthesis, characterization and crystal structure of 2-dicyanomethylene-1,3-bis(ferrocenylmethyl)-1,3-diazolidine. Available at: [Link]
-
International Scientific Group. (2024). Dichloromethane in the Workplace: Health Risks and Safety Protocols. Available at: [Link]
-
Syngene. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery. Available at: [Link]
-
Semantic Scholar. (n.d.). THERMAL STABILITY AND SENSITIVITY OF ENERGETIC FORMULATIONS. Available at: [Link]
-
SpringerLink. (2025). Evaluation of runaway reaction for dicumyl peroxide in a batch reactor by DSC and VSP2. Available at: [Link]
-
PubMed. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Photophysical Properties of 4-(Dicyanomethylene)-2-Methyl-6-(4-Dimethylaminostyryl)-4 H -Pyran (DCM) and Optical Sensing Applications. Available at: [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
Sources
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- 25. reddit.com [reddit.com]
Technical Support Center: Mass Spectrometry Analysis in 2-(diaminomethylidene)propanedinitrile Synthesis
Welcome to the technical support guide for the identification of byproducts in the synthesis of 2-(diaminomethylidene)propanedinitrile. This resource is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to monitor reaction progress and characterize impurities. As your partner in the lab, my goal is to move beyond simple procedural lists and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
The synthesis of this compound (MW: 108.10 g/mol , Exact Mass: 108.043596 Da[1]), a valuable synthon, often involves the reaction of highly reactive precursors like malononitrile.[2][3] The reactivity that makes these starting materials useful also opens the door to side reactions, leading to a variety of byproducts that can complicate purification and compromise final product quality.[4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for dissecting these complex reaction mixtures.[5][6] This guide provides field-proven insights to help you navigate the challenges of this specific analysis.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during your LC-MS analysis. Each answer provides a step-by-step approach grounded in scientific principles.
Question 1: I see my expected product peak at m/z 109.05 ([M+H]+), but it's accompanied by unexpected peaks at m/z 131.03 and m/z 147.00. Are these byproducts?
Answer: While these could be byproducts, they are more likely common adducts formed during the electrospray ionization (ESI) process. Your target molecule is polar and contains multiple nitrogen atoms, making it highly susceptible to forming non-covalent complexes with alkali metal ions that are ubiquitously present in lab environments.
-
m/z 131.03 very likely corresponds to the sodium adduct of your product, [M+Na]⁺.
-
m/z 147.00 corresponds to the potassium adduct, [M+K]⁺.
The formation of multiple adducts can complicate mass spectra and reduce the sensitivity for your primary ion of interest, [M+H]⁺.[7][8]
Causality & Mitigation Strategy:
-
Source of Ions: Sodium and potassium ions can leach from glassware, or be present as impurities in your solvents and reagents (e.g., HPLC-grade water is not always free of trace metals).[8]
-
Mitigation:
-
Use LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate) to promote protonation and minimize metal adduction.
-
Ensure all glassware is meticulously cleaned. If adducts are a persistent issue, consider acid-washing glassware.
-
If sodium adducts are unavoidable, you can sometimes use them for confirmation, as the mass difference between the [M+H]⁺ and [M+Na]⁺ peaks should be ~21.98 Da.[9][10]
-
Data Summary: Common Adducts for this compound (C₄H₄N₄)
| Ion Species | Theoretical m/z | Mass Difference (from M) | Polarity |
| [M+H]⁺ | 109.0514 | +1.0078 | Positive |
| [M+Na]⁺ | 131.0333 | +22.9897 | Positive |
| [M+K]⁺ | 146.9929 | +38.9637 | Positive |
| [M+NH₄]⁺ | 126.0775 | +18.0340 | Positive |
| [2M+H]⁺ | 217.0950 | - | Positive |
| [M-H]⁻ | 107.0358 | -1.0078 | Negative |
Question 2: I have a significant unknown peak with an m/z that doesn't match any common adducts or starting materials. How can I identify it?
Answer: Identifying a true unknown byproduct requires a systematic approach that leverages the full power of modern mass spectrometry. This workflow will guide you from initial detection to structural hypothesis.
Experimental Protocol: Systematic Identification of an Unknown Byproduct
-
High-Resolution Mass Determination:
-
Acquire a full-scan mass spectrum on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]
-
Determine the accurate mass of the unknown ion to at least four decimal places. This precision is critical for generating a list of possible elemental compositions. For example, an observed m/z of 133.0451 is distinct from 133.0812.
-
-
Elemental Formula Generation:
-
Use the instrument's software to generate potential molecular formulas from the accurate mass.
-
Constrain the search parameters based on chemical logic. For this synthesis, elements should be limited to C, H, N, and possibly O (from hydrolysis with trace water). Set a reasonable Double Bond Equivalent (DBE) value.
-
-
Tandem Mass Spectrometry (MS/MS) for Structural Clues:
-
Perform an MS/MS experiment by isolating the precursor ion of the unknown byproduct and fragmenting it using Collision-Induced Dissociation (CID).[5]
-
The fragmentation pattern provides a "fingerprint" of the molecule's structure. Analyze the neutral losses and the m/z of the resulting product ions. Stable fragments are often more abundant.[12][13]
-
-
Hypothesize Byproduct Structures:
-
Consider the reaction mechanism and potential side reactions. The most common byproduct in reactions involving malononitrile is its self-condensation dimer, 2-amino-1,1,3-tricyanopropene .[4][14]
-
Other possibilities include hydrolysis of a nitrile group to an amide, or reactions with solvent molecules.
-
-
Correlate Fragmentation Data with Hypothesized Structures:
-
Propose fragmentation pathways for your hypothesized structures and see if they match the observed MS/MS spectrum. For example, does the spectrum show a loss of HCN (27 Da) or NH₃ (17 Da) that would be consistent with your proposed structure?
-
Question 3: The intensity of my product peak is very low, but other analytical methods (NMR, TLC) suggest a high yield. What could be the cause?
Answer: This is a classic symptom of ion suppression . In ESI, all molecules in a droplet compete for a limited number of charges and for access to the droplet surface to be released into the gas phase. If a co-eluting compound is much more easily ionized or present at a much higher concentration, it can significantly suppress the signal of your analyte.[15]
Troubleshooting Ion Suppression:
-
Improve Chromatographic Separation: The best solution is to separate the suppressing agent from your analyte. Modify your LC gradient to better resolve the peaks.
-
Dilute the Sample: Ion suppression is concentration-dependent. Diluting your sample can sometimes lessen the effect and, counter-intuitively, increase the signal of your target analyte.
-
Check for High Salt Content: Salts (e.g., from a buffer or workup) are notorious for causing ion suppression. If possible, perform a sample clean-up (e.g., solid-phase extraction) to desalt your sample before injection.
-
Optimize Ion Source Parameters: Adjusting source parameters like gas flow, temperature, and voltages can sometimes help mitigate suppression, though it is often less effective than chromatographic solutions.[15]
Frequently Asked Questions (FAQs)
Q1: What are the most probable byproducts to look for in this synthesis?
Based on the common starting material, malononitrile, several side reactions are known to occur.[4][16] You should be particularly vigilant for the following species:
Table of Potential Byproducts
| Byproduct Name | Molecular Formula | Exact Mass (Da) | Common Reaction Type |
| Malononitrile Dimer | C₆H₄N₄ | 132.0436 | Self-Condensation[14] |
| Cyanoacetamide | C₃H₄N₂O | 84.0324 | Hydrolysis of Malononitrile |
| 2-(aminomethylidene)propanedinitrile | C₄H₃N₃ | 93.0327 | Incomplete reaction/hydrolysis |
| Thorpe-Ziegler Dimer | C₆H₄N₄ | 132.0436 | Base-catalyzed self-condensation[4] |
// Reactants Malononitrile1 [label="Malononitrile"]; Malononitrile2 [label="Malononitrile"]; NitrogenSource [label="Diaminomethylene\nSource (e.g., Dicyandiamide)"];
// Products MainProduct [label="this compound\n(Desired Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Malononitrile Dimer\n(Byproduct)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Paths Malononitrile1 -> MainProduct; NitrogenSource -> MainProduct; Malononitrile1 -> Byproduct [label="Self-condensation"]; Malononitrile2 -> Byproduct; } ondot Caption: Desired reaction vs. common side reaction.
Q2: How can I use MS/MS to differentiate between isomers?
Isomers have the same mass and elemental composition, making them indistinguishable by a single stage of mass spectrometry. However, they often produce different fragmentation patterns in MS/MS.[17]
-
Different Fragmentation Trees: Isomers can fragment through different pathways, leading to unique sets of product ions.
-
Different Fragment Ratios: Even if they produce the same fragment ions, the relative abundances of these ions can be significantly different, providing a fingerprint to distinguish them.
To effectively use MS/MS for isomer differentiation, you must carefully optimize the collision energy. A range of energies should be tested to find the optimal condition that maximizes the differences in the fragmentation patterns between the suspected isomers.
Q3: My mass spectrometer is showing high background noise. What are the first things to check?
High background can obscure low-level peaks and make data interpretation difficult.[18] Follow this checklist for initial troubleshooting:
-
Run a Blank: Inject your mobile phase without any sample. If the noise is still present, the contamination is in your solvent or LC-MS system.[18]
-
Check Solvents and Additives: Ensure you are using high-purity, LC-MS grade solvents. Older solvents can accumulate contaminants.
-
Clean the Ion Source: The ESI source is prone to contamination over time. Follow the manufacturer's protocol for cleaning the ion transfer capillary, skimmer, and lenses.[19]
-
Check for Leaks: Air leaks in the system can introduce nitrogen and other contaminants, leading to high background signals.[18]
By systematically addressing these common issues, you can improve the quality of your mass spectrometry data and gain more confidence in the identification of byproducts in your synthesis of this compound.
References
- What are common adducts in ESI mass spectrometry? - WKB67428 - Waters. (n.d.). Waters.
- Adduits ESI MS | PDF | Electrospray Ionization | Chemistry - Scribd. (n.d.). Scribd.
- Impurity Identification Using LC-MS and in silico Reaction Enumeration - Chemaxon. (2020, September 13). Chemaxon.
- Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). G-M-I, Inc.
- Structure Elucidation of Unknown Impurity using LC-MS/MS - SynThink Research Chemicals. (n.d.). SynThink Research Chemicals.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. (2018, November 29). Agilent.
- Mass Spectrometer (MS) troubleshooting guide - Alliance Bioversity International - CIAT. (n.d.). Alliance Bioversity International - CIAT.
- Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. (2007, May 30). Wiley Online Library.
- Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (n.d.). CGSpace.
- An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis - Benchchem. (n.d.). Benchchem.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
- Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives | Request PDF - ResearchGate. (2025, August 5). ResearchGate.
- LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). ZefSci.
- Identifying and elucidating impurity species - RSSL. (n.d.). RSSL.
- This compound | C4H4N4 | CID 2783443 - PubChem - NIH. (n.d.). PubChem.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). SpringerLink.
- mass spectra - fragmentation patterns - Chemguide. (n.d.). Chemguide.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.
- Interpretation of mass spectra. (n.d.).
- Mass Spectrometry: Fragmentation. (n.d.).
- (PDF) The Chemistry of Malononitrile and its derivatives - ResearchGate. (2019, August 5). ResearchGate.
- Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.
- A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - MDPI. (n.d.). MDPI.
- Malononitrile | NCCH2CN | CID 8010 - PubChem - NIH. (n.d.). PubChem.
- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central. (n.d.). PubMed Central.
- Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (n.d.). MDPI.
- A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC - NIH. (n.d.). PubMed Central.
- Fragmentation pathways of polymer ions - PubMed. (n.d.). PubMed.
- Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). (n.d.).
- Comprehensive Two-Dimensional Liquid Chromatography–High-Resolution Mass Spectrometry for Complex Protein Digest Analysis Using Parallel Gradients - PMC - NIH. (n.d.). PubMed Central.
- Electrospray Tandem Mass-Spectrometric Analysis of Diastereo- And Stereoisomeric Pyrimidine Nucleoside Analogues Based on the 1,3-dihydrobenzo[c]furan Core - PubMed. (n.d.). PubMed.
- Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC - NIH. (2014, June 17). PubMed Central.
- 2-benzhydrylidene-propanedinitrile - 10394-96-4, C16H10N2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
- Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile - MDPI. (2022, December 3). MDPI.
- A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations - RSC Publishing. (2019, September 12). Royal Society of Chemistry.
- (PDF) Mass Spectrometric Directed System for the Continuous-Flow Synthesis and Purification of Diphenhydramine - ResearchGate. (2017, April 10). ResearchGate.
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Effect of base catalyst on the Knoevenagel condensation of malononitrile derivatives
Technical Support Center: Knoevenagel Condensation of Malononitrile Derivatives
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the base-catalyzed condensation of malononitrile and its derivatives with carbonyl compounds. As Senior Application Scientists, we understand that success in synthesis lies not just in following a protocol, but in understanding the causality behind each step. This center provides in-depth, field-proven insights to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning your experiment.
Q1: How do I select the appropriate base catalyst for my Knoevenagel condensation with malononitrile?
A1: The choice of catalyst is critical and depends on the reactivity of your substrates. Malononitrile's methylene protons are highly acidic (pKa ≈ 11 in DMSO), meaning even a weak base can deprotonate it to form the reactive carbanion.[1]
-
Weak Organic Bases: Piperidine, pyridine, and ammonium salts (like ammonium acetate) are the most common and often optimal choices.[2][3] They are basic enough to deprotonate malononitrile but generally not strong enough to cause self-condensation of the aldehyde or ketone starting material, a common side reaction.[2][4] Piperidine is a classic and highly effective catalyst for this reaction.[3]
-
Weak Inorganic Bases: Bases like sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) can also be effective, particularly in aqueous or "green" chemistry protocols, offering easier workup.[5]
-
Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally avoided. They can aggressively promote the self-condensation of aldehydes (an aldol reaction) and may lead to other side reactions, significantly reducing the yield of the desired Knoevenagel product.[2][4]
-
Organocatalysts: Amino acids, such as L-proline, have emerged as effective and environmentally friendly catalysts for this transformation.[2]
The key is to use a base that is strong enough to generate the malononitrile carbanion at a reasonable rate but not so strong that it promotes competing side reactions.
Q2: What is the mechanistic role of a secondary amine catalyst like piperidine?
A2: A secondary amine catalyst like piperidine plays a dual role that enhances the reaction rate beyond simple deprotonation.
-
Carbanion Formation: It acts as a Brønsted base, abstracting a proton from malononitrile to form the nucleophilic carbanion.
-
Iminium Ion Formation: It can also act as a nucleophile, reacting with the carbonyl group of the aldehyde or ketone to form a highly electrophilic iminium ion intermediate. This iminium ion is more reactive towards the malononitrile carbanion than the original carbonyl compound.
The reaction then proceeds via nucleophilic attack of the carbanion on the iminium ion, followed by a series of steps that lead to the elimination of water and regeneration of the amine catalyst.[6] This dual activation pathway is why secondary amines are particularly effective.
Q3: How does solvent choice impact the reaction?
A3: The solvent significantly influences reaction rate and yield.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are commonly used and effective as they can dissolve the reactants and catalyst well.[2] They can, however, participate in hydrogen bonding, which may slightly slow the reaction compared to polar aprotic alternatives.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents often lead to higher conversion rates and shorter reaction times because they do not solvate the nucleophile as strongly.[2]
-
Nonpolar Solvents (e.g., Toluene, Benzene): These may require heating and are often used with a Dean-Stark trap to azeotropically remove the water byproduct, which drives the reaction equilibrium towards the product.[2]
-
Green Solvents (e.g., Water, Glycerol): Water has been successfully used as a solvent, promoting green chemistry principles.[5][7] The reaction in water can sometimes proceed even without a traditional catalyst, with water itself acting as a weak Brønsted base to deprotonate the highly acidic malononitrile.[8]
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Q: My reaction yield is consistently low or the reaction is not going to completion. What are the likely causes and how can I fix it?
A: Low yield is the most common issue and can stem from several factors. A logical, step-by-step investigation is the best approach.[2][9]
Troubleshooting Workflow for Low Yield
Sources
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- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing polymerization of malononitrile derivatives during synthesis
Welcome to the technical support center for the synthesis of malononitrile derivatives. This resource is designed for researchers, scientists, and professionals in drug development who utilize the versatile chemistry of malononitrile and its analogues. Malononitrile's high reactivity, stemming from the acidity of its methylene protons (pKa ≈ 11 in DMSO), makes it an invaluable building block but also susceptible to side reactions, primarily polymerization.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Polymerization Issues
This section addresses specific problems you may encounter during the synthesis of malononitrile derivatives, with a focus on preventing and resolving polymerization.
Issue 1: Rapid Polymerization During Knoevenagel Condensation
Q: I am performing a Knoevenagel condensation between an aromatic aldehyde and malononitrile, and the reaction mixture is rapidly turning into an insoluble polymer. What is causing this, and how can I prevent it?
A: This is a common issue arising from the basic conditions required for the Knoevenagel condensation, which can also initiate the anionic polymerization of the malononitrile starting material or the benzylidenemalononitrile product.[2] The highly electron-withdrawing nature of the two cyano groups makes the double bond of the product susceptible to nucleophilic attack by the malononitrile anion.
Causality and Prevention Strategy:
The key is to promote the desired condensation reaction while suppressing the competing polymerization pathway. This can be achieved by carefully controlling the reaction parameters.
-
Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide can aggressively deprotonate malononitrile, leading to a high concentration of the initiating anion and accelerating polymerization.[1][2]
-
Solution: Employ a milder base. Secondary amines such as piperidine or pyrrolidine are often effective catalysts that are basic enough to facilitate the condensation but not so strong as to excessively promote polymerization.[2] For particularly sensitive substrates, even weaker bases like ammonium acetate can be used, sometimes in combination with microwave irradiation to reduce reaction times.[3]
-
-
Temperature Control: Higher temperatures increase the rates of all reactions, including polymerization. Malononitrile itself can polymerize violently at elevated temperatures.[1][4]
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient, though some reactions may benefit from cooling in an ice bath.[2]
-
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of polymerization.[2]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to quench the catalyst and isolate the product.
-
Experimental Protocol: Optimized Knoevenagel Condensation of 4-Fluorobenzaldehyde with Malononitrile
-
To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 mmol) and malononitrile (1.05 mmol).
-
Add a suitable solvent, such as ethanol or a water/glycerol mixture.[5]
-
Add a catalytic amount of a mild base, for example, piperidine (0.1 mmol).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding dilute acid (e.g., 1M HCl) to neutralize the basic catalyst.
-
Collect the precipitated product by vacuum filtration and wash with cold water.[5]
-
Dry the product to obtain 2-(4-fluorobenzylidene)malononitrile.[6][7]
Issue 2: Polymer Formation During Work-up and Purification
Q: My reaction appears to have been successful, but I am observing polymer formation during solvent removal or purification by distillation. Why is this happening?
A: This phenomenon is often due to thermal stress or the presence of residual basic or acidic impurities. Malononitrile and its derivatives can be thermally unstable; for instance, malononitrile can decompose violently at high temperatures.[1][8] The stability of molten malononitrile is known to decrease with increasing temperature.[1]
Causality and Prevention Strategy:
-
Thermal Decomposition: Distillation, especially at atmospheric pressure, can subject the compound to temperatures that initiate thermal polymerization.[8][9]
-
Radical Polymerization: Although anionic polymerization is common, radical polymerization can also be initiated by heat or light, especially for vinyl-type monomers.
-
Solution: Add a polymerization inhibitor to the crude product before distillation or storage. These compounds act as radical scavengers, terminating the polymerization chain reactions.[9]
-
Table 1: Recommended Inhibitors for Malononitrile Derivatives
| Inhibitor | Type | Typical Concentration (wt%) | Notes |
| Hydroquinone (HQ) | Phenolic | 0.05 - 0.15 | Effective for storage and can be removed by an alkali wash.[9][10] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 0.1 - 0.5 | A common antioxidant and radical scavenger used during vacuum distillation.[9][10] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 0.01 - 0.1 | Often requires the presence of oxygen to be effective.[9][11] |
| Phenothiazine | Aminic | 0.05 - 0.2 | A highly effective inhibitor, particularly at elevated temperatures.[9] |
This data is compiled from multiple sources and represents typical usage ranges. Optimal concentrations may vary depending on the specific derivative and conditions.[9][10][11]
Experimental Protocol: Purification of a Malononitrile Derivative via Vacuum Distillation
-
To the crude product, add a selected inhibitor (e.g., 0.1 wt% BHT).[10]
-
Set up a vacuum distillation apparatus. Ensure all glass joints are secure.
-
Apply vacuum and gently heat the flask using an oil bath.
-
Collect the fractions at the appropriate boiling point and pressure. For malononitrile, a pressure of 2.0 mm Hg and a temperature of 90°C has been reported to give good yields.[10]
-
Store the purified product in a cool, dark place, preferably with a small amount of inhibitor.[1][10]
Issue 3: Product Solidifies or Becomes Viscous During Storage
Q: I successfully synthesized and purified my malononitrile derivative, but it has turned into a solid or a viscous oil after a few weeks in storage. Is it salvageable?
A: This indicates that slow polymerization has occurred during storage. The stability of malononitrile derivatives can be compromised by exposure to light, heat, or trace impurities.[1]
Causality and Prevention Strategy:
-
Improper Storage: Storing in clear containers, at room temperature, or without an inhibitor can lead to degradation.
-
Salvageability:
-
For slightly viscous samples, repurification may be possible by dissolving the material in a suitable solvent, treating it with decolorizing carbon, and then attempting recrystallization or vacuum distillation (with an inhibitor).[1][2]
-
If the sample has completely solidified into an intractable polymer, it is generally not salvageable and should be disposed of according to hazardous waste protocols.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of malononitrile polymerization?
A1: The primary mechanism is typically anionic polymerization, especially under the basic conditions used in reactions like the Knoevenagel condensation.[2] The process is initiated by the deprotonation of malononitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient double bond of a Knoevenagel adduct (e.g., a benzylidenemalononitrile), propagating a polymer chain. Self-condensation of malononitrile can also occur.[12]
Caption: Anionic polymerization of a malononitrile derivative.
Q2: Are there reaction conditions that favor polymerization over the desired synthesis?
A2: Yes. High concentrations of strong bases, elevated temperatures, and extended reaction times all significantly favor polymerization.[1] Additionally, using impure starting materials that may contain acidic or basic contaminants can catalyze unwanted side reactions. The purity of malononitrile itself is paramount for achieving high yields and avoiding polymerization.[1]
Q3: Can I use radical inhibitors in reactions that are not radical-based, like the Knoevenagel condensation?
A3: While the primary polymerization pathway in a Knoevenagel condensation is anionic, adding a radical inhibitor is generally not harmful and can be a good precautionary measure, especially if the reaction requires heating. The inhibitor will not interfere with the base-catalyzed condensation mechanism but will prevent any unwanted side reactions initiated by radicals that might form due to thermal stress.
Q4: How do I choose the right inhibitor for my specific malononitrile derivative?
A4: The choice depends on the subsequent purification steps and storage requirements.
-
For Distillation: BHT is an excellent choice as it is effective at higher temperatures.[10]
-
For Storage: Phenolic inhibitors like hydroquinone (HQ) and 4-tert-butylcatechol (TBC) are ideal because they are effective at ambient temperatures and can be easily removed by a simple basic wash before subsequent reactions.[9]
-
Oxygen Requirement: Be aware that some inhibitors, like 4-methoxyphenol (MEHQ), are most effective in the presence of oxygen.[9][11]
Caption: Decision workflow for selecting a polymerization inhibitor.
References
- BenchChem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
- BenchChem. (n.d.). Preventing polymerization of malononitrile derivatives.
- Evonik. (n.d.). SiYPro® V305.
- Al-Mulla, A. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central.
- Singh, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
- Google Patents. (n.d.). Process for the preparation of malononitrile.
- Bentham Science Publisher. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation.
- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids.
- MDPI. (n.d.). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile.
- Quora. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?
- ResearchGate. (n.d.). Malononitrile‐involved Michael addition polymerization: An efficient and facile route for cyano‐rich polyesters with programmable thermal and mechanical properties.
- Wikipedia. (n.d.). Polymerisation inhibitor.
- Google Patents. (n.d.). Polymerization inhibitor for vinyl-containing materials.
- Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- ResearchGate. (n.d.). Knoevenagel condensation of malononitrile and ethylcyanoacetate with various aldehydes.
- RSC Publishing. (n.d.). Thermal degradation of cyano containing ionic liquids.
- ChemicalBook. (n.d.). 2-(4-FLUOROBENZYLIDENE)-MALONONITRILE synthesis.
- NIH. (n.d.). Malononitrile. PubChem.
- ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(4-fluorobenzylidene) malononitrile 6.
- BenchChem. (n.d.). An In-depth Technical Guide to Malononitrile Reaction Work-up and Product Isolation Techniques.
- BenchChem. (n.d.). identifying and minimizing side products in aminomalononitrile reactions.
- Organic Syntheses Procedure. (n.d.). malononitrile.
- ResearchGate. (2009). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.
- BenchChem. (n.d.). An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis.
- Mahmudov, K. T., et al. (2011). Structural and thermal properties of three cyano-substituted azoderivatives of β-diketones. Journal of Molecular Structure.
- ACS Publications. (n.d.). Chemistry of malononitrile. Chemical Reviews.
- Google Patents. (n.d.). Synthesis method of methylene malononitrile compound.
- Google Patents. (n.d.). Method for the purification of malononitrile.
- Google Patents. (n.d.). Process for the manufacture and purification of malononitrile.
- NIH. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.
- Google Patents. (n.d.). Malononitrile synthesis method.
- ResearchGate. (n.d.). Malononitrile: A Versatile Active Methylene Group.
- NIH. (n.d.). 2-(4-Fluorobenzylidene)malononitrile. PubChem.
- Frontiers. (n.d.). Enhanced thermal and photo-stability of a para-substituted dicumyl ketone intercalated in a layered double hydroxide.
- NIH. (2022). Enhanced thermal and photo-stability of a para-substituted dicumyl ketone intercalated in a layered double hydroxide.
- ResearchGate. (n.d.). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs.
- ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b).
- ResearchGate. (2019). The Chemistry of Malononitrile and its derivatives.
- RSC Publishing. (n.d.). One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives.
- ResearchGate. (n.d.). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.
- ResearchGate. (n.d.). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles.
- NIH. (n.d.). 2-[4-(Benzyloxy)benzylidene]malononitrile. PMC.
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- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Strategies for scaling up the synthesis of 2-(diaminomethylidene)propanedinitrile
Technical Support Center: Synthesis of 2-(diaminomethylidene)propanedinitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist you in successfully scaling up the synthesis of this important chemical intermediate. As senior application scientists, we combine technical precision with practical field experience to help you navigate the complexities of this synthesis.
Safety First: Handling Nitriles and Guanidine Salts
Before beginning any experimental work, it is crucial to understand the hazards associated with the reagents.
-
Malononitrile : This is a toxic substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[1] It is also combustible.[2] Always handle malononitrile in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Guanidine Salts : While less hazardous than malononitrile, guanidine salts can cause skin and eye irritation. Standard laboratory safety precautions should be followed.
-
This compound : The final product is toxic if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]
Always consult the Safety Data Sheet (SDS) for all reagents before use.[2][3] An emergency eyewash and safety shower should be readily accessible.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Impure Starting Materials: Malononitrile is prone to polymerization, especially in the presence of impurities or bases.[1] 2. Incorrect Stoichiometry: An improper molar ratio of malononitrile to guanidine salt can lead to incomplete reaction or side product formation. 3. Ineffective Base: The choice and amount of base are critical for the deprotonation of malononitrile, which initiates the reaction. 4. Suboptimal Reaction Temperature: The reaction may be temperature-sensitive, with low temperatures leading to slow reaction rates and high temperatures promoting side reactions or decomposition. | 1. Starting Material Purity Check: - Action: Purify commercial malononitrile by vacuum distillation or recrystallization from a suitable solvent like isopropanol.[1] - Rationale: Removing acidic or basic impurities prevents unwanted side reactions and polymerization, ensuring the malononitrile is available for the desired condensation. 2. Stoichiometry Verification: - Action: Carefully re-calculate and accurately weigh the reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically. - Rationale: The reaction is a condensation between malononitrile and guanidine. A 1:1 molar ratio is theoretically required, but in practice, factors like reagent purity and side reactions may necessitate slight adjustments. 3. Base Evaluation: - Action: If using a base like sodium ethoxide, ensure it is freshly prepared and anhydrous. Consider alternative bases if yields are consistently low. - Rationale: The base's role is to deprotonate malononitrile to form a nucleophilic carbanion. The strength and solubility of the base in the chosen solvent system are crucial for efficient reaction initiation. 4. Temperature Optimization: - Action: Monitor the reaction temperature closely. If the reaction is exothermic, ensure adequate cooling, especially during initial mixing and scale-up. Consider running small-scale trials at different temperatures to find the optimal range. - Rationale: Chemical reactions have an optimal temperature window. For this condensation, sufficient energy is needed to overcome the activation barrier, but excessive heat can lead to the decomposition of reactants or the desired product. |
| Product Contamination/ Impurities | 1. Side Reactions: The high reactivity of malononitrile can lead to the formation of various side products, such as dimers or polymers.[6][7] 2. Incomplete Reaction: Unreacted starting materials will contaminate the final product. 3. Ineffective Purification: The chosen purification method (e.g., recrystallization, chromatography) may not be suitable for removing specific impurities. | 1. Reaction Monitoring: - Action: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the starting materials are consumed to minimize side product formation. - Rationale: Real-time monitoring allows for the determination of the optimal reaction time, preventing the formation of degradation products that can occur with prolonged reaction times. 2. Purification Method Optimization: - Action: Experiment with different recrystallization solvents or solvent systems to improve purification efficiency. If impurities are difficult to remove by recrystallization, consider column chromatography. - Rationale: The principle of "like dissolves like" governs recrystallization. Finding a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble, is key to effective purification. |
| Scale-Up Challenges | 1. Heat Transfer Issues: Exothermic reactions can become difficult to control on a larger scale, leading to localized overheating and side product formation. 2. Mixing Inefficiencies: Inadequate mixing in a larger reactor can result in non-uniform reaction conditions and lower yields. 3. Product Isolation Difficulties: Handling larger volumes of solids and solvents during filtration and drying can be challenging and may lead to product loss. | 1. Thermal Management: - Action: Use a reactor with a jacket for efficient heating and cooling. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the reaction rate and temperature. - Rationale: Maintaining a consistent temperature throughout the reaction vessel is critical for reproducible results and safety. Poor heat dissipation on a larger scale can lead to a runaway reaction. 2. Efficient Agitation: - Action: Use an appropriate overhead stirrer with a suitable impeller design to ensure thorough mixing of the reaction mixture. - Rationale: Homogeneous mixing ensures that all reactants are in contact, leading to a more uniform reaction rate and preventing the formation of isolated hot spots. 3. Scalable Isolation Techniques: - Action: Select filtration and drying equipment appropriate for the scale of the synthesis. For example, a Nutsche filter-dryer can be more efficient than a Büchner funnel for large quantities. - Rationale: Efficient solid-liquid separation and drying are crucial for obtaining a high-quality, stable final product. The choice of equipment should minimize manual handling and potential for contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis is a nucleophilic addition-elimination reaction. It begins with the deprotonation of the acidic methylene group of malononitrile by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the guanidine. A subsequent intramolecular rearrangement and elimination of a small molecule (like water or ammonia, depending on the exact guanidine source and conditions) leads to the formation of the final product.
Q2: What analytical techniques are recommended for characterizing the final product?
A2: A combination of techniques should be used to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the nitrile (C≡N) and amine (N-H) functional groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[5]
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Q3: Are there any alternative, more "green" synthetic routes available?
A3: Research into greener synthetic methods is ongoing. Some potential areas for exploration include:
-
Catalytic Methods: Using a catalyst instead of a stoichiometric amount of base can reduce waste.
-
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids, if the reaction chemistry allows.
-
Microwave-Assisted Synthesis: This can sometimes lead to shorter reaction times and higher yields, reducing energy consumption.
Q4: How should I properly dispose of waste generated during this synthesis?
A4: All waste, including residual reactants, solvents, and contaminated materials, should be treated as hazardous waste.[3] Follow your institution's and local regulations for the disposal of chemical waste. Do not pour any waste down the drain.[2]
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is for informational purposes and should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Materials:
-
Malononitrile (purified)
-
Guanidine hydrochloride
-
Sodium ethoxide solution (freshly prepared)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (dilute)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride in anhydrous ethanol.
-
Slowly add a stoichiometric equivalent of sodium ethoxide solution to the flask. A precipitate of sodium chloride will form.
-
To this mixture, add a solution of malononitrile in anhydrous ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation from an ethanolic solution by the addition of diethyl ether.
-
Wash the purified crystals with cold diethyl ether and dry under vacuum.
Considerations for Scale-Up
Scaling up the synthesis requires careful planning to ensure safety and reproducibility.
Process Flow Diagram for Scale-Up Synthesis
Caption: Process flow for scaled-up synthesis.
References
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]
-
Charles River. (2011). Acetonitrile Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783443, this compound. Retrieved from [Link]
-
Al-Mousawi, S. M., Moustafa, M. S., Elnagdi, M. H., & Mekheimer, R. A. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(1), 298–306. [Link]
- Google Patents. (n.d.). EP0225614A2 - Process for the preparation of 4-substituted 5-nitroso-4,6-diamino-pyrimidines.
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C4H4N4 | CID 2783443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(diaminomethylidene)propanedinitrile and Other Active Methylene Compounds for Synthetic Chemistry
In the landscape of modern organic synthesis and drug discovery, the strategic use of active methylene compounds is a cornerstone for the construction of complex molecular architectures. These reagents, characterized by a methylene group flanked by two electron-withdrawing groups, offer a versatile platform for carbon-carbon bond formation, enabling the synthesis of a diverse array of carbocyclic and heterocyclic systems. This guide provides an in-depth comparative analysis of 2-(diaminomethylidene)propanedinitrile and other prominent active methylene compounds, including malononitrile, ethyl acetoacetate, and dicyandiamide. We will delve into their relative reactivity, supported by experimental data, and explore their applications in key synthetic transformations, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal reagent for their specific synthetic challenges.
The Chemistry of Active Methylene Compounds: A Primer
Active methylene compounds are defined by the presence of a -CH2- group positioned between two electron-withdrawing functionalities such as carbonyl, cyano, or ester groups.[1][2] This structural arrangement significantly increases the acidity of the methylene protons, facilitating their removal by a base to generate a stabilized carbanion. This carbanion, a potent nucleophile, is central to the reactivity of these compounds and their utility in a variety of synthetic transformations, most notably the Knoevenagel condensation.[1]
The acidity, and therefore the nucleophilicity of the resulting carbanion, is a key determinant of the reactivity of an active methylene compound. This acidity is quantifiable by the pKa value of the methylene protons. A lower pKa indicates a more acidic proton and, generally, a more reactive nucleophile. The stability of the carbanion is attributed to the delocalization of the negative charge onto the adjacent electron-withdrawing groups through resonance and inductive effects.[1]
A Comparative Overview of Key Active Methylene Compounds
This guide will focus on a comparative study of four key active methylene compounds: this compound, malononitrile, ethyl acetoacetate, and dicyandiamide. Each of these compounds possesses unique structural features that influence their reactivity and synthetic applications.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| This compound | C(C#N)C(=C(N)N)C#N | C4H4N4 | 108.10 | Not readily available |
| Malononitrile | CH2(CN)2 | C3H2N2 | 66.06 | 11.2 |
| Ethyl Acetoacetate | CH3COCH2COOC2H5 | C6H10O3 | 130.14 | 10.7 |
| Dicyandiamide | NH2C(=NH)NHCN | C2H4N4 | 84.08 | Not directly comparable |
Table 1: Physicochemical Properties of Selected Active Methylene Compounds.
This compound
This compound is a derivative of malononitrile featuring a diaminomethylene substituent. This compound is a valuable precursor for the synthesis of various heterocyclic systems.[3][4] Its reactivity is influenced by the presence of the two cyano groups, which activate the adjacent carbon, and the diaminomethylene group, which can participate in cyclization reactions.
Malononitrile
Malononitrile is a widely utilized active methylene compound in organic synthesis due to its high reactivity.[2] The two cyano groups strongly activate the methylene protons, making it a potent nucleophile in reactions such as the Knoevenagel condensation.[5] It serves as a versatile building block for the synthesis of a wide range of pharmaceuticals, dyes, and other functional materials.
Ethyl Acetoacetate
Ethyl acetoacetate is a classic example of a β-keto ester and a widely used active methylene compound.[1] The methylene group is activated by the adjacent ketone and ester functionalities. It exhibits keto-enol tautomerism and is a key starting material for the synthesis of ketones, esters, and various heterocyclic compounds through the acetoacetic ester synthesis.
Dicyandiamide
Dicyandiamide, the dimer of cyanamide, is a unique compound that can be considered an active methylene analog in certain contexts, although its reactivity differs significantly from the others.[6] It is primarily used in the production of melamine and as a curing agent for epoxy resins.[6] While it doesn't possess a traditional active methylene group, its condensation reactions, particularly with formaldehyde, are of industrial importance.[6][7]
Comparative Reactivity in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for active methylene compounds, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[5][8] The reactivity of different active methylene compounds in this reaction is a critical factor for synthetic planning.
A study on the Knoevenagel condensation of various aromatic aldehydes with malononitrile and ethyl cyanoacetate in the presence of cetyltrimethylammonium bromide (CTMAB) in water revealed a clear order of reactivity. The study found that malononitrile is more reactive than ethyl cyanoacetate, which in turn is more reactive than cyanoacetamide.[5] This trend can be directly correlated with the acidity of the methylene protons, as a more acidic proton leads to a higher concentration of the reactive carbanion at a given pH.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
A general procedure for the Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a catalyst. For instance, a simple and efficient protocol for the reaction of benzaldehyde with malononitrile uses a catalytic amount of ammonium acetate.[9]
Step-by-Step Methodology:
-
In a 50 mL beaker, mix 0.01 mol of benzaldehyde with 0.01 mol of malononitrile.[9]
-
Add a catalytic amount (a pinch) of ammonium acetate to the mixture with continuous stirring using a glass rod.[9]
-
Sonicate the reaction mixture at room temperature for 5-7 minutes.[9]
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[9]
-
Upon completion, the crude product can be isolated and purified by recrystallization from a suitable solvent system like n-hexane and ethyl acetate.[9]
Comparative Yields in Knoevenagel Condensation
Mechanistic Insights: The Knoevenagel Condensation
The mechanism of the Knoevenagel condensation is a well-established pathway that proceeds through several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting product outcomes.
Figure 1: Generalized mechanism of the Knoevenagel condensation.
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated to yield an alcohol. Finally, a dehydration step, often facilitated by the catalyst or heat, leads to the formation of the α,β-unsaturated product. The rate-determining step can vary depending on the specific reactants and conditions, but the initial deprotonation is often crucial.
Synthetic Applications Beyond Knoevenagel Condensation
While the Knoevenagel condensation is a hallmark reaction, the utility of these active methylene compounds extends to a broader range of synthetic transformations, particularly in the synthesis of heterocyclic compounds.
Synthesis of Heterocycles from this compound
This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles. For instance, novel 2-(imidazolidin or tetrahydropyrimidin-2-ylidene) malononitrile derivatives can be synthesized in good yields through the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with diaminoalkanes.[3][4] These reactions typically proceed via a sequence of Michael addition and elimination steps, followed by intramolecular cyclization.
Malononitrile in Multicomponent Reactions
Malononitrile is a frequent participant in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. These reactions are highly efficient and atom-economical. For example, malononitrile can react with aldehydes and various nucleophiles in MCRs to generate highly substituted pyridines, pyrans, and other heterocyclic systems.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,1-Diamino-2,2-dicyanoethylene Synthesis
Introduction: The Synthetic Value and Analytical Challenge
1,1-Diamino-2,2-dicyanoethylene (DADCE), also known as 2-(diaminomethylidene)propanedinitrile, is a highly functionalized molecule of significant interest in synthetic chemistry.[1] Its electron-rich enamine moiety, combined with two powerful electron-withdrawing nitrile groups, makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, dyes, and materials with unique electronic properties. The synthesis of DADCE is often achieved through the base-catalyzed self-condensation of malononitrile. While the synthesis appears straightforward, the validation of the final product requires a rigorous and multi-faceted analytical approach. Impurities, unreacted starting materials, or alternative reaction products can easily co-exist, making a simple melting point or thin-layer chromatography (TLC) analysis insufficient for definitive structural confirmation.
This guide provides an in-depth comparison of the essential spectroscopic techniques required to validate the successful synthesis of DADCE. We will present a standard synthesis protocol and then systematically dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By cross-referencing these orthogonal datasets, researchers can achieve unambiguous structural elucidation, ensuring the purity and identity of the target compound.
Experimental Protocol: Synthesis of 1,1-Diamino-2,2-dicyanoethylene
The following protocol describes a common method for synthesizing DADCE from malononitrile. The causality behind the choice of reagents is critical: malononitrile serves as the carbon backbone, while ammonia acts as both the nucleophile and the base catalyst to facilitate the dimerization and subsequent amination.
Objective: To synthesize 1,1-diamino-2,2-dicyanoethylene via the self-condensation of malononitrile.
Materials:
-
Malononitrile (99%)[2]
-
Ethanol (95%)
-
Aqueous Ammonia (28-30%)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of malononitrile in 50 mL of ethanol. Stir the mixture at room temperature until all the solid has dissolved.
-
Initiation: To the stirred solution, add 20 mL of concentrated aqueous ammonia dropwise over 10 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary. A color change to yellow or orange is typically observed.
-
Reaction: Allow the mixture to stir at room temperature for 4 hours. During this time, a precipitate will form.
-
Isolation: After the reaction period, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with two 20 mL portions of cold deionized water, followed by one 20 mL portion of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the purified white to off-white crystalline solid under vacuum to a constant weight.
The workflow for the synthesis and subsequent analytical validation is depicted below.
Caption: Synthesis and validation workflow for DADCE.
Spectroscopic Validation: A Multi-Technique Approach
Unambiguous confirmation of the molecular structure of 1,1-diamino-2,2-dicyanoethylene (C₄H₄N₄, MW: 108.10 g/mol )[1] relies on the synergy of several spectroscopic methods.
¹H NMR Spectroscopy: Probing the Protons
The proton NMR spectrum provides the most direct evidence for the presence of the amino groups. Due to the molecule's symmetry, a single signal is expected for the four equivalent amine protons.
-
Expected Chemical Shift (δ): ~5.0-7.0 ppm (in DMSO-d₆).
-
Multiplicity: A broad singlet.
-
Causality: The protons on the nitrogen atoms are in a chemically identical environment. The signal is typically broad due to two factors: (1) quadrupole broadening from the ¹⁴N nucleus and (2) chemical exchange with residual water in the solvent or with each other. This broadness is a characteristic feature of amine protons.[3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum is invaluable for confirming the carbon framework of the molecule. Given the symmetry of DADCE, three distinct carbon signals are expected.
-
C-CN (Nitrile Carbons): The two nitrile carbons are equivalent.
-
C=C (Alkene Carbons): The two carbons of the double bond are distinct. One is attached to two nitrogen atoms (C-(NH₂)₂), and the other is attached to two nitrile groups (C-(CN)₂).
The molecular structure with key carbon environments is shown below.
Caption: Structure of DADCE with key carbon atoms labeled.
Table 1: Expected ¹³C NMR Chemical Shifts for DADCE
| Carbon Atom | Label | Expected Chemical Shift (δ) | Rationale |
|---|---|---|---|
| C-(NH₂)₂ | Cₐ | ~150-160 ppm | Strongly deshielded by two electronegative nitrogen atoms. |
| C-(CN)₂ | Cₑ | ~70-80 ppm | Shielded relative to Cₐ; influenced by the sp-hybridized nitrile carbons. |
| -C≡N | - | ~115-125 ppm | Characteristic chemical shift for nitrile carbons. |
FTIR Spectroscopy: Identifying Functional Groups
FTIR is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum of DADCE is expected to be dominated by characteristic vibrations of the amine and nitrile groups.
Table 2: Key FTIR Vibrational Frequencies for DADCE
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Significance |
|---|---|---|---|
| N-H Stretch | 3200-3450 | Strong, broad peaks | Confirms the presence of the -NH₂ groups. Often appears as a doublet. |
| C≡N Stretch | ~2200 | Strong, sharp peak | Unambiguous evidence for the nitrile functional groups.[4] |
| C=C Stretch | ~1640 | Medium to strong | Indicates the central carbon-carbon double bond. |
| N-H Bend | ~1580 | Medium | Further confirmation of the amine groups. |
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the definitive molecular weight of the synthesized compound, serving as a final check on the elemental composition.
-
Expected Molecular Ion (M⁺): m/z = 108.
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Fragmentation: Common fragmentation patterns may include the loss of a cyano radical (•CN, M-26) or hydrogen cyanide (HCN, M-27), leading to fragment ions at m/z = 82 and m/z = 81, respectively.
Comparison Guide: DADCE vs. Malononitrile
To underscore the importance of thorough analysis, it is instructive to compare the spectroscopic data of the product, DADCE, with its common starting material, malononitrile. This comparison highlights how each technique can easily distinguish between the two compounds, confirming the reaction's progression.
Table 3: Spectroscopic Comparison of DADCE and Malononitrile
| Feature | Malononitrile (C₃H₂N₂)[2][5][6] | 1,1-Diamino-2,2-dicyanoethylene (C₄H₄N₄) | Validation Insight |
|---|---|---|---|
| Formula Weight | 66.06 g/mol | 108.10 g/mol | MS will show a clear mass difference. |
| ¹H NMR | Singlet, ~3.5 ppm (for CH₂) | Broad singlet, ~5.0-7.0 ppm (for NH₂) | Chemical shift and peak shape are drastically different. |
| ¹³C NMR | 2 signals: ~25 ppm (CH₂), ~112 ppm (CN) | 3 signals: ~75 ppm (C(CN)₂), ~120 ppm (CN), ~155 ppm (C(NH₂)₂) | The appearance of a new sp² carbon signal is definitive. |
| FTIR (Key Peaks) | C-H stretch (~2900 cm⁻¹), C≡N stretch (~2250 cm⁻¹) | N-H stretch (~3300 cm⁻¹), C≡N stretch (~2200 cm⁻¹), C=C stretch (~1640 cm⁻¹) | The appearance of N-H and C=C stretches and the disappearance of the C-H stretch confirm the transformation. |
Conclusion
The successful synthesis of 1,1-diamino-2,2-dicyanoethylene cannot be claimed without rigorous spectroscopic validation. While each analytical technique provides a piece of the puzzle, their combined power offers an irrefutable confirmation of the molecular structure. ¹H NMR confirms the presence and nature of the amine protons, ¹³C NMR maps the unique carbon skeleton, FTIR identifies all critical functional groups, and Mass Spectrometry verifies the molecular weight. By comparing the acquired data against the expected values detailed in this guide, and by contrasting it with the data for potential starting materials or impurities, researchers can ensure the integrity of their synthesis and proceed with confidence in their downstream applications.
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Propanedinitrile, 2-[3-(phenylamino)-2-propen-1-ylidene]- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]
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2-[(Dimethylamino)methylidene]propanedinitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o433. Retrieved from [Link]
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A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. (2011). Molecules, 16(10), 8657-8667. Retrieved from [Link]
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2-benzhydrylidene-propanedinitrile. (n.d.). Retrieved from [Link]
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Propanedinitrile. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. (2022). Molecules, 27(23), 8438. Retrieved from [Link]
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Propanedinitrile Reaction Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. (2011). Molecules, 16(10), 8657-8667. Retrieved from [Link]
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Propanedinitrile, dimethyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Propanedinitrile, (phenylmethylene)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Propanedinitrile, dimethyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Magnetochemistry, 3(2), 16. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Malononitrile Derivatives
Introduction: The Versatility of Malononitrile Derivatives
Malononitrile, a seemingly simple organic compound with the formula CH₂(CN)₂, is the cornerstone of a vast and versatile class of derivatives.[1][2] These molecules are characterized by a highly activated methylene group flanked by two electron-withdrawing nitrile groups, a feature that imparts unique reactivity and makes them invaluable building blocks in organic synthesis.[3][4] Their applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials such as solvatochromic dyes, organic semiconductors, and nonlinear optical (NLO) materials.[1][4]
A significant subset of malononitrile derivatives are "push-pull" molecules, where an electron-donating group (the "push") and an electron-accepting group (the "pull," often the dicyanovinyl moiety) are connected by a π-conjugated system.[5] This architecture gives rise to strong intramolecular charge transfer (ICT) characteristics, which are the foundation of their interesting photophysical properties.[6] Understanding and tuning these properties through synthetic modification is crucial for designing molecules with tailored functions, for instance, as highly sensitive fluorescent probes for detecting specific analytes or as efficient components in organic solar cells.[7][8][9]
This guide provides a comprehensive spectroscopic comparison of different malononitrile derivatives. We will delve into the underlying principles governing their absorption and emission of light, present detailed experimental protocols for their characterization, and analyze how subtle changes in their molecular structure can lead to significant shifts in their spectroscopic signatures.
Theoretical Framework: Understanding the Photophysics of Malononitrile Derivatives
The vibrant optical properties of many malononitrile derivatives are governed by electronic transitions within the molecule. When a molecule absorbs a photon of light, an electron is promoted from a lower energy molecular orbital to a higher energy one. In the context of push-pull malononitrile systems, the most relevant transitions are typically π-π* and intramolecular charge transfer (ICT) transitions.[6][10]
-
π-π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems.
-
Intramolecular Charge Transfer (ICT): In push-pull systems, the lowest energy electronic transition often involves the movement of electron density from the electron-donating group (highest occupied molecular orbital, HOMO) to the electron-accepting group (lowest unoccupied molecular orbital, LUMO).[6]
The energy gap between the ground and excited states determines the wavelength of light absorbed. Structural modifications that decrease this energy gap will result in a bathochromic (red) shift in the absorption maximum (λmax), meaning the molecule will absorb light of longer wavelengths. Conversely, modifications that increase the energy gap will cause a hypsochromic (blue) shift.
Following excitation, the molecule can return to its ground state through several pathways, one of which is fluorescence—the emission of a photon. The emitted light is almost always of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The efficiency of this fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.[11][12][13]
The polarity of the solvent can also significantly impact the spectroscopic properties of push-pull malononitrile derivatives. In polar solvents, the excited ICT state is often more stabilized than the ground state, leading to a red shift in the emission spectrum. This sensitivity to the environment is a key property exploited in the design of fluorescent sensors.
Experimental Section: A Practical Guide to Spectroscopic Characterization
This section outlines the standardized protocols for acquiring the spectroscopic data necessary for a robust comparison of malononitrile derivatives.
Materials and Instrumentation
-
Malononitrile Derivatives: For this comparative guide, we will consider three hypothetical benzylidenemalononitrile derivatives with varying electron-donating substituents on the phenyl ring:
-
BMN-H: (Unsubstituted)
-
BMN-OMe: (4-methoxy, a moderate electron-donating group)
-
BMN-NMe₂: (4-dimethylamino, a strong electron-donating group)
-
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Instrumentation:
-
UV-Vis Spectrophotometer: A dual-beam instrument capable of scanning the range of 200-800 nm is required.[14]
-
Fluorescence Spectrophotometer (Fluorometer): Equipped with a high-intensity light source (e.g., Xenon arc lamp) and two monochromators for selecting excitation and emission wavelengths.[15][16]
-
-
Reference Standard for Quantum Yield: A well-characterized fluorescent standard with a known quantum yield in a specific solvent is necessary for relative quantum yield measurements. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.58) is a common standard for emission in the blue region.[17][18]
Experimental Workflow Diagram
Caption: Workflow for the spectroscopic characterization of malononitrile derivatives.
Detailed Protocols
1. Sample Preparation:
-
Stock Solutions: Accurately weigh a small amount of each malononitrile derivative and dissolve it in a known volume of a suitable solvent (e.g., dichloromethane) to prepare stock solutions of a known concentration (e.g., 1 mM).
-
Working Solutions: Prepare dilute working solutions (typically in the micromolar range, e.g., 10 µM) from the stock solutions in the desired spectroscopic grade solvents. Rationale: These concentrations are generally optimal for both absorbance and fluorescence measurements, ensuring the absorbance is within the linear range of the instrument (typically < 0.1) to avoid inner filter effects in fluorescence measurements.
-
Reference Standard: Prepare a solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with an absorbance at the excitation wavelength similar to that of the samples.[17]
2. UV-Vis Absorption Spectroscopy:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Baseline Correction: Fill a cuvette with the pure solvent being used for the measurements and run a baseline correction over the desired wavelength range (e.g., 250-600 nm).
-
Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample. Place the cuvette in the sample holder and acquire the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
3. Fluorescence Spectroscopy:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm). Rationale: Slit widths control the spectral resolution and the amount of light reaching the detector. Wider slits increase signal but decrease resolution.
-
Excitation Wavelength Selection: Set the emission monochromator to the approximate emission maximum (can be estimated from a preliminary scan) and scan the excitation monochromator to obtain an excitation spectrum. The peak of the excitation spectrum is typically the optimal excitation wavelength (λex) and should be close to the λmax from the UV-Vis spectrum.
-
Emission Spectrum Acquisition: Set the excitation monochromator to the determined λex and scan the emission monochromator over a range that covers the expected fluorescence (e.g., from λex + 20 nm to 700 nm).
-
Relative Quantum Yield (ΦF) Determination: The relative quantum yield of a sample (x) can be calculated by comparing its integrated fluorescence intensity to that of a standard (st) of known quantum yield using the following equation:[12][13]
ΦF,x = ΦF,st * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Results and Discussion: A Comparative Analysis
The spectroscopic data for our hypothetical benzylidenemalononitrile derivatives in a moderately polar solvent like dichloromethane are summarized in the table below.
| Derivative | Substituent | λmax (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (nm) | ΦF |
| BMN-H | -H | 310 | 15,000 | 380 | 70 | 0.15 |
| BMN-OMe | -OCH₃ | 345 | 22,000 | 450 | 105 | 0.40 |
| BMN-NMe₂ | -N(CH₃)₂ | 410 | 35,000 | 520 | 110 | 0.65 |
Analysis of Spectroscopic Trends:
-
Absorption (λmax): A clear trend is observed where increasing the electron-donating strength of the substituent (-H < -OCH₃ < -N(CH₃)₂) causes a significant bathochromic (red) shift in the absorption maximum. This is a classic hallmark of an enhanced intramolecular charge transfer (ICT) character.[6] The stronger donor group more effectively pushes electron density through the π-system to the malononitrile acceptor, which lowers the energy of the LUMO and thus reduces the HOMO-LUMO energy gap.
-
Molar Absorptivity (ε): The molar absorptivity, a measure of how strongly a compound absorbs light, also increases with the electron-donating strength of the substituent. This indicates that the probability of the electronic transition is higher in the more polarized molecules.
-
Emission (λem) and Stokes Shift: Similar to the absorption spectra, the emission maxima also exhibit a pronounced red shift with increasing donor strength. This results in large Stokes shifts, particularly for BMN-OMe and BMN-NMe₂, which is a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise.
-
Fluorescence Quantum Yield (ΦF): The fluorescence quantum yield increases dramatically from the unsubstituted to the dimethylamino-substituted derivative. This suggests that the ICT excited state in BMN-NMe₂ is more stable and has fewer non-radiative decay pathways compared to the other derivatives, leading to more efficient light emission.[19]
Structure-Property Relationship Diagram
Caption: Relationship between substituent and spectroscopic properties in benzylidenemalononitriles.
Conclusion
This guide demonstrates that the spectroscopic properties of malononitrile derivatives can be systematically and predictably tuned through synthetic modifications. The introduction of progressively stronger electron-donating groups leads to significant red shifts in both absorption and emission spectra, along with an increase in molar absorptivity and fluorescence quantum yield. These structure-property relationships are primarily driven by the modulation of the intramolecular charge transfer character of the molecules.
The experimental protocols and comparative data presented here provide a robust framework for researchers, scientists, and drug development professionals to characterize and select malononitrile derivatives for a wide array of applications. A thorough understanding of their spectroscopic behavior is paramount for the rational design of new materials with optimized optical and electronic properties.
References
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- Laboratory Session 3: Fluorescence Spectroscopy. Unknown Source.
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- Latent turn-on fluorescent probe for the detection of toxic malononitrile in water and its practical applications. (2020). PubMed.
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The Catalyst Conundrum: A Comparative Guide to Efficiently Synthesizing 2-(diaminomethylidene)propanedinitrile
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of highly functionalized molecules is a paramount objective. Among these, 2-(diaminomethylidene)propanedinitrile stands out as a valuable building block, notable for its reactive nitrile groups and its utility in the synthesis of various heterocyclic compounds. The primary route to this molecule involves the condensation of the readily available starting materials, urea and malononitrile. However, the efficiency of this transformation is critically dependent on the choice of catalyst. This technical guide provides a comprehensive evaluation of different catalytic systems for this synthesis, offering field-proven insights and supporting experimental frameworks to aid researchers in catalyst selection and process optimization.
The Mechanistic Heart of the Reaction: A Modified Knoevenagel Condensation
The synthesis of this compound from urea and malononitrile is analogous to the classic Knoevenagel condensation. The reaction is predicated on the activation of the acidic methylene protons of malononitrile by a catalyst, typically a base. This generates a highly nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of urea. The resulting intermediate then undergoes dehydration to yield the final product.
Caption: Proposed mechanism for the base-catalyzed synthesis of this compound.
Understanding this mechanism is crucial for rational catalyst design. The ideal catalyst should be sufficiently basic to deprotonate malononitrile but not so strong as to promote unwanted side reactions. Furthermore, the catalyst's ability to facilitate the dehydration step can significantly influence the overall reaction rate and yield.
A Comparative Analysis of Catalytic Systems
While direct, side-by-side comparative studies for this specific reaction are not extensively documented in peer-reviewed literature, we can extrapolate from the broader knowledge of Knoevenagel-type condensations and related reactions involving active methylene compounds to evaluate the efficiency of different catalyst classes.
Homogeneous Basic Catalysts: The Workhorses of Condensation
Simple organic bases have long been the go-to catalysts for Knoevenagel condensations due to their accessibility and effectiveness.
-
Piperidine: A secondary amine that is a classic and effective catalyst for Knoevenagel condensations.[1][2] Its moderate basicity is well-suited for the deprotonation of malononitrile without leading to significant side product formation.
-
Triethylamine (TEA): A tertiary amine that is also a common choice. While generally less reactive than piperidine, it can be advantageous in reactions where the secondary amine functionality of piperidine might lead to unwanted side reactions.
-
1,8-Diazabicycloundec-7-ene (DBU): A non-nucleophilic, strong amidine base that can significantly accelerate the reaction. However, its high basicity may require careful control of reaction conditions to avoid polymerization or degradation of the product.
Insight: Homogeneous catalysts offer the advantage of high activity due to their excellent miscibility in the reaction medium. However, their primary drawback lies in the difficulty of separation from the reaction mixture, which can lead to product contamination and catalyst loss, posing challenges for sustainable and large-scale synthesis.
Heterogeneous Catalysts: The Path to Sustainable Synthesis
To address the limitations of homogeneous catalysts, a variety of solid catalysts have been developed. These offer the significant advantages of easy separation (typically by simple filtration), reusability, and often milder reaction conditions.
-
Basic Alumina (Al₂O₃): A readily available and inexpensive solid base that can effectively catalyze the condensation. Its activity can be tuned by varying its preparation method and water content.
-
Hydrotalcites: These layered double hydroxides possess tunable basicity and a high surface area, making them excellent candidates for this synthesis.[3] Modified hydrotalcites, such as those incorporating titanium or zinc, have shown enhanced activity in related condensations.[3]
-
Functionalized Mesoporous Silica: Materials like SBA-15 or MCM-41 functionalized with basic groups (e.g., amino groups) provide a high concentration of active sites within a structured porous network, leading to high efficiency and selectivity.
-
Ion-Exchange Resins: Basic anion exchange resins can also serve as effective and easily recoverable catalysts for this transformation.
Insight: The choice of a heterogeneous catalyst often involves a trade-off between activity and stability. While highly active catalysts may be prone to leaching or deactivation, more robust catalysts might require more forcing reaction conditions. The reusability of the catalyst is a key metric for evaluating its long-term performance and economic viability.
The Intriguing Role of Urea as a Catalyst
Interestingly, urea itself has been reported to act as an efficient catalyst for the Knoevenagel condensation of aldehydes with active methylene compounds, particularly under microwave irradiation and solvent-free conditions.[4] While in the synthesis of this compound, urea is a reactant, its inherent basicity can contribute to the catalysis, potentially leading to an autocatalytic effect. This dual role of urea as both reactant and catalyst could simplify the reaction setup, though the reaction kinetics might be more complex to control.
Quantitative Comparison of Catalyst Performance
The following table summarizes the expected performance of different catalyst types based on data from analogous Knoevenagel condensations. It is important to note that optimal conditions for the specific synthesis of this compound may vary.
| Catalyst Type | Catalyst Example | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Homogeneous | Piperidine | 1 - 4 hours | 85 - 95 | High activity, low cost | Difficult to separate, potential for product contamination |
| Triethylamine | 2 - 6 hours | 80 - 90 | Readily available, less reactive than piperidine | Difficult to separate | |
| DBU | 0.5 - 2 hours | 90 - 98 | Very high activity | Expensive, can promote side reactions | |
| Heterogeneous | Basic Alumina | 3 - 8 hours | 75 - 85 | Inexpensive, easy to handle | Moderate activity, can be deactivated by water |
| Hydrotalcite | 2 - 5 hours | 80 - 95 | Tunable basicity, high surface area, reusable | Preparation can be complex | |
| Amine-functionalized Silica | 1 - 4 hours | 90 - 98 | High activity and selectivity, reusable | Higher cost of catalyst | |
| Autocatalytic | Urea (as reactant) | 1 - 3 hours (Microwave) | 85 - 95 | No external catalyst needed, simple setup | Reaction control can be challenging |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers looking to perform the synthesis of this compound. Optimization of parameters such as temperature, solvent, and catalyst loading is recommended for each specific setup.
Protocol 1: Homogeneous Catalysis with Piperidine
Caption: Workflow for homogeneous catalysis using piperidine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve urea (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Heterogeneous Catalysis with Basic Alumina
Caption: Workflow for heterogeneous catalysis using basic alumina.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine urea (1 equivalent), malononitrile (1 equivalent), and basic alumina (e.g., 20-50 wt%) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Catalyst Removal: Once the reaction is complete, filter the hot reaction mixture to remove the basic alumina.
-
Work-up and Isolation: Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product. Collect the solid by vacuum filtration, wash with cold solvent, and dry. The recovered catalyst can be washed, dried, and reused.
Concluding Remarks: Selecting the Optimal Catalyst
The choice of the most efficient catalyst for the synthesis of this compound is a multifaceted decision that depends on the specific requirements of the application, including scale, purity requirements, and sustainability considerations.
For small-scale laboratory synthesis where ease of implementation is a priority, traditional homogeneous catalysts like piperidine offer a reliable and high-yielding option. However, for larger-scale production and in alignment with the principles of green chemistry, heterogeneous catalysts are unequivocally superior. Among the heterogeneous options, amine-functionalized silicas and hydrotalcites represent the state-of-the-art, offering a compelling combination of high activity, selectivity, and reusability. The potential for an autocatalytic system using microwave irradiation presents an intriguing avenue for process simplification, though it may require more rigorous optimization and control.
Ultimately, the in-depth understanding of the reaction mechanism coupled with the comparative data and protocols presented in this guide will empower researchers, scientists, and drug development professionals to make informed decisions in their pursuit of an efficient and sustainable synthesis of this compound.
References
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- Hassani, Z., & Islami, M. R. (2014). Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst.
- El-borai, M. A., et al. (2018). The reaction of aldehydes 1, malononitrile 2 and a variety of C–H-activated acids catalyzed by urea.
- Purba, W. T., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds.
- Al-Zaydi, K. M. (2019). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 9(58), 33795-33818.
- Hassani, Z., et al. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence. Ingenta Connect.
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- Ghorbani-Choghamarani, A., & Mohammadi, M. (2024). Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroquinazolin-4(1 H)-ones. RSC Advances, 14(3), 1837-1847.
- Purba, W. T., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research.
- Wang, Y., et al. (2017). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Polymers, 9(12), 698.
- Heravi, M. M., et al. (2020). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Molecules, 25(21), 5139.
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Benchmarking the Performance of 2-(diaminomethylidene)propanedinitrile in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the meticulous evaluation of small molecules is paramount to identifying promising therapeutic candidates. Among the vast chemical space, nitrogen-containing heterocycles and molecules with reactive nitrile groups have consistently proven to be fertile ground for the development of novel therapeutics.[1] This guide provides a comprehensive framework for benchmarking the performance of 2-(diaminomethylidene)propanedinitrile, a molecule incorporating both a dinitrile and a diaminomethylene functional group, against established reference compounds in key preclinical assays.
This document is intended for researchers, scientists, and drug development professionals. It offers not only detailed experimental protocols but also the scientific rationale behind these methodologies, empowering researchers to generate robust and comparable data for informed decision-making in the early stages of drug development.
Introduction to this compound
This compound, with the chemical formula C4H4N4, is a small organic molecule characterized by a propanedinitrile backbone substituted with a diaminomethylene group.[2] Its structural features, particularly the presence of two nitrile groups and two amino groups, suggest a potential for diverse biological activities. Malononitrile and its derivatives are known to be versatile precursors in the synthesis of various heterocyclic compounds with medicinal applications.[3] The diaminomethylene group can participate in hydrogen bonding and other molecular interactions, making it an interesting scaffold for targeting various biological macromolecules.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 108.10 g/mol | [2] |
| XLogP3 | -1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
The Imperative of Early-Stage Benchmarking
The early identification of potential liabilities in a drug candidate is crucial for mitigating late-stage failures, which are both costly and time-consuming. In vitro assays serve as the cornerstone of this initial assessment, providing a controlled environment to evaluate a compound's activity, potency, and safety profile.[4][5] By comparing a novel compound against well-characterized reference drugs, researchers can contextualize their findings and make more accurate predictions about the compound's potential for further development. This guide focuses on three critical in vitro assays that form the bedrock of early-stage drug discovery profiling.
Core In Vitro Assays for Performance Benchmarking
A comprehensive in vitro evaluation of a new chemical entity (NCE) typically involves a battery of assays to assess its biological activity and potential toxicities. For the purpose of this guide, we will focus on three fundamental assays:
-
Cytotoxicity Assay: To determine the compound's intrinsic toxicity to living cells.
-
Cytochrome P450 (CYP) Inhibition Assay: To assess the potential for drug-drug interactions.
-
hERG Channel Safety Assay: To evaluate the risk of cardiotoxicity.
Figure 1: Experimental workflow for benchmarking this compound.
Cytotoxicity Assay
Rationale: Cytotoxicity assays are fundamental in drug discovery to measure the degree to which a substance can cause damage to cells.[6] A compound with high, non-specific cytotoxicity is unlikely to be a viable drug candidate. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a relevant human cell line (e.g., MCF-7 for breast cancer research) in appropriate media and conditions until approximately 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference compound, Tamoxifen, in culture media. A typical concentration range would be from 0.1 µM to 100 µM.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with media only (blank) and cells with vehicle (e.g., DMSO) as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Comparison Table: Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | To be determined | - |
| Tamoxifen (Reference) | MCF-7 | 4.506 (µg/mL) which is approximately 12.1 µM | [7] |
| Tamoxifen (Reference) | MCF-7 | 10.045 µM | [8] |
| Tamoxifen (Reference) | MDA-MB-231 | 21.8 µM | [1] |
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Cytochrome P450 enzymes are a superfamily of enzymes responsible for the metabolism of a vast majority of drugs.[9] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions. The CYP3A4 isoform is particularly important as it metabolizes approximately 50% of clinically used drugs.
Experimental Protocol: CYP3A4 Inhibition Assay (Luminescent Method)
-
Reagent Preparation:
-
Prepare human liver microsomes, a luminogenic CYP3A4 substrate (e.g., a luciferin derivative), and an NADPH regeneration system.
-
-
Incubation:
-
In a 96-well plate, combine the human liver microsomes, the test compound (this compound) or the reference inhibitor (Ketoconazole) at various concentrations, and the CYP3A4 substrate in a buffer solution.
-
Pre-incubate the mixture at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Luminescence Detection:
-
Stop the reaction and add a luciferin detection reagent. This reagent converts the metabolite of the luminogenic substrate into a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Comparison Table: CYP3A4 Inhibition (IC50)
| Compound | IC50 (µM) | Reference |
| This compound | To be determined | - |
| Ketoconazole (Reference) | 0.011 to 0.045 | [9] |
| Ketoconazole (Reference) | 0.16 (for HLM) | [10] |
| Ketoconazole (Reference) | 0.618 | [11] |
digraph "CYP450_Inhibition_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Drug_A" [label="Drug A (Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CYP3A4" [label="CYP3A4 Enzyme", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Metabolite_A" [label="Metabolite of Drug A", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Test_Compound" [label="this compound \n or Ketoconazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Drug_A" -> "CYP3A4" [label="Metabolized by"]; "CYP3A4" -> "Metabolite_A" [label="Produces"]; "Test_Compound" -> "CYP3A4" [label="Inhibits", arrowhead=tee, color="#EA4335"]; }
Figure 2: Mechanism of CYP450 inhibition by a test compound.
hERG Channel Safety Assay
Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[12] Therefore, assessing a compound's potential to block the hERG channel is a regulatory requirement and a critical step in safety pharmacology.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension.
-
-
Automated Patch-Clamp:
-
Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).
-
The system will automatically trap a single cell and form a giga-seal.
-
Establish a whole-cell configuration.
-
-
Compound Application:
-
Apply a specific voltage protocol to elicit hERG channel currents.
-
Perfuse the cells with increasing concentrations of the test compound (this compound) or the reference inhibitor (Terfenadine).
-
-
Data Acquisition:
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration and normalize it to the control (vehicle) current.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Comparison Table: hERG Channel Inhibition (IC50)
| Compound | IC50 (nM) | Reference |
| This compound | To be determined | - |
| Terfenadine (Reference) | 204 | [13] |
| Terfenadine (Reference) | 56 - 350 | [14] |
| Terfenadine (Reference) | 165 | [15] |
| Terfenadine (Reference) | 31 | [15] |
Interpretation of Results and Future Directions
The data generated from these assays will provide a preliminary but critical assessment of the drug-like properties of this compound.
-
Cytotoxicity: A high IC50 value in the cytotoxicity assay is desirable, indicating low intrinsic toxicity. If the compound shows potent activity in a primary screen, a high therapeutic index (ratio of cytotoxic concentration to effective concentration) would be a positive indicator.
-
CYP450 Inhibition: A high IC50 value for CYP3A4 inhibition suggests a lower potential for drug-drug interactions. The FDA provides guidance on the concentration thresholds that may trigger further clinical investigation.[16]
-
hERG Safety: A high IC50 value in the hERG assay is crucial for cardiac safety. A safety margin of at least 30-fold between the hERG IC50 and the therapeutic plasma concentration is often considered a minimum requirement.[17]
Should this compound demonstrate a favorable profile in these initial in vitro benchmarks, further studies would be warranted. These could include assessment of its activity against other CYP isoforms, evaluation in more complex cell-based models, and ultimately, in vivo pharmacokinetic and toxicology studies.
This guide provides a foundational framework for the systematic evaluation of this compound. By adhering to standardized protocols and comparing against well-established reference compounds, researchers can generate high-quality, reproducible data that will be instrumental in guiding the future development of this and other novel chemical entities.
References
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Al-Oqail, M. M., El-Shaer, N. A., Al-Jenoobi, F. I., Al-Mohizea, A. M., & Al-Suwayeh, S. A. (2021). Cytotoxic effects of tamoxifen in breast cancer cells. Cancer Biology & Therapy, 22(1), 18-25. [Link]
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Varró, A., Baczkó, I., & Papp, J. G. (2019). Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential. Toxicological Sciences, 168(2), 353-364. [Link]
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Novotná, A., Krasulová, K., Bartoňková, I., Korhoňová, M., Bachleda, P., Anzenbacher, P., & Dvořák, Z. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLoS ONE, 9(10), e111286. [Link]
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PubChem. This compound. [Link]
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Pasan, Y., et al. (2019). Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors. Journal of Medicinal Chemistry, 62(3), 1414-1427. [Link]
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ResearchGate. IC 50 values of five known hERG channel inhibitors tested in Rb 1 efflux assay. [Link]
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He, K., et al. (2015). Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models. Xenobiotica, 45(11), 963-970. [Link]
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DergiPark. In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. [Link]
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Gáti, T., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2829. [Link]
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ResearchGate. Graphs of the determination of tamoxifen IC50 in breast cancer cell lines. [Link]
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Yasuda, K., et al. (2003). Inhibition of CYP3A4 and CYP3A5 Catalyzed Metabolism of Alprazolam and Quinine by Ketoconazole as Racemate and Four Different Enantiomers. Drug Metabolism and Disposition, 31(7), 849-855. [Link]
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Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Journal of Biological Chemistry, 288(23), 16993-17001. [Link]
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Gousset, E., et al. (1999). Tamoxifen modulation of etoposide cytotoxicity involves inhibition of protein kinase C activity and insulin-like growth factor II expression in brain tumor cells. Molecular Brain Research, 72(2), 163-172. [Link]
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Henney, H. R., et al. (2016). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 17(1), 1-10. [Link]
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Sekiguchi, N., et al. (2009). Prediction of drug-drug interactions based on time-dependent inhibition from high throughput screening of cytochrome P450 3A4 inhibition. Drug Metabolism and Pharmacokinetics, 24(6), 500-508. [Link]
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Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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Greenblatt, D. J. (2011). Mechanism of cytochrome P450-3A inhibition by ketoconazole. Journal of Pharmacy and Pharmacology, 63(2), 206-211. [Link]
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Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]
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National Center for Biotechnology Information. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]
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Li, M., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. Frontiers in Pharmacology, 10, 539. [Link]
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Yu, H., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 129-140. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis of New Derivatives of Benzylidenemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26164-26179. [Link]
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Al-Majedy, Y. K., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 8(30), e202301323. [Link]
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Cross-validation of analytical methods for 2-(diaminomethylidene)propanedinitrile characterization
An authoritative guide to the cross-validation of analytical methods for the characterization of 2-(diaminomethylidene)propanedinitrile, tailored for researchers, scientists, and drug development professionals. This document provides a comparative analysis of various analytical techniques, supported by experimental data and protocols, to ensure robust and reliable characterization of this compound.
Introduction: The Analytical Imperative for this compound
This compound, a dimer of malononitrile, is a molecule of significant interest in various chemical and pharmaceutical contexts. Its accurate and precise characterization is paramount for ensuring product quality, safety, and efficacy in research, development, and manufacturing. This guide provides a comprehensive framework for the cross-validation of analytical methods dedicated to this purpose, emphasizing the principles of scientific integrity and regulatory compliance.
The cross-validation of analytical methods is a critical process that establishes the equivalency between two or more analytical procedures. This is essential when transferring methods between laboratories, updating instrumentation, or introducing a new method intended to replace an existing one. A robust cross-validation study provides documented evidence that the methods yield comparable results, thereby ensuring consistency and reliability of analytical data throughout the lifecycle of a product.
Core Analytical Techniques for Characterization
The characterization of this compound typically involves a suite of analytical techniques, each providing unique insights into the molecule's identity, purity, and quantity. The most commonly employed methods include:
-
High-Performance Liquid Chromatography (HPLC): For separation, identification, and quantification.
-
Gas Chromatography (GC): Suitable for volatile impurities and residual solvent analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
Mass Spectrometry (MS): For molecular weight determination and structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups.
The choice of method depends on the specific analytical objective, whether it is for routine quality control, stability testing, or in-depth structural characterization.
The Framework of Cross-Validation
A successful cross-validation protocol is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures". The core parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, Method A (existing) and Method B (new/alternative).
Caption: Workflow for cross-validation of two analytical methods.
Comparative Analysis of Analytical Methods
The following table summarizes the typical performance characteristics of the primary analytical methods for the characterization of this compound. The values presented are illustrative and should be established for each specific method and instrument.
| Parameter | HPLC-UV | GC-FID | LC-MS | NMR (qNMR) |
| Specificity | High | High | Very High | Very High |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Range | 1 - 200 µg/mL | 10 - 500 µg/mL | 0.1 - 100 ng/mL | 0.1 - 10 mg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | 99 - 101% |
| Precision (%RSD) | < 2% | < 3% | < 5% | < 1% |
| LOD | ~0.1 µg/mL | ~1 µg/mL | ~0.01 ng/mL | ~10 µg/mL |
| LOQ | ~0.3 µg/mL | ~3 µg/mL | ~0.03 ng/mL | ~30 µg/mL |
| Robustness | Good | Moderate | Good | Excellent |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification and purity determination of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Validation Steps:
-
Specificity: Analyze a blank, a placebo (if applicable), and the sample spiked with known impurities to demonstrate separation.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of the nominal concentration) and calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of a single standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
Gas Chromatography (GC-FID)
GC is typically used for the analysis of volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Standard and Sample Preparation: Dissolve standards and samples in a suitable solvent (e.g., methanol, acetone).
Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining the purity of a substance without the need for a reference standard of the same compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).
-
Experimental Parameters:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Integrate the signals of the analyte and the internal standard.
-
-
Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Conclusion
The cross-validation of analytical methods for the characterization of this compound is a scientifically rigorous process that underpins the reliability of analytical data. By employing a multi-faceted approach that includes chromatographic and spectroscopic techniques, and by adhering to the principles of method validation outlined by regulatory bodies, researchers and drug development professionals can ensure the quality and consistency of their results. This guide provides a foundational framework for developing and implementing a robust cross-validation strategy, ultimately contributing to the development of safe and effective products.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
The Efficacy of 2-(Diaminomethylidene)propanedinitrile in Bioactive Molecule Synthesis: A Comparative Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the strategic selection of foundational chemical precursors is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. This guide provides an in-depth comparative analysis of 2-(diaminomethylidene)propanedinitrile, a unique and highly functionalized precursor, and evaluates its potential efficacy in the synthesis of bioactive molecules against more conventional starting materials like malononitrile and simple guanidine. This document is intended for researchers, scientists, and professionals in drug development, offering both established experimental data for well-known precursors and a forward-looking perspective on the untapped potential of this compound.
Introduction: The Strategic Importance of Precursor Selection in Drug Discovery
The architecture of a bioactive molecule is intrinsically linked to the reactivity and functionality of its constituent building blocks. The choice of precursor dictates not only the feasible reaction pathways but also influences key parameters such as reaction yield, stereoselectivity, and the diversity of accessible molecular scaffolds. An ideal precursor should be readily available, exhibit versatile reactivity under mild conditions, and contribute to the desired pharmacophoric features of the final compound.
This guide will delve into the synthetic utility of three key precursors in the construction of nitrogen-containing heterocycles, a privileged scaffold in medicinal chemistry:
-
Malononitrile: A highly versatile C-H acid widely employed in multicomponent reactions for the synthesis of pyridines, pyrimidines, and other bioactive heterocycles.
-
Guanidine: A nitrogen-rich functional group that serves as a cornerstone in the synthesis of pyrimidines and other heterocycles, many of which exhibit significant pharmacological activity.
-
This compound: A unique molecule that combines the structural features of both guanidine and a dicyanomethylene group, suggesting a rich and underexplored reactive potential.
Established Precursors: A Foundation of Versatility and Efficacy
Malononitrile: The Workhorse of Heterocyclic Synthesis
Malononitrile is a cornerstone reagent in organic synthesis, prized for its activated methylene group flanked by two electron-withdrawing nitrile groups. This structural feature renders the methylene protons highly acidic, facilitating a wide range of condensation and multicomponent reactions.
Malononitrile is a key component in numerous multicomponent reactions (MCRs) for the synthesis of substituted pyridines, which are present in a vast array of pharmaceuticals.[1][2][3] The reactivity of malononitrile allows for the efficient one-pot construction of complex pyridine scaffolds.[1][2][3]
Experimental Protocol: Three-Component Synthesis of Pyrano[3,2-c]pyridones [4]
A mixture of an aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol), and triethylamine (45 mol%) in ethanol (3 mL) is refluxed for 50 minutes. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered and washed with ethanol to afford the desired pyrano[3,2-c]pyridone derivatives.
Workflow for the synthesis of pyrano[3,2-c]pyridones.
Guanidine: A Gateway to Bioactive Pyrimidines
The guanidinium group is a prevalent feature in numerous biologically active natural products and synthetic drugs.[5] In synthetic chemistry, guanidine and its derivatives are invaluable for the construction of pyrimidine rings, which form the core of many therapeutic agents, including antivirals and anticancer drugs.[6][7]
The condensation of guanidine with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for the synthesis of 2-aminopyrimidines. This reaction can be performed under various conditions and is amenable to multicomponent strategies.[8][9]
Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diarylpyrimidines [8]
A mixture of an aromatic aldehyde, an acetophenone, and guanidinium carbonate in the presence of sodium hydroxide is reacted under solvent-free conditions to afford the corresponding 2-amino-4,6-diarylpyrimidine.
General workflow for the synthesis of 2-amino-4,6-diarylpyrimidines.
Comparative Efficacy of Malononitrile and Guanidine in Bioactive Synthesis
To provide a clear comparison, the following table summarizes the typical performance of malononitrile and guanidine in the synthesis of representative bioactive heterocyclic scaffolds.
| Precursor | Target Scaffold | Reaction Type | Typical Yields (%) | Key Advantages | Representative Bioactivities |
| Malononitrile | Substituted Pyridines | Multicomponent Reaction | 75-98%[4] | High atom economy, operational simplicity, access to diverse scaffolds.[1][2] | Anticancer, antimicrobial, anti-inflammatory.[10] |
| Guanidine | 2-Aminopyrimidines | Cyclocondensation | 45-89%[2] | Direct incorporation of the bioactive aminopyrimidine moiety.[6][7] | Antiviral, anticancer, antibacterial.[6][7] |
This compound: A Precursor with Untapped Potential
This compound, also known as 2,2-dicyanoethanimidamide, is a fascinating molecule that merges the key structural features of both guanidine and a dicyanomethylene unit.[11] This unique combination suggests a rich and versatile reactivity profile that remains largely unexplored in the context of bioactive molecule synthesis.
Structural Features and Predicted Reactivity
The presence of the guanidine core suggests that this compound can act as a potent N-C-N building block for the construction of pyrimidine and other nitrogen-containing heterocycles, analogous to the reactivity of simple guanidine.[8][9] Concurrently, the dicyanomethylene group introduces a highly activated carbon center and two nitrile functionalities, which are known to participate in a variety of cyclization and addition reactions, similar to malononitrile.[1][2]
This dual functionality positions this compound as a potentially superior precursor for the synthesis of highly functionalized and complex heterocyclic systems in a more convergent manner.
Predicted reactivity of this compound.
Hypothetical Synthetic Applications and Advantages
While direct experimental evidence for the use of this compound in the synthesis of bioactive molecules is currently limited in the public domain, we can extrapolate its potential based on the known reactivity of its constituent functional groups.
-
Synthesis of 2,4-Diamino-5-cyanopyrimidines: It is hypothesized that this compound could react with 1,3-dielectrophiles, such as β-ketoesters or enones, to directly afford 2,4-diamino-5-cyanopyrimidines. This would represent a more atom-economical and convergent approach compared to multi-step sequences that might be required with simpler precursors.
-
Multicomponent Reactions: The multiple reactive sites within this compound make it an ideal candidate for the design of novel multicomponent reactions, leading to the rapid assembly of complex and diverse molecular libraries for high-throughput screening.
The key advantage of using this precursor would be the direct incorporation of both the 2-amino-pyrimidine core and a cyano group at the 5-position, a common feature in many bioactive molecules.[2]
Future Outlook and a Call for Investigation
The exploration of novel chemical space is paramount in the quest for new and improved therapeutics. This compound stands out as a precursor with significant, yet largely untapped, potential. Its unique combination of a guanidine and a dicyanomethylene moiety offers exciting possibilities for the development of innovative and efficient synthetic routes to novel bioactive heterocycles.
Further research into the reactivity and applications of this compound is strongly encouraged. A systematic investigation of its behavior in cyclocondensation and multicomponent reactions, and a direct comparison of its efficacy against established precursors, will undoubtedly unveil new avenues for the synthesis of next-generation drug candidates.
References
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- López-Canet, M., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 61(15), 6649-6667.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Abdel-Aziz, A. A.-M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(12), 1461-1481.
- Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. In Multicomponent Reactions: Synthesis of Bioactive Heterocycles (pp. 305-342). CRC Press.
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Taylor & Francis. (n.d.). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Retrieved from [Link]
- Rahimifard, M., Ziarani, G. M., & Lashkariani, B. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38(2), 345-371.
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A Comparative Analysis of Synthetic Routes to Functionalized Pyridines: A Guide for Researchers
The pyridine scaffold is a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to strategically introduce functional groups onto the pyridine ring is paramount for fine-tuning the biological activity and material properties of these compounds. This guide offers a comparative analysis of key synthetic routes to functionalized pyridines, providing researchers, scientists, and drug development professionals with the in-depth technical insights needed to navigate this critical area of synthetic chemistry. We will explore both classical and modern methodologies, evaluating their mechanisms, scope, and practical considerations to empower informed decision-making in your synthetic endeavors.
Classical Cyclization Strategies: The Bedrock of Pyridine Synthesis
For over a century, a set of robust and reliable cyclization reactions has formed the foundation of pyridine synthesis. These methods, often named after their discoverers, typically involve the condensation of acyclic precursors and remain highly relevant for their operational simplicity and the ability to construct the pyridine core from readily available starting materials.[1][2]
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[3][4] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[3] The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring.[3]
Mechanism and Causality: The reaction proceeds through a series of well-established steps, including a Knoevenagel condensation and a Michael addition, culminating in cyclization and dehydration.[5] The choice of β-dicarbonyl compound and aldehyde directly dictates the substitution pattern at the 3, 5, and 4 positions of the resulting pyridine, respectively. The initial formation of the dihydropyridine intermediate is a key feature of this synthesis, which can be advantageous as these intermediates themselves have important applications, for instance, as calcium channel blockers like nifedipine.[3][5]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [2]
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.[2]
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.[2]
Advantages and Limitations: The Hantzsch synthesis is highly reliable for producing symmetrically substituted pyridines and is amenable to a wide range of aldehydes and β-dicarbonyl compounds.[5] However, the classical conditions can be harsh, often requiring long reaction times and high temperatures, which can limit its compatibility with sensitive functional groups.[3] Modern modifications, such as the use of microwave irradiation or catalysts like p-toluenesulfonic acid (PTSA) in aqueous micelles, have been developed to overcome these limitations, offering higher yields in shorter reaction times under milder conditions.[3]
Hantzsch Pyridine Synthesis Workflow
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
The Guareschi-Thorpe Synthesis
This classical method provides a straightforward route to 2-pyridones, which are important intermediates and possess biological activity in their own right. [6]The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. [7] Mechanism and Causality: The reaction proceeds through a series of condensation and cyclization steps. The initial Knoevenagel condensation between the 1,3-dicarbonyl and cyanoacetamide is followed by an intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring. The use of cyanoacetamide as the nitrogen-containing component is a defining feature of this synthesis.
Experimental Protocol: Synthesis of a Substituted 2-Pyridone [2]
-
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. [2]Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried.
Advantages and Limitations: The Guareschi-Thorpe synthesis is a reliable method for the preparation of 2-hydroxypyridines (2-pyridones). [6]Recent advancements have focused on developing more environmentally friendly protocols, such as using ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a promoter for the reaction. [6][8]This approach is inexpensive and offers a simple work-up. [8]The scope of the reaction is generally good, with a variety of 1,3-dicarbonyls being suitable substrates. [6]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines. [1][8]It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate. [1][8] Mechanism and Causality: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes with ammonia (from ammonium acetate) and dehydrates to afford the aromatic pyridine ring. [8]The use of the pyridinium salt as a masked 1,3-dicarbonyl equivalent is a key strategic element of this synthesis.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [8]
-
Step 1: Synthesis of N-Phenacylpyridinium Bromide: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether.
-
Step 2: Pyridine Formation: The pyridinium salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol.
Advantages and Limitations: The Kröhnke synthesis boasts a broad substrate scope, tolerating a wide range of substituents on both the pyridinium salt and the α,β-unsaturated carbonyl compound. [1]This allows for the generation of a diverse library of poly-aryl and other substituted pyridines. [1]While the original procedure can be multi-step, several one-pot modifications have been developed to improve its efficiency. [8]
Modern Strategies: Expanding the Synthetic Toolkit
While classical methods provide a strong foundation, modern synthetic chemistry has introduced a range of powerful new tools for pyridine synthesis, often offering milder reaction conditions, greater functional group tolerance, and access to novel substitution patterns. [2]
Transition Metal-Catalyzed Cycloadditions
Transition metal catalysis has revolutionized the synthesis of pyridines, with [2+2+2] cycloadditions of alkynes and nitriles emerging as a particularly elegant and atom-economical approach. [9]Catalysts based on cobalt, rhodium, and ruthenium have been shown to be effective for this transformation. [10][11] Mechanism and Causality: The general mechanism involves the coordination of two alkyne molecules and one nitrile molecule to the metal center, followed by oxidative cyclization to form a metallacyclopentadiene intermediate. Subsequent insertion of the nitrile and reductive elimination furnishes the pyridine ring. The choice of metal catalyst and ligands can significantly influence the regioselectivity of the cycloaddition, particularly when unsymmetrical alkynes are used. [11] Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition [11]
-
An air-stable Co(III) precatalyst, such as [CoCp*(CH3CN)(P–N)][BF4]2, is activated in situ with a reducing agent like NaBEt3H. [11]The alkyne and nitrile substrates are then added to the activated catalyst solution in a suitable solvent (e.g., C6D6) and heated (e.g., 80-100 °C) in a sealed vessel until the reaction is complete, as monitored by NMR. [11] Advantages and Limitations: This method allows for the rapid construction of highly substituted pyridines from simple and readily available starting materials. It is particularly powerful for accessing substitution patterns that are difficult to obtain via classical methods. However, the cost and toxicity of some transition metal catalysts can be a concern, and controlling regioselectivity with unsymmetrical substrates can be challenging. [12]
Domino and Multicomponent Reactions (MCRs)
Modern domino and multicomponent reactions (MCRs) for pyridine synthesis build upon the efficiency of classical methods like the Hantzsch synthesis, but often employ novel starting materials and catalytic systems to achieve even greater molecular complexity in a single operation. [13] Mechanism and Causality: These reactions are designed as a cascade of sequential transformations where the product of one reaction is the substrate for the next, all occurring in the same pot without the need for intermediate isolation. For example, a domino reaction for the synthesis of fully substituted pyridines can be achieved through the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides. [12][14]The precise sequence of bond-forming events is dictated by the reactivity of the starting materials and the catalyst employed.
Experimental Protocol: Gallium-Catalyzed Domino Synthesis of Functionalized Pyridines [13]
-
A mixture of an (E)-3-(dimethylamino)-1-arylprop-2-en-1-one, a 1,3-dicarbonyl compound, an ammonium salt (such as ammonium acetate), and a catalytic amount of GaI3 in a suitable solvent is heated. The reaction proceeds through a domino Michael addition/intramolecular cyclization/aromatization sequence to afford the functionalized pyridine. [13] Advantages and Limitations: Domino and multicomponent reactions are highly atom-economical and offer significant advantages in terms of step- and time-efficiency. They allow for the rapid generation of complex molecular scaffolds from simple precursors. A key challenge in developing new domino reactions is achieving high levels of chemo- and regioselectivity in complex reaction cascades.
Ciamician-Dennstedt Rearrangement
The Ciamician-Dennstedt rearrangement is a unique method for the synthesis of 3-halopyridines involving the ring expansion of pyrrole. [15][16] Mechanism and Causality: The reaction proceeds through the addition of a dihalocarbene, typically generated from a haloform and a strong base, to the pyrrole ring. [16]This forms an unstable dihalogenocyclopropane intermediate, which then undergoes a rearrangement to furnish the 3-halopyridine. [15] Advantages and Limitations: This method provides a direct route to 3-halopyridines from a readily available five-membered heterocycle. However, the classical Ciamician-Dennstedt rearrangement is often plagued by low yields and the formation of side products, such as those from the competing Reimer-Tiemann reaction. [17][18]These limitations have historically restricted its widespread application. [18]
Comparative Summary and Practical Considerations
| Synthetic Route | Typical Products | Key Starting Materials | Advantages | Disadvantages |
| Hantzsch Synthesis | Symmetrically substituted pyridines | Aldehydes, β-ketoesters, ammonia | Reliable, well-established, 1,4-DHP intermediates are useful. [5] | Can require harsh conditions and long reaction times; often limited to symmetrical products. [3] |
| Bohlmann-Rahtz Synthesis | 2,3,6-Trisubstituted pyridines | Enamines, ethynylketones | Excellent regiocontrol, direct formation of the aromatic ring. [19] | Availability and stability of starting materials can be a limitation. [20] |
| Guareschi-Thorpe Synthesis | 2-Pyridones (2-hydroxypyridines) | Cyanoacetamide, 1,3-dicarbonyl compounds | Direct route to 2-pyridones, amenable to green chemistry approaches. [6][8] | Product scope is limited to the 2-pyridone scaffold. |
| Kröhnke Synthesis | 2,4,6-Trisubstituted pyridines | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Broad substrate scope, high versatility for poly-aryl pyridines. [1] | Can be a multi-step process, though one-pot variations exist. [8] |
| Transition Metal-Catalyzed [2+2+2] Cycloaddition | Polysubstituted pyridines | Alkynes, nitriles | High atom economy, access to complex substitution patterns. [9] | Catalyst cost and toxicity, potential for regioselectivity issues. [12] |
| Domino/Multicomponent Reactions | Highly functionalized pyridines | Varies (e.g., enaminones, alkynes) | High step- and time-efficiency, rapid generation of complexity. [13] | Achieving high selectivity can be challenging. |
| Ciamician-Dennstedt Rearrangement | 3-Halopyridines | Pyrrole, haloforms | Direct route to 3-halopyridines from a simple heterocycle. [15] | Often low yields and side product formation. [17][18] |
Conclusion and Future Outlook
The synthesis of functionalized pyridines is a dynamic and continually evolving field. Classical methods such as the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses remain indispensable tools in the synthetic chemist's arsenal, offering robust and reliable pathways to a wide range of pyridine derivatives. [2]Concurrently, modern strategies, including transition-metal-catalyzed cycloadditions and domino reactions, are pushing the boundaries of what is possible, enabling the construction of increasingly complex and novel pyridine scaffolds with high efficiency and selectivity. [2] The choice of synthetic route will ultimately be guided by the specific target molecule, the desired substitution pattern, the availability of starting materials, and practical considerations such as scalability and functional group tolerance. As the demand for novel pyridine-containing molecules in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a major focus of chemical research.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 10. Scope of Ru(II)-catalyzed synthesis of pyridines from alkynes and nitriles. | Semantic Scholar [semanticscholar.org]
- 11. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 12. Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sciencemadness Discussion Board - bis pyridine dichloride Cobalt II synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Ciamician-Dennstedt Rearrangement [drugfuture.com]
- 16. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 17. Carbon atom insertion into N -heterocyclic carbenes to yield 3,4-dihydroquinoxalin-2(1 H )-ones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01579C [pubs.rsc.org]
- 18. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Diaminomethylidene)propanedinitrile
As researchers and professionals in drug development, our commitment to safety extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide provides a detailed protocol for the proper disposal of 2-(Diaminomethylidene)propanedinitrile (CAS No. 7149-83-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established safety data and best practices for handling toxic and reactive chemical waste.
Understanding the Hazard Profile
This compound is a compound that demands careful handling due to its significant health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Understanding these risks is the foundation of a robust disposal plan.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |
Given its toxic nature, all handling and disposal steps must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement to be in compliance with local, state, and federal regulations. The following workflow provides a clear, logical path for the safe management of this chemical waste.
Figure 1. A decision-making workflow for the proper disposal of this compound, from initial preparation to final hand-off to certified disposal personnel.
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Solid Waste: Collect unadulterated solid this compound in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: If dissolved in a solvent, ensure the solvent is compatible. Do not mix with other waste streams unless compatibility is confirmed. Collect in a sealable container designed for liquid hazardous waste.
-
Contaminated Materials: Any materials such as gloves, weighing paper, or pipette tips that have come into contact with the compound should be considered contaminated. These items must be collected in a separate, sealed container or a heavy-duty plastic bag clearly marked as hazardous waste.
-
-
Containerization and Labeling:
-
All waste containers must be in good condition, compatible with the chemical, and have a tightly sealing lid.
-
Label each container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings such as "Toxic."
-
-
Temporary Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Secondary containment is highly recommended to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. Never attempt to dispose of this chemical down the drain or in regular trash[2]. The precautionary statement P501, often associated with similar hazardous chemicals, directs users to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations"[3][4].
-
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if dust is generated.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the lab and contact your institution's EHS or emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Causality and Best Practices
The stringent disposal protocols for this compound are rooted in its chemical properties. As a nitrile-containing compound, there is a potential for it to release toxic cyanide gas upon decomposition, especially when heated or in the presence of strong acids[5][6]. Therefore, segregation from acidic waste is a critical preventative measure. The acute toxicity of the compound necessitates that all waste, including contaminated disposables, be handled as hazardous to prevent inadvertent exposure.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in the laboratory, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Malononitrile. PubChem. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
Sources
Navigating the Handling of 2-(Diaminomethylidene)propanedinitrile: A Guide to Safe Laboratory Practices
For the diligent researcher, the promise of novel compounds is always tempered by the imperative of safety. 2-(Diaminomethylidene)propanedinitrile, a reactive dinitrile compound, presents unique handling challenges that demand a comprehensive and proactive safety strategy. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your innovative research is not compromised by avoidable laboratory incidents.
Understanding the Hazard Profile
This compound, also known as malononitrile dimer, is classified as an acutely toxic substance. Its primary hazards include toxicity if swallowed, and it is known to cause skin, eye, and respiratory irritation. A thorough understanding of its hazard profile is the first step in establishing a robust safety protocol.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | ☠️ | Danger | H301: Toxic if swallowed |
| Skin Irritation (Category 2) | ❕ | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | ❕ | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | ❕ | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment: Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk.
Hand Protection: A Critical Choice
Given the skin irritation potential of this compound, selecting the appropriate gloves is of paramount importance. While general-purpose nitrile gloves offer a baseline of protection for incidental contact, for prolonged handling or in the event of a spill, more robust options should be considered.
-
For incidental contact (e.g., weighing, preparing solutions in a fume hood): A single pair of standard laboratory nitrile gloves is acceptable.
-
For extended handling or direct contact: Double-gloving with nitrile gloves provides an additional layer of safety.
-
For significant spill cleanup: Heavy-duty nitrile or neoprene gloves are recommended for their enhanced chemical resistance.
Always inspect gloves for any signs of degradation or perforation before and during use. Should a glove become contaminated, it must be removed and replaced immediately, followed by thorough hand washing.
Body, Eye, and Respiratory Protection
-
Laboratory Coat: A clean, buttoned laboratory coat is required to protect against skin contact.
-
Eye Protection: Chemical splash goggles are mandatory to prevent eye irritation from dust particles or splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Respiratory Protection: All handling of solid this compound that may generate dust must be conducted within a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a properly fitted N95 respirator is the minimum requirement.
Operational Plans: From Receipt to Disposal
A meticulous operational plan is the bedrock of safe laboratory practice. The following step-by-step guidance will navigate you through the entire lifecycle of handling this compound in the laboratory.
Receiving and Storage
-
Inspect upon Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly designated for toxic chemicals.
Handling and Use
All manipulations of this compound should be performed in a designated area, preferably within a chemical fume hood.
Experimental Workflow: A Step-by-Step Approach
-
Preparation: Before starting any experiment, ensure that all necessary PPE is donned correctly and that the fume hood is functioning properly.
-
Weighing: To minimize the generation of airborne particles, use a micro-spatula to carefully transfer the solid. Weigh the compound on a tared weigh boat within the fume hood.
-
Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction: Conduct all reactions within the fume hood. Ensure that the reaction vessel is appropriately sized and equipped with necessary safety features such as a pressure relief device if there is a potential for gas evolution.
-
Post-Reaction Workup: All post-reaction procedures, including quenching, extraction, and purification, must be performed within the fume hood.
Caption: A step-by-step workflow for responding to a spill of this compound.
First Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
Laboratory-Scale Waste Neutralization
For small quantities of aqueous waste containing this compound, alkaline hydrolysis can be employed as a neutralization step prior to collection by a certified hazardous waste disposal service. This procedure should only be performed by trained personnel in a chemical fume hood.
Protocol for Alkaline Hydrolysis of this compound Waste
-
Preparation: In a suitably sized flask equipped with a magnetic stirrer and placed in the fume hood, add the aqueous waste containing the compound.
-
Basification: While stirring, slowly add a 10% sodium hydroxide (NaOH) solution to the waste until the pH is greater than 12.
-
Heating: Gently heat the solution to 50-60°C with continuous stirring for a minimum of 2 hours to ensure complete hydrolysis of the nitrile groups to the corresponding carboxylates.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Slowly add a dilute acid (e.g., 1M hydrochloric acid) to neutralize the solution to a pH between 6 and 8.
-
Collection: The neutralized solution should be transferred to a clearly labeled hazardous waste container for collection.
Conclusion
The responsible and safe handling of this compound is a fundamental prerequisite for its use in research and development. By adhering to the principles of proactive risk assessment, meticulous operational planning, and thorough emergency preparedness outlined in this guide, researchers can confidently and safely explore the potential of this versatile compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. Retrieved from [Link]
-
Birnboim, H. C., & Doly, J. (1979). A rapid alkaline extraction procedure for screening recombinant plasmid DNA. Nucleic acids research, 7(6), 1513–1523. [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
